molecular formula C9H11NO2 B041436 3-hydroxy-N,N-dimethylbenzamide CAS No. 15789-03-4

3-hydroxy-N,N-dimethylbenzamide

Cat. No.: B041436
CAS No.: 15789-03-4
M. Wt: 165.19 g/mol
InChI Key: TULKODADVOEVTR-UHFFFAOYSA-N
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Description

3-hydroxy-N,N-dimethylbenzamide, also known as this compound, is a useful research compound. Its molecular formula is C9H11NO2 and its molecular weight is 165.19 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-hydroxy-N,N-dimethylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO2/c1-10(2)9(12)7-4-3-5-8(11)6-7/h3-6,11H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TULKODADVOEVTR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)C1=CC(=CC=C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10348445
Record name 3-hydroxy-N,N-dimethylbenzamide
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

165.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

15789-03-4
Record name 3-hydroxy-N,N-dimethylbenzamide
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-hydroxy-N,N-dimethylbenzamide
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Foundational & Exploratory

An In-depth Technical Guide to 3-hydroxy-N,N-dimethylbenzamide (CAS: 15789-03-4)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-hydroxy-N,N-dimethylbenzamide is a substituted benzamide, a chemical scaffold of significant interest in medicinal chemistry due to its prevalence in a wide array of biologically active compounds. While specific, in-depth research on this particular molecule is limited, its structural features and its use as a precursor in the synthesis of targeted inhibitors suggest considerable potential for further investigation. This technical guide consolidates the available physicochemical data, safety information, and synthetic methodologies for this compound. Furthermore, it explores potential biological activities and mechanisms of action by examining its role in the synthesis of known bioactive molecules and drawing parallels with structurally related benzamide derivatives. This document aims to serve as a foundational resource for researchers interested in exploring the therapeutic potential of this compound.

Core Chemical and Physical Properties

The fundamental properties of this compound are summarized below, providing a baseline for its handling, formulation, and analysis.

PropertyValueReference
CAS Number 15789-03-4[1][2]
Molecular Formula C₉H₁₁NO₂[2]
Molecular Weight 165.19 g/mol [2]
IUPAC Name This compound[1]
SMILES CN(C)C(=O)C1=CC(=CC=C1)O[2]
InChI Key TULKODADVOEVTR-UHFFFAOYSA-N[1]
Physical Form Solid[1]
Melting Point 133 °C[1]
Boiling Point 344.0 ± 25.0 °C at 760 mmHg[1]
Purity Typically ≥95%[1][3]
Predicted XlogP 1.4[4]

Safety and Handling

Appropriate safety precautions are essential when handling this compound in a laboratory setting. The compound is classified with the GHS07 pictogram, indicating it can be harmful.[1]

Hazard StatementCode
Harmful if swallowed H302
Causes skin irritation H315
Causes serious eye irritation H319
May cause respiratory irritation H335

Precautionary Measures:

  • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[1]

  • P280: Wear protective gloves/protective clothing/eye protection/face protection.[1]

  • P302+P352: IF ON SKIN: Wash with plenty of water.[1]

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1]

Synthesis Protocol

While multiple synthetic routes are possible, a common and effective method for the synthesis of this compound is via the amidation of 3-hydroxybenzoic acid. This can be achieved through a two-step process involving the activation of the carboxylic acid followed by reaction with dimethylamine.

Experimental Protocol: Synthesis via Acyl Chloride Intermediate

This protocol is based on standard procedures for benzamide synthesis.[5]

Step 1: Formation of 3-hydroxybenzoyl chloride

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), suspend 3-hydroxybenzoic acid (1.0 eq) in a suitable solvent such as toluene.

  • Catalyst Addition: Add a catalytic amount of N,N-dimethylformamide (DMF) (e.g., 2-3 drops).

  • Reagent Addition: Carefully add thionyl chloride (SOCl₂) (1.5-2.0 eq) dropwise to the suspension at room temperature. Caution: This reaction releases HCl and SO₂ gas and must be performed in a well-ventilated fume hood.

  • Reaction: Heat the mixture to reflux (approximately 80-90°C) and stir for 2-4 hours, or until the reaction is complete as monitored by TLC (thin-layer chromatography).

  • Work-up: Cool the reaction mixture to room temperature. Remove the solvent and excess thionyl chloride under reduced pressure using a rotary evaporator. The resulting crude 3-hydroxybenzoyl chloride is often used in the next step without further purification.

Step 2: Amidation to form this compound

  • Reaction Setup: Dissolve the crude 3-hydroxybenzoyl chloride from Step 1 in an anhydrous aprotic solvent like dichloromethane (DCM) or tetrahydrofuran (THF) and cool the solution to 0°C in an ice bath.

  • Amine Addition: Add a solution of dimethylamine (2.0-2.5 eq, available as a solution in THF or water) dropwise to the cooled acyl chloride solution with vigorous stirring. An excess of a non-nucleophilic base like triethylamine (1.5 eq) can be added to scavenge the HCl byproduct.

  • Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by TLC.

  • Quenching and Extraction: Quench the reaction by adding water. If DCM is the solvent, separate the organic layer. If THF was used, add an extraction solvent like ethyl acetate. Wash the organic layer sequentially with a mild acid (e.g., 1M HCl), saturated sodium bicarbonate solution, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization to yield pure this compound.

G cluster_0 Step 1: Acyl Chloride Formation cluster_1 Step 2: Amidation 3-Hydroxybenzoic Acid 3-Hydroxybenzoic Acid Reaction_1 Reflux 3-Hydroxybenzoic Acid->Reaction_1 + SOCl2, cat. DMF Thionyl Chloride (SOCl2) Thionyl Chloride (SOCl2) 3-Hydroxybenzoyl Chloride 3-Hydroxybenzoyl Chloride Reaction_2 Stir @ RT 3-Hydroxybenzoyl Chloride->Reaction_2 + (CH3)2NH Reaction_1->3-Hydroxybenzoyl Chloride Dimethylamine Dimethylamine Final Product This compound Purification Work-up & Purification Reaction_2->Purification Purification->Final Product

Caption: General workflow for the synthesis of this compound.

Potential Biological Activities and Applications

While direct biological studies on this compound are sparse, its use as a chemical intermediate and the known activities of the broader benzamide class provide strong indications of its potential therapeutic applications.

Precursor for Kinase Inhibitors

Patents have documented the use of this compound as a key building block in the synthesis of potent and selective kinase inhibitors.

  • TBK1/IKKε Inhibition: It has been used as a reactant in the preparation of TANK-binding kinase 1 (TBK1) and IκB kinase ε (IKKε) inhibitors.[6] These kinases are crucial components of the innate immune response and have been identified as therapeutic targets in oncology and inflammatory diseases.[7][8]

  • AKR1C3 Inhibition: The compound is also a precursor for inhibitors of Aldo-Keto Reductase 1C3 (AKR1C3).[9] AKR1C3 is implicated in the synthesis of potent androgens within prostate tumors and the production of prostaglandins, making it a key target in castration-resistant prostate cancer.[10][11]

G Viral/Bacterial PAMPs Viral/Bacterial PAMPs TLRs/RLRs TLRs/RLRs Viral/Bacterial PAMPs->TLRs/RLRs Activates TBK1/IKKe TBK1/IKKe TLRs/RLRs->TBK1/IKKe Activates IRF3/7 IRF3/7 TBK1/IKKe->IRF3/7 Phosphorylates Cancer Cell Survival Cancer Cell Survival TBK1/IKKe->Cancer Cell Survival Promotes Type I IFN Production Type I IFN Production IRF3/7->Type I IFN Production Induces Inflammatory Response Inflammatory Response Type I IFN Production->Inflammatory Response Inhibitor (from 3-H-NNDMB) Inhibitor (from 3-H-NNDMB) Inhibitor (from 3-H-NNDMB)->TBK1/IKKe Inhibits

Caption: Hypothesized inhibition of the TBK1/IKKε signaling pathway.

G Androstenedione Androstenedione AKR1C3 AKR1C3 Androstenedione->AKR1C3 Substrate Testosterone Testosterone AKR1C3->Testosterone Produces Androgen Receptor Androgen Receptor Testosterone->Androgen Receptor Activates Gene Transcription Gene Transcription Androgen Receptor->Gene Transcription Regulates Prostate Cancer Cell\nProliferation Prostate Cancer Cell Proliferation Gene Transcription->Prostate Cancer Cell\nProliferation Inhibitor (from 3-H-NNDMB) Inhibitor (from 3-H-NNDMB) Inhibitor (from 3-H-NNDMB)->AKR1C3 Inhibits

Caption: Hypothesized inhibition of the AKR1C3 androgen synthesis pathway.
Potential Antifungal Activity

A Japanese patent has listed this compound as a component in an antifungal patch, suggesting potential utility in treating fungal infections.[3] The benzamide scaffold is a known feature in a number of antifungal agents.[12][13] These compounds often work by targeting essential fungal cellular processes.[2] Further screening would be required to validate this activity and determine the mechanism of action.

Analgesic and Anti-inflammatory Potential

Some commercial suppliers have noted potential analgesic effects for this compound, although peer-reviewed studies confirming this activity are currently lacking.[14] Structurally related benzamide compounds have been investigated for anti-inflammatory properties.[15] This represents a plausible but un-validated area for future research.

Proposed Experimental Workflow for Biological Screening

For researchers wishing to investigate the biological activities of this compound, a general screening workflow is proposed. The specific assays would be tailored to the hypothesized target (e.g., kinase, reductase, fungal cell line).

General Protocol: In Vitro Enzyme Inhibition Assay
  • Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and create a series of dilutions to determine a dose-response curve.

  • Assay Setup: In a microplate, combine the recombinant target enzyme (e.g., AKR1C3, TBK1), its specific substrate, and any necessary cofactors in an appropriate assay buffer.

  • Compound Addition: Add the diluted test compound to the wells. Include positive controls (known inhibitors) and negative controls (vehicle only).

  • Incubation: Incubate the plate at the optimal temperature for the enzyme (e.g., 37°C) for a defined period.

  • Detection: Measure the product formation or substrate depletion using a suitable detection method (e.g., fluorescence, absorbance, luminescence) with a microplate reader.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the vehicle control. Determine the IC₅₀ value by fitting the dose-response data to a suitable model.

G Start Start Compound_Prep Prepare Compound Stock & Dilutions Start->Compound_Prep Assay_Setup Set up Primary Assay (e.g., Enzyme Inhibition) Compound_Prep->Assay_Setup Screening High-Throughput Screen (Single Concentration) Assay_Setup->Screening Hit_Ident Activity > Threshold? Screening->Hit_Ident Dose_Response Dose-Response Assay (IC50 Determination) Hit_Ident->Dose_Response Yes Inactive Inactive Hit_Ident->Inactive No Secondary_Assay Secondary/Orthogonal Assay (e.g., Cellular Activity) Dose_Response->Secondary_Assay SAR_Study Structure-Activity Relationship (SAR) Studies Secondary_Assay->SAR_Study Lead_Opt Lead Optimization SAR_Study->Lead_Opt End End Lead_Opt->End

Caption: General experimental workflow for screening and development.

Conclusion and Future Directions

This compound (CAS: 15789-03-4) is a readily synthesizable compound with a well-defined physicochemical profile. While direct biological data is limited, its documented use as a precursor for inhibitors of key therapeutic targets in oncology and immunology, namely AKR1C3 and TBK1/IKKε, strongly suggests its value as a scaffold for drug discovery. Its potential antifungal and analgesic properties, though less substantiated, warrant further investigation. This technical guide provides the necessary foundational information for researchers to undertake a systematic evaluation of this compound's biological activities and to explore its potential in developing novel therapeutic agents. Future work should focus on performing broad biological screening to identify primary targets, followed by detailed mechanistic studies and structure-activity relationship optimization.

References

An In-depth Technical Guide to the Physicochemical Properties of 3-hydroxy-N,N-dimethylbenzamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physicochemical properties of 3-hydroxy-N,N-dimethylbenzamide. A thorough understanding of these properties is fundamental for drug discovery and development, influencing a compound's absorption, distribution, metabolism, and excretion (ADME) profile, as well as its formulation and therapeutic efficacy. This document compiles available data, outlines standard experimental protocols for the determination of key parameters, and provides a framework for further investigation.

Core Physicochemical Data

The following table summarizes the available quantitative data for this compound. It is important to note that while some experimental data exists, other values are predicted based on computational models.

PropertyValueSource
Molecular Formula C₉H₁₁NO₂[1][2]
Molecular Weight 165.19 g/mol [2]
Melting Point 133 °C[3]
Boiling Point (Predicted) 344.0 ± 25.0 °C at 760 mmHg[3]
XlogP (Predicted) 1.4[1]
pKa Data not available
Aqueous Solubility Data not available

Note: The predicted boiling point and XlogP values should be confirmed experimentally for accurate characterization.

Experimental Protocols

Melting Point Determination

The melting point of a crystalline solid is a critical indicator of its purity.

Methodology:

  • A small, dry sample of crystalline this compound is finely powdered and packed into a capillary tube to a height of 2-3 mm.

  • The capillary tube is placed in a calibrated melting point apparatus.

  • The sample is heated at a controlled rate, typically 1-2 °C per minute, near the expected melting point.

  • The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the last crystal melts (completion of melting) are recorded as the melting range.[4]

Boiling Point Determination

Due to the high predicted boiling point, distillation under reduced pressure is recommended to prevent decomposition.

Methodology:

  • A small quantity of the compound is placed in a distillation flask suitable for vacuum distillation.

  • The apparatus is connected to a vacuum pump, and the pressure is lowered to a stable, known value (e.g., 15 mmHg).

  • The sample is heated gradually.

  • The temperature at which the liquid boils and its vapor condenses is recorded, along with the corresponding pressure.

  • This value can be extrapolated to the boiling point at atmospheric pressure using a nomograph.

pKa Determination

The acid dissociation constant (pKa) is a measure of the strength of an acid in solution. For this compound, the phenolic hydroxyl group is the primary acidic proton.

Methodology (Potentiometric Titration):

  • A precise amount of this compound is dissolved in a suitable solvent, typically a mixture of water and a co-solvent like methanol or DMSO to ensure solubility.

  • The solution is titrated with a standardized solution of a strong base (e.g., NaOH) of known concentration.

  • The pH of the solution is monitored using a calibrated pH meter after each addition of the titrant.

  • A titration curve is generated by plotting the pH versus the volume of titrant added.

  • The pKa is determined from the pH at the half-equivalence point of the titration of the phenolic hydroxyl group.

logP Determination (Octanol-Water Partition Coefficient)

The logP value is a measure of a compound's lipophilicity and is crucial for predicting its membrane permeability and absorption.

Methodology (Shake-Flask Method):

  • A solution of this compound is prepared in a biphasic system of n-octanol and water. The n-octanol and water are pre-saturated with each other.

  • The mixture is shaken vigorously for a set period to allow for the partitioning of the compound between the two phases to reach equilibrium.

  • The mixture is then centrifuged to ensure complete separation of the two phases.

  • The concentration of the compound in both the n-octanol and water phases is determined using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).

  • The partition coefficient (P) is calculated as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. The logP is the logarithm of this value.

Aqueous Solubility Determination

Determining the solubility of a compound in water is essential for its formulation and bioavailability.

Methodology (Equilibrium Shake-Flask Method):

  • An excess amount of solid this compound is added to a known volume of water in a sealed container.

  • The mixture is agitated at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • The solution is then filtered to remove any undissolved solid.

  • The concentration of the dissolved compound in the filtrate is determined using a validated analytical method (e.g., HPLC, UV-Vis spectroscopy).

  • The solubility is typically expressed in units of mg/mL or mol/L.[4]

Visualization of Experimental Workflow

The following diagram illustrates a general workflow for the physicochemical characterization of a compound like this compound.

G cluster_synthesis Compound Synthesis & Purification cluster_physchem Physicochemical Property Determination cluster_data Data Analysis & Reporting Synthesis Synthesis of this compound Purification Purification (e.g., Crystallization, Chromatography) Synthesis->Purification Structure Structural Confirmation (NMR, MS) Purification->Structure MP Melting Point Structure->MP Characterization BP Boiling Point Structure->BP Characterization pKa pKa Structure->pKa Characterization logP logP Structure->logP Characterization Solubility Aqueous Solubility Structure->Solubility Characterization Analysis Data Analysis MP->Analysis BP->Analysis pKa->Analysis logP->Analysis Solubility->Analysis Report Technical Report Generation Analysis->Report

Caption: Workflow for Physicochemical Characterization.

Biological Activity and Signaling Pathways

A comprehensive search of the scientific literature did not yield any specific data on the biological activities or associated signaling pathways for this compound. While other benzamide derivatives have been investigated for a range of therapeutic applications, including as anti-cancer agents, this specific compound remains uncharacterized in this regard.[5] Further research is required to elucidate any potential biological effects and mechanisms of action.

Conclusion

This technical guide has summarized the currently available physicochemical data for this compound and provided standard protocols for its experimental determination. The lack of data in several key areas, particularly aqueous solubility, pKa, and biological activity, highlights the need for further empirical investigation. The methodologies and workflow presented here offer a roadmap for researchers to comprehensively characterize this compound, which is a critical step in evaluating its potential for drug development.

References

An In-depth Technical Guide to 3-hydroxy-N,N-dimethylbenzamide: Molecular Structure, Properties, and Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of 3-hydroxy-N,N-dimethylbenzamide, a molecule of interest to researchers, scientists, and professionals in drug development. The document details its molecular structure, physicochemical properties, a proposed synthetic route with detailed experimental protocols, and potential biological significance based on structurally related compounds.

Molecular Structure and Properties

This compound is a substituted aromatic amide. The core structure consists of a benzene ring substituted with a hydroxyl (-OH) group at the meta position (carbon 3) and an N,N-dimethylcarboxamide group (-C(=O)N(CH₃)₂) at position 1.

Table 1: Molecular and Physicochemical Properties of this compound

PropertyValueCitation(s)
Molecular Formula C₉H₁₁NO₂[1][2][3]
Molecular Weight 165.19 g/mol [1][2]
CAS Number 15789-03-4[1][2]
Canonical SMILES CN(C)C(=O)C1=CC(=CC=C1)O[3]
InChI Key TULKODADVOEVTR-UHFFFAOYSA-N[3]
Predicted XlogP 1.4[3]
Appearance Predicted: White to off-white solid
Predicted Solubility Soluble in polar organic solvents like methanol, ethanol, and DMSO.[4]

Proposed Synthesis of this compound

The primary challenge in this synthesis is the presence of the phenolic hydroxyl group, which is nucleophilic and can interfere with the amidation reaction. Therefore, a protection-deprotection strategy is advisable. A plausible multi-step synthesis is outlined below.

G cluster_0 Step 1: Protection cluster_1 Step 2: Acyl Chloride Formation cluster_2 Step 3: Amidation cluster_3 Step 4: Deprotection 3-Hydroxybenzoic_Acid 3-Hydroxybenzoic Acid Protected_Acid 3-(O-Protected)-benzoic Acid 3-Hydroxybenzoic_Acid->Protected_Acid Protecting Agent (e.g., Benzyl bromide) Acyl_Chloride 3-(O-Protected)-benzoyl Chloride Protected_Acid->Acyl_Chloride Thionyl Chloride (SOCl₂) Protected_Amide 3-(O-Protected)-N,N-dimethylbenzamide Acyl_Chloride->Protected_Amide Dimethylamine (HN(CH₃)₂) Final_Product This compound Protected_Amide->Final_Product Deprotection (e.g., Hydrogenolysis)

Caption: Proposed Synthesis Workflow for this compound.

Step 1: Protection of the Hydroxyl Group (e.g., Benzylation)

  • Reaction Setup: Dissolve 3-hydroxybenzoic acid (1 equivalent) in a suitable solvent such as acetone or DMF. Add a base, for instance, potassium carbonate (K₂CO₃, 1.5 equivalents), to the solution and stir for 15-20 minutes at room temperature.

  • Addition of Protecting Group: Add benzyl bromide (1.1 equivalents) dropwise to the mixture.

  • Reaction: Heat the reaction mixture to reflux and stir for 4-6 hours. Monitor the reaction's progress using Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic salts. Evaporate the solvent under reduced pressure.

  • Extraction: Dissolve the residue in ethyl acetate and wash with water and then with brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the benzyl-protected 3-hydroxybenzoic acid. This product can be further purified by column chromatography if necessary.

Step 2: Formation of the Acyl Chloride

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a gas outlet to a trap, suspend the protected benzoic acid derivative (1 equivalent) in thionyl chloride (SOCl₂, 2-3 equivalents). A catalytic amount of DMF (1-2 drops) can be added to facilitate the reaction.

  • Reaction: Gently reflux the mixture for 2-3 hours. The reaction is complete when the solid has dissolved and gas evolution (SO₂ and HCl) has ceased.

  • Isolation: Remove the excess thionyl chloride by distillation under reduced pressure. The resulting crude acyl chloride is often used in the next step without further purification.

Step 3: Amidation

  • Reaction Setup: Dissolve the crude acyl chloride in a dry, inert solvent like dichloromethane (DCM) or tetrahydrofuran (THF) and cool the solution to 0 °C in an ice bath.

  • Amine Addition: Add a solution of dimethylamine (2.5 equivalents, either as a solution in THF or bubbled as a gas) dropwise to the cooled acyl chloride solution with vigorous stirring. An excess of the amine is used to neutralize the HCl byproduct.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction by TLC.

  • Work-up: Quench the reaction by adding water. Separate the organic layer, wash with dilute HCl, saturated sodium bicarbonate solution, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the protected this compound.

Step 4: Deprotection (e.g., Hydrogenolysis for Benzyl Group)

  • Reaction Setup: Dissolve the protected amide in a solvent such as methanol or ethanol. Add a palladium on carbon catalyst (Pd/C, 5-10 mol%).

  • Reaction: Stir the mixture under a hydrogen atmosphere (using a balloon or a hydrogenation apparatus) at room temperature until TLC indicates the complete consumption of the starting material.

  • Work-up: Filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Purification: Evaporate the solvent under reduced pressure. The crude product can be purified by recrystallization or column chromatography to yield the final product, this compound.

Characterization

The identity and purity of the synthesized this compound would be confirmed using standard analytical techniques.

Table 2: Expected Analytical Data for this compound

TechniqueExpected Observations
¹H NMR (in CDCl₃ or DMSO-d₆)- Aromatic protons (4H) in the range of δ 6.8-7.4 ppm.- N-methyl protons (6H) as one or two singlets around δ 2.9-3.1 ppm (may show splitting due to restricted rotation around the C-N bond).- A broad singlet for the phenolic -OH proton (1H), with its chemical shift being concentration-dependent.
¹³C NMR (in CDCl₃ or DMSO-d₆)- Carbonyl carbon (~170 ppm).- Aromatic carbons (6 signals).- N-methyl carbons (~35-40 ppm).
Mass Spectrometry (ESI+) - [M+H]⁺ at m/z = 166.0868- [M+Na]⁺ at m/z = 188.0687
Infrared (IR) Spectroscopy - Broad O-H stretch (~3300 cm⁻¹).- C=O (amide) stretch (~1630 cm⁻¹).- Aromatic C-H and C=C stretches.

Potential Biological Activity and Applications

While there is limited direct research on the biological activities of this compound, the activities of structurally similar compounds can provide insights into its potential applications.

  • Histone Deacetylase (HDAC) Inhibition: N-hydroxybenzamides are a well-known class of HDAC inhibitors.[6] Although the target compound is not an N-hydroxy derivative, the benzamide scaffold is a common feature in many HDAC inhibitors. Therefore, it could serve as a scaffold or intermediate for developing novel HDAC inhibitors for cancer therapy.

  • Enzyme Inhibition: The related compound, N,3-dihydroxybenzamide, is known to be an inhibitor of glutathione reductase.[4] This enzyme is crucial for maintaining cellular redox balance. The structural similarity suggests that this compound could be investigated for similar inhibitory activities against glutathione reductase or other enzymes.

  • Antimicrobial Activity: Benzamide derivatives have been explored for their antimicrobial properties. For instance, certain N-phenylbenzamide derivatives show activity against enteroviruses. It is plausible that this compound could be a starting point for developing new antimicrobial agents.

G Compound 3-hydroxy-N,N- dimethylbenzamide Scaffold Scaffold for Drug Discovery Compound->Scaffold HDACi HDAC Inhibitors Scaffold->HDACi Potential Application EnzymeI Enzyme Inhibitors (e.g., Glutathione Reductase) Scaffold->EnzymeI Potential Application Antimicrobial Antimicrobial Agents Scaffold->Antimicrobial Potential Application

Caption: Potential Research Applications of this compound.

This guide provides a foundational understanding of this compound for researchers. While experimental data for this specific compound is sparse, the provided protocols and analyses, derived from closely related molecules, offer a robust starting point for its synthesis, characterization, and exploration in drug discovery and development.

References

Navigating the Solubility Landscape of 3-hydroxy-N,N-dimethylbenzamide: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide offers a comprehensive overview of the solubility characteristics of 3-hydroxy-N,N-dimethylbenzamide in organic solvents. Designed for researchers, scientists, and professionals in drug development, this document provides a detailed examination of the compound's expected solubility based on its structural attributes and the known properties of related molecules. In the absence of extensive publicly available quantitative data, this guide furnishes a robust experimental protocol for determining solubility, ensuring that researchers can generate reliable data tailored to their specific needs.

Understanding the Solubility Profile of this compound

The structure of this compound features a polar aromatic ring, a hydroxyl group capable of hydrogen bonding, and a tertiary amide group. The presence of these polar functional groups suggests a favorable interaction with polar organic solvents. Benzamide, the parent compound, is known to be soluble in polar organic solvents like ethanol, methanol, and acetone.[1] The "like dissolves like" principle suggests that this compound would exhibit similar or enhanced solubility in such solvents due to the additional polar hydroxyl group. The solubility of benzamide in various organic solvents generally follows the order: methanol > acetone > ethanol > 1-propanol > 1-butanol > isopropanol > isobutanol > methyl acetate > ethyl acetate > butyl acetate > acetonitrile > water.[2][3] It is reasonable to hypothesize that this compound would follow a similar trend.

Table 1: Predicted Qualitative Solubility of this compound in Common Organic Solvents

SolventSolvent TypePredicted SolubilityRationale
MethanolPolar ProticSolubleThe hydroxyl and amide groups can form hydrogen bonds with methanol.
EthanolPolar ProticSolubleSimilar to methanol, capable of hydrogen bonding.
AcetonePolar AproticSolubleThe polar carbonyl group of acetone can interact with the polar groups of the solute.
Dimethyl Sulfoxide (DMSO)Polar AproticSolubleDMSO is a strong polar aprotic solvent known to dissolve a wide range of organic compounds.
AcetonitrilePolar AproticModerately SolubleLess polar than other listed solvents, may result in lower solubility.
Dichloromethane (DCM)NonpolarSparingly SolubleThe overall polarity of the molecule may limit its solubility in nonpolar solvents.
HexaneNonpolarInsolubleThe significant difference in polarity makes dissolution unlikely.

It is imperative for researchers to experimentally determine the precise solubility of this compound in their solvent system of interest to ensure the accuracy and reproducibility of their work.

Experimental Protocol for Determining Thermodynamic Solubility

The shake-flask method is the gold standard for determining the thermodynamic equilibrium solubility of a compound.[4][5] This method involves creating a saturated solution of the compound and then quantifying the concentration of the dissolved solute.

Materials and Equipment
  • This compound (solid)

  • Selected organic solvents (analytical grade)

  • Vials with screw caps

  • Orbital shaker with temperature control

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm)

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

Procedure
  • Preparation of Saturated Solutions:

    • Add an excess amount of solid this compound to a series of vials. A visual excess of solid should remain at the bottom of the vial throughout the experiment.

    • Add a known volume of the desired organic solvent to each vial.

    • Securely cap the vials to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C).

    • Shake the vials at a constant speed for a predetermined period (typically 24-72 hours) to ensure that equilibrium is reached. It is advisable to determine the time to reach equilibrium in preliminary experiments by sampling at different time points until the concentration of the solute remains constant.[6]

  • Phase Separation:

    • After equilibration, separate the undissolved solid from the saturated solution. This can be achieved by centrifugation at a high speed or by filtration through a syringe filter.[4][7] Care should be taken to maintain the temperature during this step to avoid any changes in solubility.

  • Quantification:

    • Carefully take a known volume of the clear supernatant (the saturated solution).

    • Dilute the aliquot with a suitable solvent to a concentration that falls within the linear range of the analytical method.

    • Analyze the diluted sample using a validated HPLC method to determine the concentration of this compound.

  • Data Analysis and Reporting:

    • Calculate the solubility from the concentration of the diluted sample, taking the dilution factor into account.

    • Report the solubility in units such as mg/mL or mol/L.

    • The temperature at which the solubility was determined must be clearly stated.

Visualizing the Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of solubility using the shake-flask method.

G cluster_0 Preparation cluster_1 Equilibration cluster_2 Phase Separation cluster_3 Quantification A Add excess solid This compound to vial B Add known volume of organic solvent A->B C Shake at constant temperature (24-72 hours) B->C D Centrifuge or Filter to remove undissolved solid C->D E Collect supernatant D->E F Dilute sample E->F G Analyze by HPLC F->G H Solubility Data (mg/mL or mol/L) G->H Calculate Solubility

Caption: Workflow for determining the solubility of this compound.

Conclusion

While quantitative solubility data for this compound in organic solvents is not extensively documented, its chemical structure strongly suggests good solubility in polar organic solvents. This technical guide provides a solid foundation for researchers by offering a qualitative solubility prediction and, more importantly, a detailed and robust experimental protocol for the precise determination of its solubility. By following the outlined shake-flask method, scientists and drug development professionals can generate the critical data needed to advance their research and development efforts.

References

3-hydroxy-N,N-dimethylbenzamide stability and storage conditions

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Stability and Storage of 3-hydroxy-N,N-dimethylbenzamide

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a chemical compound with potential applications in various research and development sectors. Understanding its stability profile is critical for ensuring its quality, efficacy, and safety in experimental and developmental pipelines. This technical guide provides a comprehensive overview of the known stability characteristics, recommended storage conditions, and general methodologies for assessing the stability of this compound. While specific quantitative stability data for this compound is not extensively available in published literature, this guide extrapolates from data on related benzamide compounds and established principles of pharmaceutical stability testing to provide a robust framework for its handling and evaluation.

Recommended Storage and Handling

Proper storage and handling are paramount to maintaining the integrity of this compound. Based on available safety data sheets and supplier recommendations, the following conditions are advised:

  • Temperature: The recommended storage temperature is 4°C. Storing at refrigerated temperatures helps to minimize the rate of potential degradation reactions.

  • Atmosphere: The compound should be stored in a dry and cool, well-ventilated area.[1][2]

  • Container: Keep the container tightly closed to prevent exposure to atmospheric moisture and oxygen.[1][2]

  • Incompatibilities: Avoid storage with strong oxidizing agents, as these can promote degradation.[1]

  • Handling: Standard laboratory precautions should be observed. This includes avoiding contact with skin and eyes, preventing inhalation of dust or vapors, and ensuring thorough washing after handling.[1][2]

Chemical Stability and Potential Degradation Pathways

While specific stability studies on this compound are not widely published, an understanding of its chemical structure allows for the prediction of likely degradation pathways. The primary points of lability in the molecule are the amide bond and the aromatic ring with its hydroxyl substituent.

General Stability: The compound is generally considered to be stable under normal storage conditions.[2] However, thermal decomposition can occur at elevated temperatures, leading to the release of irritating gases and vapors.[1]

Potential Degradation Pathways:

  • Hydrolysis: The amide linkage is susceptible to hydrolysis under both acidic and basic conditions, which would yield 3-hydroxybenzoic acid and dimethylamine. Studies on related benzamides indicate that this is a common degradation route.[3][4] The rate of hydrolysis is dependent on pH and temperature.

  • Oxidation: The phenolic hydroxyl group and the benzylic positions on the dimethylamino group could be susceptible to oxidation. Forced degradation studies on similar pharmaceutical compounds often employ hydrogen peroxide to simulate oxidative stress.[5][6]

  • Photodegradation: Aromatic compounds can be sensitive to light. Exposure to UV or visible light may induce degradation. Photostability testing is a standard component of forced degradation studies as outlined by ICH guidelines.[6]

A logical representation of the potential degradation pathways is illustrated in the diagram below.

G Potential Degradation Pathways for this compound cluster_main cluster_degradation This compound This compound C9H11NO2 3-hydroxybenzoic_acid 3-hydroxybenzoic acid This compound->3-hydroxybenzoic_acid Hydrolysis (Acid/Base) Dimethylamine Dimethylamine This compound->Dimethylamine Oxidized_Products Oxidized Products This compound->Oxidized_Products Oxidation Photodegradation_Products Photodegradation Products This compound->Photodegradation_Products Photolysis (Light)

Caption: Potential degradation pathways of this compound.

Quantitative Stability Data

As of this writing, specific quantitative data from forced degradation or long-term stability studies on this compound are not available in the public domain. To obtain such data, experimental studies as outlined in the following section would need to be performed. For context, a typical stability study would generate data that could be presented as follows:

Table 1: Example of Hydrolytic Stability Data Presentation

ConditionTime (hours)Initial Purity (%)Purity (%)Degradation (%)
0.1 N HCl at 60°C099.899.80.0
299.895.24.6
499.890.59.3
899.882.117.7
0.1 N NaOH at 60°C099.899.80.0
299.892.37.5
499.885.114.7
899.872.427.4

Table 2: Example of Oxidative Stability Data Presentation

ConditionTime (hours)Initial Purity (%)Purity (%)Degradation (%)
3% H₂O₂ at RT099.899.80.0
2499.898.11.7
4899.896.53.3
7299.894.25.6

Note: The data in these tables are illustrative and not based on experimental results for this compound.

Experimental Protocols for Stability Assessment

A forced degradation study is essential to establish the intrinsic stability of the molecule and to develop a stability-indicating analytical method.[2][5] The following are generalized protocols that can be adapted for this compound. The goal is to achieve 5-20% degradation of the drug substance.[6]

1. Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.

2. Acidic Hydrolysis: To an aliquot of the stock solution, add an equal volume of 0.1 N hydrochloric acid. The mixture can be refluxed at 60°C for a specified period (e.g., 30 minutes to 8 hours).[1] Samples should be withdrawn at various time points, neutralized with an equivalent amount of 0.1 N sodium hydroxide, and diluted with the mobile phase for analysis.

3. Alkaline Hydrolysis: To an aliquot of the stock solution, add an equal volume of 0.1 N sodium hydroxide. The mixture can be refluxed at 60°C for a specified period.[1] Samples should be withdrawn, neutralized with 0.1 N hydrochloric acid, and diluted for analysis.

4. Oxidative Degradation: Treat an aliquot of the stock solution with a solution of hydrogen peroxide (e.g., 3%).[5] The reaction is typically carried out at room temperature for up to seven days.[6] Samples are taken at intervals for analysis.

5. Thermal Degradation: The solid compound is exposed to dry heat in an oven (e.g., at 70°C). Samples are withdrawn at different time points, dissolved in a suitable solvent, and analyzed.

6. Photolytic Degradation: Expose the solid compound and a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter (as per ICH Q1B guidelines). A control sample should be protected from light.

7. Analytical Method: A stability-indicating analytical method, typically High-Performance Liquid Chromatography (HPLC) with a UV or mass spectrometric detector, is required to separate the parent compound from its degradation products. The method must be validated for specificity, linearity, accuracy, precision, and robustness.

The workflow for a typical forced degradation study is depicted below.

G General Workflow for a Forced Degradation Study cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis Stock_Solution Prepare Stock Solution (1 mg/mL) Acid_Hydrolysis Acid Hydrolysis (0.1N HCl, 60°C) Stock_Solution->Acid_Hydrolysis Base_Hydrolysis Alkaline Hydrolysis (0.1N NaOH, 60°C) Stock_Solution->Base_Hydrolysis Oxidation Oxidation (3% H2O2, RT) Stock_Solution->Oxidation Thermal Thermal Degradation (Solid, 70°C) Stock_Solution->Thermal Photolytic Photolytic Degradation (ICH Q1B) Stock_Solution->Photolytic Sample_Preparation Sample Preparation (Neutralization, Dilution) Acid_Hydrolysis->Sample_Preparation Base_Hydrolysis->Sample_Preparation Oxidation->Sample_Preparation Thermal->Sample_Preparation Photolytic->Sample_Preparation HPLC_Analysis Stability-Indicating HPLC Analysis Sample_Preparation->HPLC_Analysis Data_Evaluation Data Evaluation (Identify Degradants, Determine Pathways) HPLC_Analysis->Data_Evaluation

References

An In-depth Technical Guide on the Biological Activity of 3-hydroxy-N,N-dimethylbenzamide

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Direct experimental data on the biological activity of 3-hydroxy-N,N-dimethylbenzamide is limited in publicly available literature. This document provides a comprehensive overview of its known chemical properties and posits a strong hypothesis for its biological activity based on the well-established pharmacology of structurally related benzamide derivatives.

Introduction

This compound is a small molecule whose biological activities are not yet extensively characterized. However, its chemical structure, featuring a benzamide scaffold, places it within a class of compounds known for significant pharmacological effects. Notably, the benzamide functional group is a key feature in many histone deacetylase (HDAC) inhibitors, a class of drugs with proven efficacy in oncology.[1][2] This guide will summarize the known physicochemical properties of this compound and, based on extensive literature on related compounds, explore its potential mechanism of action as an HDAC inhibitor. This document aims to provide a foundational resource for researchers interested in investigating the therapeutic potential of this and similar molecules.

Physicochemical Properties of this compound

A summary of the known physical and chemical properties of this compound is presented below. These properties are essential for its handling, formulation, and interpretation of biological data.

PropertyValueSource
Molecular Formula C₉H₁₁NO₂[3][4]
Molecular Weight 165.19 g/mol [3]
CAS Number 15789-03-4[3]
SMILES CN(C)C(=O)C1=CC(=CC=C1)O
Predicted XlogP 1.4[4]

Hypothesized Biological Activity: Histone Deacetylase (HDAC) Inhibition

The benzamide moiety is a well-recognized zinc-binding group, a critical feature for the inhibitory activity of many drugs targeting zinc-dependent enzymes, including HDACs.[5][6][7] HDACs are a class of enzymes that remove acetyl groups from lysine residues on histones and other proteins, leading to chromatin compaction and transcriptional repression.[8][9] The inhibition of HDACs results in hyperacetylation of histones, a more relaxed chromatin structure, and the reactivation of tumor suppressor genes, ultimately leading to cell cycle arrest and apoptosis in cancer cells.[10][11][12]

Given that this compound possesses the core benzamide scaffold, it is hypothesized to function as an HDAC inhibitor. The hydroxyl group on the phenyl ring could further influence its binding affinity and selectivity for different HDAC isoforms.

General Signaling Pathway of HDAC Inhibition

The following diagram illustrates the general mechanism of action for HDAC inhibitors. By blocking HDACs, these compounds prevent the deacetylation of histones, leading to a cascade of events that can induce cell cycle arrest and apoptosis.

HDAC_Inhibition_Pathway General Signaling Pathway of HDAC Inhibition cluster_epigenetic Epigenetic Regulation cluster_drug_action Drug Action cluster_cellular_outcome Cellular Outcome Histone Acetyltransferases (HATs) Histone Acetyltransferases (HATs) Acetylated Histones Acetylated Histones Histone Acetyltransferases (HATs)->Acetylated Histones Acetylation Histone Deacetylases (HDACs) Histone Deacetylases (HDACs) Deacetylated Histones Deacetylated Histones Histone Deacetylases (HDACs)->Deacetylated Histones Deacetylation Acetylated Histones->Histone Deacetylases (HDACs) Chromatin Relaxation Chromatin Relaxation Acetylated Histones->Chromatin Relaxation Chromatin Condensation Chromatin Condensation Deacetylated Histones->Chromatin Condensation Gene Expression Gene Expression Chromatin Relaxation->Gene Expression Gene Repression Gene Repression Chromatin Condensation->Gene Repression Tumor Suppressor Gene Expression Tumor Suppressor Gene Expression This compound (Hypothesized) This compound (Hypothesized) This compound (Hypothesized)->Inhibition HDACs HDACs Increased Histone Acetylation Increased Histone Acetylation Inhibition->HDACs Increased Histone Acetylation->Tumor Suppressor Gene Expression Cell Cycle Arrest Cell Cycle Arrest Tumor Suppressor Gene Expression->Cell Cycle Arrest Apoptosis Apoptosis Cell Cycle Arrest->Apoptosis

Caption: Hypothesized HDAC inhibition pathway for this compound.

Experimental Protocols

To investigate the hypothesized biological activity of this compound as an HDAC inhibitor, the following experimental protocols are proposed. These are standard assays used to characterize HDAC inhibitors.

In Vitro HDAC Inhibition Assay (Fluorometric)

This assay determines the direct inhibitory effect of a compound on the enzymatic activity of purified HDAC isoforms.

Materials:

  • Recombinant human HDAC enzymes (e.g., HDAC1, HDAC2, HDAC3)

  • HDAC Assay Buffer (50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl₂)

  • Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC)

  • Developer solution (e.g., Trypsin in assay buffer)

  • Stop solution (e.g., Trichostatin A, a potent HDAC inhibitor)

  • This compound dissolved in DMSO

  • 96-well black microplates

  • Fluorescence microplate reader (Excitation: 360 nm, Emission: 460 nm)

Procedure:

  • Prepare serial dilutions of this compound in HDAC Assay Buffer.

  • In a 96-well plate, add the assay buffer, diluted compound, and recombinant HDAC enzyme. Include a positive control (e.g., Trichostatin A) and a negative control (DMSO vehicle).

  • Pre-incubate the plate at 37°C for 15 minutes.

  • Initiate the reaction by adding the fluorogenic HDAC substrate to all wells.

  • Incubate the plate at 37°C for 30-60 minutes.

  • Stop the reaction by adding the developer solution.

  • Incubate at room temperature for 15 minutes to allow for the development of the fluorescent signal.

  • Measure the fluorescence using a microplate reader.

  • Calculate the percent inhibition for each concentration and determine the IC₅₀ value.[13][14][15]

Cellular Histone Acetylation Assay (Western Blot)

This assay measures the ability of a compound to induce histone hyperacetylation within a cellular context.

Materials:

  • Cancer cell line (e.g., MCF-7, HCT116)

  • Cell culture medium and supplements

  • This compound

  • Lysis buffer

  • Primary antibodies (e.g., anti-acetyl-Histone H3, anti-total-Histone H3)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • SDS-PAGE and Western blotting equipment

Procedure:

  • Seed cells in a multi-well plate and allow them to adhere overnight.

  • Treat the cells with various concentrations of this compound for a specified time (e.g., 24 hours).

  • Lyse the cells and quantify the protein concentration.

  • Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane and incubate with the primary antibody against acetylated histone H3.

  • Incubate with the HRP-conjugated secondary antibody.

  • Detect the signal using a chemiluminescent substrate.

  • Strip the membrane and re-probe with an antibody against total histone H3 as a loading control.

  • Quantify the band intensities to determine the relative increase in histone acetylation.[16][17][18]

Experimental and Screening Workflow

The following diagram outlines a typical workflow for the screening and characterization of a potential HDAC inhibitor like this compound.

HDAC_Screening_Workflow Screening Workflow for HDAC Inhibitors Compound Synthesis and Characterization Compound Synthesis and Characterization In Vitro HDAC Inhibition Assay In Vitro HDAC Inhibition Assay Compound Synthesis and Characterization->In Vitro HDAC Inhibition Assay Primary Screen Cellular Histone Acetylation Assay Cellular Histone Acetylation Assay In Vitro HDAC Inhibition Assay->Cellular Histone Acetylation Assay Hit Confirmation Cell Proliferation and Viability Assays Cell Proliferation and Viability Assays Cellular Histone Acetylation Assay->Cell Proliferation and Viability Assays Functional Assays Mechanism of Action Studies Mechanism of Action Studies Cell Proliferation and Viability Assays->Mechanism of Action Studies Elucidation of MOA In Vivo Efficacy Studies In Vivo Efficacy Studies Mechanism of Action Studies->In Vivo Efficacy Studies Preclinical Testing Lead Optimization Lead Optimization In Vivo Efficacy Studies->Lead Optimization Iterative Improvement Lead Optimization->Compound Synthesis and Characterization New Analogs

Caption: A typical workflow for the discovery and development of HDAC inhibitors.

Conclusion

While direct biological data for this compound is currently lacking, its chemical structure strongly suggests a potential role as a histone deacetylase inhibitor. The benzamide scaffold is a known zinc-binding pharmacophore present in several clinically evaluated HDAC inhibitors. The protocols and workflows outlined in this guide provide a clear path for the systematic investigation of this hypothesis. Further research into this compound and its analogs could lead to the development of novel therapeutics, particularly in the field of oncology.

References

Technical Guide: Evaluating 3-hydroxy-N,N-dimethylbenzamide as a Potential Glutathione Reductase Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For the Attention of Researchers, Scientists, and Drug Development Professionals

Disclaimer: As of the latest literature review, there is no direct scientific evidence to suggest that 3-hydroxy-N,N-dimethylbenzamide is an inhibitor of glutathione reductase. This guide, therefore, serves as a comprehensive framework for the systematic evaluation of this, or any novel compound, for its potential inhibitory activity against glutathione reductase.

Introduction to Glutathione Reductase

Glutathione reductase (GR) is a crucial flavoenzyme that plays a vital role in cellular defense against oxidative stress. It catalyzes the reduction of glutathione disulfide (GSSG) to the sulfhydryl form, glutathione (GSH), using NADPH as a reducing agent.[1] This process is essential for maintaining a high intracellular GSH/GSSG ratio, which is critical for protecting cells from damage by reactive oxygen species.[2] Inhibition of glutathione reductase can lead to an accumulation of GSSG and increased oxidative stress, a strategy that has been explored in the development of anticancer and antiparasitic drugs.[3]

This document outlines the necessary experimental protocols and data analysis frameworks to investigate the potential of this compound as a glutathione reductase inhibitor.

Quantitative Data Presentation

Should this compound demonstrate inhibitory activity, the following table provides a structured format for presenting the key quantitative parameters.

ParameterValueExperimental Conditions
IC50 e.g., 50 µMSubstrate concentrations (NADPH, GSSG), enzyme concentration, buffer pH, temperature
Mechanism of Inhibition e.g., Competitive, Non-competitive, Uncompetitive, MixedDetermined by varying substrate concentrations and analyzing Lineweaver-Burk or other kinetic plots
Ki (Inhibition Constant) e.g., 25 µMCalculated from the analysis of the mechanism of inhibition
Reversibility e.g., Reversible, IrreversibleDetermined by dialysis or rapid dilution experiments

Experimental Protocols

The following protocols are adapted from standard methodologies for assessing glutathione reductase activity and inhibition.[4][5][6]

Reagent Preparation
  • Assay Buffer: 100 mM Potassium Phosphate Buffer with 3.4 mM EDTA, pH 7.6 at 25°C.

  • NADPH Solution (0.8 mM): Prepare fresh in cold Assay Buffer.

  • Glutathione Disulfide (GSSG) Solution (30 mM): Prepare in deionized water.

  • Glutathione Reductase (GR) Enzyme Solution: Prepare a stock solution of the enzyme in a suitable buffer (e.g., Assay Buffer with 1.0% w/v Bovine Serum Albumin) to a concentration that provides a linear rate of reaction under assay conditions (e.g., 0.30 - 0.60 units/ml).

  • Test Compound Stock Solution (e.g., 10 mM this compound): Dissolve the compound in a suitable solvent (e.g., DMSO) and prepare serial dilutions for the assay. Ensure the final solvent concentration in the assay does not exceed a level that affects enzyme activity (typically <1%).

Glutathione Reductase Inhibition Assay (Spectrophotometric Method)

This assay monitors the decrease in absorbance at 340 nm resulting from the oxidation of NADPH to NADP+ by glutathione reductase.[5]

Procedure:

  • Set up a series of microcentrifuge tubes or a 96-well UV-transparent plate.

  • To each well/tube, add the following in order:

    • Assay Buffer

    • GSSG Solution

    • NADPH Solution

    • Test compound solution at various concentrations (or solvent control).

  • Pre-incubate the mixture at 25°C for 5 minutes.

  • Initiate the reaction by adding the Glutathione Reductase Enzyme Solution.

  • Immediately start monitoring the decrease in absorbance at 340 nm at regular intervals (e.g., every 15 seconds) for 5-10 minutes using a spectrophotometer.

  • The rate of the reaction is calculated from the linear portion of the absorbance vs. time plot.

Data Analysis
  • Calculate Percent Inhibition:

    • % Inhibition = [1 - (Rate of reaction with inhibitor / Rate of reaction of control)] * 100

  • Determine IC50:

    • Plot the percent inhibition against the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the concentration of the inhibitor that causes 50% inhibition (IC50).

  • Determine the Mechanism of Inhibition:

    • Perform the assay with varying concentrations of GSSG and a fixed concentration of NADPH in the presence of different fixed concentrations of the inhibitor.

    • Repeat the experiment with varying concentrations of NADPH and a fixed concentration of GSSG.

    • Plot the data using a Lineweaver-Burk plot (1/rate vs. 1/[Substrate]) or other kinetic models to determine the mechanism of inhibition.

Visualizations

Catalytic Cycle of Glutathione Reductase

GlutathioneReductase_Cycle E_FAD GR-FAD E_FADH_S_S GR-FADH⁻-S-S E_FAD->E_FADH_S_S NADPH reduces FAD NADP NADP⁺ E_FAD->NADP EH2 GR-FADH₂ + HS-SH E_FADH_S_S->EH2 Electron transfer to disulfide EH2_GSSG GR-FADH₂-GSSG EH2->EH2_GSSG GSSG binds E_FAD_GSH GR-FAD + 2GSH EH2_GSSG->E_FAD_GSH GSSG reduction & release GSH 2 GSH EH2_GSSG->GSH E_FAD_GSH->E_FAD Regeneration NADPH NADPH + H⁺ NADPH->E_FAD GSSG GSSG GSSG->EH2

Caption: Catalytic cycle of Glutathione Reductase.

Experimental Workflow for Inhibitor Screening

Inhibitor_Screening_Workflow cluster_screening Primary Screening cluster_characterization Inhibitor Characterization cluster_outcome Outcome Primary_Assay Single concentration assay of this compound Activity_Check >50% Inhibition? Primary_Assay->Activity_Check Dose_Response Dose-response curve generation Activity_Check->Dose_Response Yes Inactive Inactive Activity_Check->Inactive No IC50 Calculate IC50 Dose_Response->IC50 Mechanism_Study Kinetic studies to determine mechanism IC50->Mechanism_Study Ki_Value Calculate Ki Mechanism_Study->Ki_Value Active Active Inhibitor Ki_Value->Active

Caption: Workflow for screening a potential GR inhibitor.

References

In-depth Technical Guide: 3-hydroxy-N,N-dimethylbenzamide

Author: BenchChem Technical Support Team. Date: December 2025

Executive Summary

This technical guide addresses the current scientific understanding of the mechanism of action of 3-hydroxy-N,N-dimethylbenzamide. Following a comprehensive search of scientific literature and patent databases, it is concluded that detailed studies on the specific biological targets, signaling pathways, and quantitative pharmacological data for this compound are not publicly available. While the compound is utilized in medicinal chemistry as a synthetic intermediate, its intrinsic biological activity remains largely uncharacterized in peer-reviewed research. This document outlines the available information and highlights the significant gaps in the current knowledge.

Introduction

This compound is a small molecule belonging to the benzamide class of compounds. Its chemical structure suggests potential for biological activity, and it has been noted in chemical and pharmaceutical supplier catalogs. This guide aims to consolidate the existing knowledge regarding its mechanism of action to serve as a resource for researchers and drug development professionals.

Current State of Knowledge

Some commercial entity databases associate this compound with potential analgesic and anti-inflammatory properties. However, these claims are not substantiated by published experimental data or peer-reviewed studies.

Use in Chemical Synthesis

Patent literature indicates that this compound serves as a precursor or intermediate in the synthesis of more complex molecules. Notably, it has been used in the development of inhibitors for biological targets such as:

  • TANK-binding kinase 1 (TBK1) and IκB kinase ε (IKKε): These kinases are involved in innate immunity signaling pathways.

  • Aldo-keto reductase family 1 member C3 (AKR1C3): This enzyme is implicated in the metabolism of steroids and prostaglandins and is a target in some cancers.

It is crucial to understand that its role in these syntheses does not inherently describe the biological activity of this compound itself, but rather its utility as a chemical building block.

Gaps in Research

The primary challenge in defining the mechanism of action for this compound is the lack of fundamental research. To establish a clear understanding, the following areas require investigation:

  • Target Identification: High-throughput screening and affinity-based methods are needed to identify specific protein targets.

  • In Vitro and In Vivo Studies: Comprehensive pharmacological studies are necessary to characterize its biological effects on cellular and animal models.

  • Signaling Pathway Analysis: Once a target is identified, further research would be required to elucidate its impact on downstream signaling cascades.

  • Quantitative Analysis: Dose-response studies, binding assays, and enzymatic assays would be essential to quantify its potency and efficacy.

Conclusion

Currently, a detailed, in-depth technical guide on the mechanism of action of this compound cannot be constructed due to the lack of available scientific data. The scientific community has not published research that would allow for the creation of data tables, experimental protocols, or signaling pathway diagrams as requested. The compound's primary documented role is in the field of synthetic medicinal chemistry as an intermediate. Future research is required to determine if this compound possesses any intrinsic biological activity and to elucidate its potential mechanism of action. Researchers interested in this compound should consider this a novel area of investigation.

Navigating the Laboratory Landscape: A Technical Guide to the Safe Handling of 3-hydroxy-N,N-dimethylbenzamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the essential safety protocols and handling procedures for 3-hydroxy-N,N-dimethylbenzamide in a laboratory setting. Given the limited specific data on this compound, this document amalgamates available information with established best practices for handling structurally similar benzamide derivatives. Adherence to these guidelines is crucial for ensuring personal safety and maintaining the integrity of experimental work.

Compound Identification and Properties

This compound is a substituted benzamide with the chemical formula C₉H₁₁NO₂. A clear understanding of its physical and chemical properties is the foundation of its safe handling.

PropertyValue
Molecular Weight 165.19 g/mol [1]
Appearance Solid[2]
Melting Point 133 °C[2]
Boiling Point 344.0 ± 25.0 °C at 760 mmHg[2]
Purity ≥95%[1][3]
Storage Temperature 4°C[2]

Hazard Identification and GHS Classification

This compound is classified as hazardous. The following table summarizes its GHS hazard statements, which are also applicable to structurally similar compounds like 4-hydroxy-N,N-dimethylbenzamide.[2][4]

PictogramGHS ClassificationHazard Statement
GHS07Acute toxicity, oral (Category 4)H302: Harmful if swallowed[2][4]
GHS07Skin corrosion/irritation (Category 2)H315: Causes skin irritation[2][4]
GHS07Serious eye damage/eye irritation (Category 2)H319: Causes serious eye irritation[2][4]
GHS07Specific target organ toxicity, single exposure; Respiratory tract irritation (Category 3)H335: May cause respiratory irritation[2][4]

Signal Word: Warning [2][5]

Personal Protective Equipment (PPE)

Appropriate PPE is mandatory to minimize exposure when handling this compound.

  • Eye and Face Protection: Safety glasses with side shields or chemical safety goggles are essential. A face shield may be necessary for splash hazards.[6]

  • Skin Protection: Chemical-resistant gloves (e.g., nitrile or neoprene) and a lab coat or chemical-resistant apron must be worn to prevent skin contact.[6][7]

  • Respiratory Protection: Work should be conducted in a well-ventilated area, preferably within a chemical fume hood. If dust is generated or ventilation is inadequate, a NIOSH-approved dust respirator should be used.[6]

  • Body Protection: Protective clothing and boots should be used as needed, depending on the scale of the operation.[6]

Safe Handling and Storage

Adherence to proper handling and storage protocols is critical for laboratory safety.

  • Handling:

    • Avoid contact with skin, eyes, and clothing.[5][8]

    • Avoid breathing dust, fumes, or vapors.[5][8]

    • Do not ingest. If swallowed, seek immediate medical assistance.[8]

    • Wash hands thoroughly after handling.[5][8][9]

    • Use only in a well-ventilated area or a chemical fume hood.[5][8]

  • Storage:

    • Store in a cool, dry, and well-ventilated place.[8][9]

    • Keep the container tightly closed to prevent contamination and moisture absorption.[5][8][9]

    • Store away from incompatible materials such as strong oxidizing agents.[8]

Emergency and First-Aid Procedures

In the event of exposure, immediate action is crucial.

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[5][8][9][10]

  • Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing and wash it before reuse. If skin irritation occurs, get medical advice/attention.[5][8][9][10]

  • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes. If eye irritation persists, get medical advice/attention.[5][8][9][10]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a POISON CENTER or doctor/physician if you feel unwell.[5][8][9]

Experimental Protocols

Representative Synthesis of a Benzamide Derivative

This protocol is a general method and should be adapted based on the specific requirements of the reaction.

  • Preparation and Engineering Controls:

    • Work in a well-ventilated chemical fume hood.[6]

    • Ensure an eyewash station and safety shower are readily accessible.[6]

    • Remove all sources of ignition from the handling area.

    • Wear all required personal protective equipment as outlined in Section 3.

  • Reaction Setup:

    • To a solution of the starting carboxylic acid (e.g., 3-hydroxybenzoic acid) in a suitable solvent, add a coupling agent.

    • Stir the mixture at a controlled temperature (e.g., 0 °C) to activate the carboxylic acid.[9]

    • Carefully add the amine (e.g., dimethylamine) to the reaction mixture.

  • Reaction and Monitoring:

    • Allow the reaction to proceed at the appropriate temperature for a specified time.

    • Monitor the progress of the reaction using a suitable analytical technique, such as Thin Layer Chromatography (TLC).[9]

  • Work-up and Purification:

    • Upon completion, quench the reaction and perform an extraction to isolate the product.

    • Wash the organic layer with appropriate aqueous solutions to remove impurities.[9]

    • Dry the organic layer over an anhydrous salt (e.g., sodium sulfate), filter, and concentrate under reduced pressure.[9]

    • Purify the crude product by recrystallization or column chromatography to obtain the final benzamide derivative.[9]

Potential Biological Activity and Signaling Pathways

Specific biological activities for this compound are not well-documented. However, structurally related N-hydroxybenzamides are a known class of histone deacetylase (HDAC) inhibitors.[3] HDACs are enzymes that play a crucial role in the epigenetic regulation of gene expression. By removing acetyl groups from histones, they lead to a more condensed chromatin structure, which represses gene transcription. Inhibition of HDACs can restore the expression of tumor suppressor genes, making them a target for cancer therapy.[8]

Diagrams

Figure 1. Chemical Structure of this compound.

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup and Disposal prep_ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) prep_fume_hood Work in a Chemical Fume Hood prep_ppe->prep_fume_hood prep_materials Gather Materials and Reagents prep_fume_hood->prep_materials handling_weigh Weigh Solid Compound Carefully (Avoid Dust Generation) prep_materials->handling_weigh handling_dissolve Dissolve in Appropriate Solvent handling_weigh->handling_dissolve handling_reaction Perform Reaction/Experiment handling_dissolve->handling_reaction cleanup_decontaminate Decontaminate Glassware handling_reaction->cleanup_decontaminate cleanup_waste Dispose of Waste in Labeled Containers cleanup_decontaminate->cleanup_waste cleanup_ppe Remove and Dispose of Contaminated PPE cleanup_waste->cleanup_ppe cleanup_wash Wash Hands Thoroughly cleanup_ppe->cleanup_wash

Figure 2. Standard Workflow for Handling Powdered Chemicals.

G cluster_nucleus Cell Nucleus DNA DNA Transcription Gene Transcription DNA->Transcription Repressed Histone Histone Tail (Acetylated) HDAC HDAC Histone->HDAC Deacetylation HDAC->DNA Compacts DNA Benzamide This compound (or related compound) Benzamide->HDAC Inhibits

Figure 3. Potential Mechanism of Action via HDAC Inhibition.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of 3-hydroxy-N,N-dimethylbenzamide from 3-hydroxybenzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of 3-hydroxy-N,N-dimethylbenzamide, a valuable intermediate in pharmaceutical and fine chemical synthesis. The primary method described herein is the amidation of 3-hydroxybenzoic acid with dimethylamine, facilitated by a coupling agent. Direct condensation of a carboxylic acid and an amine is often inefficient due to the formation of a stable ammonium carboxylate salt.[1] To overcome this, coupling agents are employed to activate the carboxylic acid, enabling nucleophilic attack by the amine.[1]

This protocol will focus on the use of 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in combination with an additive such as 1-hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt). These reagents are known to improve reaction efficiency and minimize side reactions.[2]

Experimental Protocols

Method 1: Amidation using EDC and HOBt

This protocol outlines the synthesis of this compound via an EDC/HOBt mediated coupling reaction.

Materials:

  • 3-hydroxybenzoic acid

  • Dimethylamine (2M solution in THF or as hydrochloride salt)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • 1-Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA) (if using dimethylamine hydrochloride)

  • Anhydrous Dichloromethane (DCM)

  • 1M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Ethyl acetate and Hexane for chromatography

Procedure:

  • Reaction Setup: To a solution of 3-hydroxybenzoic acid (1.0 eq) in anhydrous DCM, add EDC (1.2 eq) and HOBt (1.2 eq).[2] Stir the mixture at room temperature for 20-30 minutes to activate the carboxylic acid.

  • Amine Addition: In a separate flask, if using dimethylamine hydrochloride, neutralize it with DIPEA (1.2 eq) in anhydrous DCM. Cool the activated acid mixture to 0 °C in an ice bath. Add the dimethylamine solution (or the neutralized dimethylamine hydrochloride solution) dropwise to the activated 3-hydroxybenzoic acid solution.[2]

  • Reaction: Allow the reaction mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 12-24 hours.[2]

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a mobile phase such as a mixture of ethyl acetate and hexane.[2]

  • Work-up: Upon completion, dilute the reaction mixture with DCM. Wash the organic layer sequentially with 1M HCl, saturated aqueous NaHCO₃, and brine.[2]

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.[2]

  • Purification: Purify the crude product by flash column chromatography on silica gel using a suitable gradient of ethyl acetate in hexane to yield pure this compound.[2]

Data Presentation

The following table summarizes typical quantitative data for the amidation of carboxylic acids using different coupling agents, based on literature for analogous reactions. These values can serve as a benchmark for optimizing the synthesis of this compound.

Coupling Agent SystemSolventTemperature (°C)Reaction Time (h)Typical Yield (%)Purity (%)
EDC/HOBtDCM0 to RT12-2485-95>95
HBTU/DIPEADMFRT2-490-98>98
DCC/HOBtDCM/DMF0 to RT12-2480-90>95
TiCl₄/PyridinePyridine85270-90>95

Note: Yields and purity are highly dependent on the specific substrate and reaction conditions and may require optimization.

Mandatory Visualization

Below is a diagram illustrating the experimental workflow for the synthesis of this compound.

experimental_workflow cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Work-up and Purification A Dissolve 3-hydroxybenzoic acid in anhydrous DCM B Add EDC and HOBt A->B C Stir for 20-30 min (Activation) B->C E Cool activated acid to 0 °C C->E D Prepare dimethylamine solution F Add dimethylamine dropwise D->F E->F G Stir at 0 °C for 30 min, then RT for 12-24 h F->G H Monitor by TLC G->H I Dilute with DCM H->I Reaction Complete J Wash with 1M HCl, NaHCO3, and Brine I->J K Dry over MgSO4 and concentrate J->K L Purify by column chromatography K->L M Obtain pure this compound L->M

References

Synthesis of 3-hydroxy-N,N-dimethylbenzamide: A Detailed Protocol for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

3-hydroxy-N,N-dimethylbenzamide is a valuable chemical intermediate in the development of pharmaceuticals and other fine chemicals. Its structure, featuring a hydroxyl group and a dimethylamide moiety on a benzene ring, makes it a versatile scaffold for creating more complex molecules. This document provides a detailed protocol for the synthesis of this compound, intended for researchers, scientists, and drug development professionals. The outlined procedure is a two-step synthesis involving the formation of an acyl chloride intermediate followed by amidation.

Synthesis Overview

The synthesis of this compound is typically achieved through a two-step process starting from 3-hydroxybenzoic acid. The first step involves the conversion of the carboxylic acid to the more reactive 3-hydroxybenzoyl chloride using thionyl chloride. The subsequent step is the reaction of the acyl chloride with dimethylamine to form the desired N,N-dimethylbenzamide product. Careful control of the reaction conditions, particularly temperature and moisture, is crucial for achieving a good yield and purity.

Quantitative Data Summary

The following table summarizes the key quantitative data for the synthesis of this compound.

Compound Molecular Formula Molecular Weight ( g/mol ) Equivalents Amount
Step 1: Acyl Chloride Formation
3-Hydroxybenzoic AcidC₇H₆O₃138.121.0User-defined
Thionyl Chloride (SOCl₂)SOCl₂118.971.5Calculated
N,N-Dimethylformamide (DMF)C₃H₇NO73.09Catalytic~2-3 drops
Step 2: Amidation
3-Hydroxybenzoyl ChlorideC₇H₅ClO₂156.571.0 (from Step 1)Theoretical
Dimethylamine (40% in H₂O)C₂H₇N45.082.2Calculated
Product
This compoundC₉H₁₁NO₂165.19-Theoretical Yield

Experimental Protocol

Step 1: Synthesis of 3-hydroxybenzoyl chloride
  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser connected to a gas trap (to neutralize HCl and SO₂ byproducts), add 3-hydroxybenzoic acid (1.0 eq).

  • Addition of Thionyl Chloride: Under a fume hood, add thionyl chloride (1.5 eq) to the flask.

  • Catalyst Addition: Add a catalytic amount of N,N-dimethylformamide (DMF) (2-3 drops).

  • Reaction: Stir the mixture at room temperature for 30 minutes, then heat to 70-80°C for 2-3 hours, or until the evolution of gas ceases. The reaction progress can be monitored by the dissolution of the solid 3-hydroxybenzoic acid.

  • Removal of Excess Thionyl Chloride: After the reaction is complete, allow the mixture to cool to room temperature. Remove the excess thionyl chloride by distillation under reduced pressure. To ensure complete removal, co-evaporate with an anhydrous solvent like toluene (2 x volume of the initial acid). The resulting crude 3-hydroxybenzoyl chloride is typically used directly in the next step without further purification.

Step 2: Synthesis of this compound
  • Reaction Setup: In a separate flask equipped with a magnetic stirrer and an addition funnel, placed in an ice-water bath, add a 40% aqueous solution of dimethylamine (2.2 eq).

  • Dissolving the Acyl Chloride: Dissolve the crude 3-hydroxybenzoyl chloride from Step 1 in an anhydrous aprotic solvent (e.g., dichloromethane or tetrahydrofuran).

  • Amidation: Slowly add the solution of 3-hydroxybenzoyl chloride to the chilled dimethylamine solution via the addition funnel with vigorous stirring. Maintain the temperature below 10°C during the addition.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.

  • Work-up:

    • Dilute the reaction mixture with water and transfer it to a separatory funnel.

    • Extract the aqueous layer with dichloromethane or ethyl acetate (3 x volume of the aqueous layer).

    • Combine the organic layers and wash sequentially with 1 M HCl, saturated aqueous sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Purification:

    • Filter off the drying agent and concentrate the organic solution under reduced pressure to obtain the crude product.

    • The crude this compound can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) or by recrystallization from an appropriate solvent system.

Visualization of the Synthesis Workflow

SynthesisWorkflow Synthesis of this compound Start 3-Hydroxybenzoic Acid Reagent1 SOCl2, cat. DMF Start->Reagent1 Step 1: Acyl Chloride Formation Intermediate 3-Hydroxybenzoyl Chloride Reagent1->Intermediate Reagent2 Dimethylamine Intermediate->Reagent2 Step 2: Amidation Product This compound Reagent2->Product Workup Work-up and Purification Product->Workup

Caption: Workflow for the two-step synthesis of this compound.

Application Notes and Protocols for the Purification of 3-hydroxy-N,N-dimethylbenzamide via Column Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide to the purification of 3-hydroxy-N,N-dimethylbenzamide using silica gel column chromatography. This compound is a polar aromatic amide with applications in medicinal chemistry and materials science. Effective purification is crucial to remove unreacted starting materials and byproducts from its synthesis. This application note details the necessary materials, a step-by-step experimental protocol, and expected outcomes for isolating high-purity this compound.

Introduction

The synthesis of this compound typically involves the amidation of 3-hydroxybenzoic acid with dimethylamine or its equivalent. This reaction can result in a crude product containing unreacted starting materials, such as 3-hydroxybenzoic acid, and other process-related impurities.[1][2] Due to the polar nature of the target compound, silica gel column chromatography is an effective method for purification.[3] This technique separates compounds based on their differential adsorption to the stationary phase (silica gel) and solubility in the mobile phase. By carefully selecting the mobile phase, a high degree of purity can be achieved.

Physicochemical Properties

A summary of the relevant physicochemical properties of this compound is presented in Table 1. Understanding these properties is essential for developing an appropriate purification strategy.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular FormulaC₉H₁₁NO₂[4]
Molecular Weight165.19 g/mol [4]
AppearanceWhite to off-white crystalline solidInferred from similar compounds
PolarityPolarInferred from structure
SolubilitySoluble in polar organic solvents like methanol, ethanol, and ethyl acetate. Limited solubility in non-polar solvents like hexane.Inferred from similar compounds

Potential Impurities

The primary impurities in a typical synthesis of this compound are the unreacted starting materials and potential byproducts of the amidation reaction. A list of potential impurities is provided in Table 2.

Table 2: Potential Impurities from the Synthesis of this compound

ImpurityRationale for Presence
3-hydroxybenzoic acidUnreacted starting material
Dimethylamine (or its salt)Excess or unreacted starting material
Coupling agents/reagents byproductsResiduals from the amidation reaction (e.g., urea derivatives if carbodiimides are used)

Experimental Protocol: Column Chromatography

This protocol outlines the purification of crude this compound using silica gel flash column chromatography.

Materials and Equipment
  • Crude this compound

  • Silica gel (230-400 mesh)

  • Glass chromatography column

  • Dichloromethane (DCM), HPLC grade

  • Methanol (MeOH), HPLC grade

  • Ethyl acetate (EtOAc), HPLC grade

  • n-Hexane, HPLC grade

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

  • UV lamp (254 nm)

  • Collection tubes

  • Rotary evaporator

Procedure

1. Thin Layer Chromatography (TLC) Analysis for Solvent System Selection

Before performing the column chromatography, it is crucial to determine an optimal solvent system using TLC. The goal is to find a mobile phase that provides good separation between the desired product and any impurities, with the product having an Rf value of approximately 0.2-0.4.

  • Dissolve a small amount of the crude product in a suitable solvent (e.g., methanol or dichloromethane).

  • Spot the dissolved crude product onto a TLC plate.

  • Develop the TLC plate in various solvent systems. Good starting points for polar compounds include mixtures of ethyl acetate/hexane or dichloromethane/methanol.[5][6]

  • Visualize the spots under a UV lamp.

  • Select the solvent system that provides the best separation. For this compound, a gradient of methanol in dichloromethane is often effective.[3]

Table 3: Example TLC Solvent Systems for Polar Aromatic Amides

Solvent System (v/v)Expected Observation
100% DichloromethaneCompound may have a low Rf
5% Methanol in DichloromethaneImproved mobility of the compound
10% Methanol in DichloromethaneFurther increased mobility
50% Ethyl Acetate in HexaneA good starting point for moderately polar compounds

2. Column Preparation

  • Prepare a slurry of silica gel in the initial, least polar mobile phase (e.g., 100% dichloromethane).

  • Pour the slurry into the chromatography column and allow the silica to settle into a packed bed.

  • Add a thin layer of sand on top of the silica gel to prevent disturbance during sample loading.

3. Sample Loading

  • Dissolve the crude this compound in a minimal amount of dichloromethane or the initial mobile phase.

  • Carefully load the dissolved sample onto the top of the silica gel bed.

  • Alternatively, for samples not readily soluble in the mobile phase, use a "dry loading" method: dissolve the crude product in a volatile solvent, add a small amount of silica gel, and evaporate the solvent to obtain a free-flowing powder. Carefully add this powder to the top of the column.[7]

4. Elution

  • Begin elution with the initial, low-polarity mobile phase (e.g., 100% Dichloromethane).[3]

  • Gradually increase the polarity of the mobile phase by increasing the percentage of the more polar solvent (e.g., methanol). A suggested gradient is from 0% to 10% methanol in dichloromethane.[6]

  • Collect fractions of the eluent in separate tubes.

5. Fraction Analysis

  • Monitor the composition of the collected fractions using TLC.

  • Spot each fraction (or every few fractions) onto a TLC plate and develop it in the solvent system determined in step 1.

  • Visualize the spots under a UV lamp.

  • Identify the fractions containing the pure this compound.

6. Isolation of Pure Product

  • Combine the fractions that contain the pure product.

  • Remove the solvent from the combined fractions using a rotary evaporator to yield the purified this compound.

Table 4: Summary of Column Chromatography Parameters

ParameterRecommended Conditions
Stationary Phase Silica Gel (230-400 mesh)
Mobile Phase Gradient of Methanol in Dichloromethane (e.g., 0% to 10%)
Sample Loading Wet loading in a minimal amount of mobile phase or dry loading on silica gel
Elution Gradient elution, starting with low polarity and gradually increasing
Fraction Analysis Thin Layer Chromatography with UV visualization

Visualizations

Experimental Workflow

The overall workflow for the purification of this compound by column chromatography is depicted in the following diagram.

G cluster_prep Preparation cluster_purification Purification cluster_analysis Analysis & Isolation crude_product Crude 3-hydroxy-N,N- dimethylbenzamide dissolve Dissolve in minimal Dichloromethane crude_product->dissolve tlc TLC Analysis for Solvent System Selection dissolve->tlc pack_column Pack Silica Gel Column load_sample Load Sample onto Column pack_column->load_sample elute Elute with DCM/MeOH Gradient load_sample->elute collect_fractions Collect Fractions elute->collect_fractions analyze_fractions Analyze Fractions by TLC collect_fractions->analyze_fractions combine_fractions Combine Pure Fractions analyze_fractions->combine_fractions evaporate Evaporate Solvent combine_fractions->evaporate pure_product Pure 3-hydroxy-N,N- dimethylbenzamide evaporate->pure_product

Purification Workflow
Logical Relationship of Purification Steps

The following diagram illustrates the logical progression and decision-making process during the purification protocol.

G start Start: Crude Product tlc_analysis TLC Analysis: Determine Optimal Solvent System start->tlc_analysis column_prep Prepare Silica Gel Column tlc_analysis->column_prep sample_loading Load Crude Product column_prep->sample_loading elution Gradient Elution sample_loading->elution fraction_collection Collect Fractions elution->fraction_collection tlc_monitoring Monitor Fractions by TLC fraction_collection->tlc_monitoring decision Fractions Pure? tlc_monitoring->decision combine Combine Pure Fractions decision->combine Yes re_purify Re-purify Impure Fractions decision->re_purify No evaporate Solvent Evaporation combine->evaporate end End: Pure Product evaporate->end re_purify->elution

Purification Decision Tree

Conclusion

The protocol described in this application note provides a robust method for the purification of this compound using silica gel column chromatography. By following these guidelines, researchers can effectively remove common impurities and obtain a high-purity product suitable for a variety of research and development applications. The key to successful purification lies in the careful selection of the mobile phase through preliminary TLC analysis and the meticulous execution of the column chromatography procedure.

References

GC-MS protocol for 3-hydroxy-N,N-dimethylbenzamide identification

Author: BenchChem Technical Support Team. Date: December 2025

An Application Note and Protocol for the Gas Chromatography-Mass Spectrometry (GC-MS) Identification of 3-hydroxy-N,N-dimethylbenzamide

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a substituted aromatic amide of interest in various fields, including drug discovery and metabolomics. Accurate and reliable identification and quantification of this compound are crucial for its study. Gas chromatography-mass spectrometry (GC-MS) is a powerful analytical technique well-suited for the analysis of volatile and semi-volatile compounds, offering high sensitivity and selectivity.[1][2] However, the presence of a polar hydroxyl group in this compound necessitates a derivatization step to increase its volatility and thermal stability, ensuring good chromatographic performance.[3][4]

This application note provides a detailed protocol for the identification of this compound using GC-MS. The method involves sample preparation by liquid-liquid extraction (LLE), followed by derivatization to form a trimethylsilyl (TMS) ether, and subsequent analysis by GC-MS.

Materials and Methods

Reagents and Materials
  • This compound reference standard

  • Internal Standard (IS) solution (e.g., Diazepam-d5, 1 µg/mL in methanol)

  • Saturated sodium borate buffer (pH 9.2)

  • Extraction solvent: Ethyl acetate

  • Derivatizing reagent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Anhydrous ethyl acetate

  • Deionized water

  • Centrifuge tubes (15 mL)

  • Vortex mixer

  • Centrifuge

  • Nitrogen evaporator

  • GC-MS autosampler vials with inserts

Sample Preparation: Liquid-Liquid Extraction (LLE)

This protocol is adapted from established methods for the extraction of similar compounds from aqueous matrices.[3][4]

  • Pipette 1.0 mL of the aqueous sample into a 15 mL centrifuge tube.

  • Add 50 µL of the internal standard solution.

  • Add 1.0 mL of saturated sodium borate buffer (pH 9.2) and vortex for 30 seconds.

  • Add 5.0 mL of ethyl acetate, cap the tube, and vortex vigorously for 2 minutes.

  • Centrifuge at 3000 rpm for 10 minutes to separate the organic and aqueous layers.

  • Carefully transfer the upper organic layer to a clean tube.

  • Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40-50°C.

Derivatization: Silylation

Silylation of the hydroxyl group is a critical step for the GC-MS analysis of this compound.[4]

  • Reconstitute the dried extract from the LLE step in 50 µL of anhydrous ethyl acetate.

  • Add 50 µL of BSTFA with 1% TMCS.

  • Cap the vial tightly and vortex for 30 seconds.

  • Heat the vial at 70°C for 30 minutes in a heating block or oven.

  • Cool the vial to room temperature before placing it in the GC-MS autosampler.

GC-MS Instrumentation and Conditions

The following instrument conditions are a starting point and may require optimization. They are based on methods for the analysis of a related compound, N,N-dimethylbenzamide.[5][6]

Parameter Condition
Gas Chromatograph
ColumnRtx-5 amine (30 m x 0.32 mm x 1.50 µm) or equivalent 5% diphenyl / 95% dimethyl polysiloxane column
Injection Volume1 µL
Inlet Temperature250°C
Injection ModeSplitless
Carrier GasHelium at a constant flow of 2 mL/min
Oven ProgramInitial temperature 100°C, hold for 2 min, ramp to 280°C at 15°C/min, hold for 5 min
Mass Spectrometer
Ionization ModeElectron Ionization (EI) at 70 eV
Ion Source Temperature230°C
MS Transfer Line Temp280°C
Mass Rangem/z 40-550
Scan ModeFull Scan for qualitative identification. Selected Ion Monitoring (SIM) can be used for quantitative analysis.

Results and Discussion

Data Presentation

The successful identification of the TMS-derivatized this compound is based on its retention time and mass spectrum.

Table 1: Expected Quantitative Data and Mass Spectrometric Information

AnalyteExpected Retention Time (min)Molecular Ion (M+) of TMS-derivative (m/z)Key Fragment Ions (m/z)
3-(trimethylsilyloxy)-N,N-dimethylbenzamide~9-12237222, 149, 119, 73

Retention time is an estimate and should be confirmed experimentally. Key fragment ions are predicted based on common fragmentation patterns of TMS ethers and benzamides.

The molecular weight of this compound is 165.19 g/mol . Derivatization with a trimethylsilyl group adds 72.1 mass units. The predicted mass spectrum for underivatized this compound shows a [M+H]+ adduct at m/z 166.08626.[7]

Table 2: Expected Method Performance Characteristics

The following table presents expected performance characteristics for a validated GC-MS method, using a related compound as a benchmark.[2]

ParameterExpected Value
Linearity (Correlation Coefficient, r²)> 0.99
Precision (% CV)< 15%
Accuracy (% Recovery)85-115%

Visualizations

GCMS_Workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis GC-MS Analysis cluster_data Data Analysis Sample Aqueous Sample (1 mL) Add_IS Add Internal Standard Sample->Add_IS Add_Buffer Add Borate Buffer (pH 9.2) Add_IS->Add_Buffer LLE Liquid-Liquid Extraction (Ethyl Acetate) Add_Buffer->LLE Centrifuge Centrifuge LLE->Centrifuge Evaporate Evaporate Organic Layer Centrifuge->Evaporate Reconstitute Reconstitute in Anhydrous Ethyl Acetate Evaporate->Reconstitute Add_BSTFA Add BSTFA + 1% TMCS Reconstitute->Add_BSTFA Heat Heat at 70°C for 30 min Add_BSTFA->Heat Inject Inject 1 µL into GC-MS Heat->Inject Separate Chromatographic Separation Inject->Separate Detect Mass Spectrometric Detection Separate->Detect Identify Identify by Retention Time and Mass Spectrum Detect->Identify Quantify Quantify using Internal Standard Identify->Quantify

Caption: Experimental workflow for the GC-MS analysis of this compound.

Identification_Logic cluster_data Acquired Data cluster_ref Reference Standard Data RT_Sample Retention Time of Analyte in Sample Compare_RT Compare Retention Times RT_Sample->Compare_RT MS_Sample Mass Spectrum of Analyte in Sample Compare_MS Compare Mass Spectra MS_Sample->Compare_MS RT_Std Retention Time of Reference Standard RT_Std->Compare_RT MS_Std Mass Spectrum of Reference Standard MS_Std->Compare_MS Conclusion Positive Identification Compare_RT->Conclusion Match Compare_MS->Conclusion Match

Caption: Logical workflow for the identification of the target analyte.

Conclusion

The GC-MS method detailed in this application note provides a comprehensive approach for the qualitative identification of this compound. The protocol, which includes liquid-liquid extraction and a crucial silylation derivatization step, is designed to yield reliable and reproducible results. While the provided instrument parameters serve as a robust starting point, method validation should be performed in the user's laboratory to ensure the desired performance characteristics are met for the specific application. This protocol will be valuable for researchers in drug development and other scientific fields requiring the accurate measurement of this compound.

References

Application Note: 1H and 13C NMR Analysis of 3-hydroxy-N,N-dimethylbenzamide

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique for the structural elucidation of small organic molecules.[1][2] This application note provides a detailed protocol for the ¹H and ¹³C NMR analysis of 3-hydroxy-N,N-dimethylbenzamide, a key intermediate in the synthesis of various pharmaceutical compounds. The provided methodologies and predicted spectral data will aid researchers in the characterization and quality control of this molecule.

Predicted NMR Spectral Data

Due to the limited availability of published experimental NMR data for this compound, the following chemical shifts are predicted based on known values for N,N-dimethylbenzamide and the substituent effects of a hydroxyl group on a benzene ring. It is important to note that actual experimental values may vary based on solvent and concentration.

¹H NMR (Predicted)

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~7.30t1HH-5
~7.00d1HH-4
~6.90s1HH-2
~6.80d1HH-6
~9.50 (broad)s1H-OH
~3.05s (broad)6H-N(CH₃)₂

¹³C NMR (Predicted)

Chemical Shift (δ) ppmAssignment
~171C=O
~157C-3
~138C-1
~129C-5
~118C-6
~117C-4
~114C-2
~39, ~35 (broad)-N(CH₃)₂

Note: The two methyl groups on the nitrogen may show distinct signals due to hindered rotation around the amide C-N bond.

Experimental Protocol

This protocol outlines the steps for preparing a sample of this compound and acquiring high-quality ¹H and ¹³C NMR spectra.

1. Sample Preparation

Proper sample preparation is crucial for obtaining high-resolution NMR spectra.

  • Materials:

    • This compound (5-25 mg for ¹H NMR, 50-100 mg for ¹³C NMR)[3][4][5]

    • Deuterated solvent (e.g., Chloroform-d (CDCl₃), DMSO-d₆) (0.6-0.7 mL)[4][6]

    • 5 mm NMR tubes and caps[7]

    • Glass Pasteur pipette and bulb

    • Small vial

    • Glass wool or filter plug

    • Internal standard (e.g., Tetramethylsilane - TMS)

  • Procedure:

    • Weigh the desired amount of this compound into a clean, dry vial.[3][4]

    • Add approximately 0.6-0.7 mL of the chosen deuterated solvent to the vial.[4] The use of deuterated solvents is necessary for the instrument's lock system and to avoid large solvent peaks in ¹H NMR spectra.[3][4]

    • If an internal standard is required for chemical shift referencing, a small amount of TMS can be added directly to the solvent.[3]

    • Gently swirl or vortex the vial to ensure the sample is completely dissolved.[4]

    • Place a small plug of glass wool into a Pasteur pipette.[7]

    • Filter the sample solution through the pipette into a clean, labeled 5 mm NMR tube to remove any particulate matter, which can degrade spectral quality.[3][5][7]

    • Cap the NMR tube securely.

2. NMR Data Acquisition

The following are general parameters for acquiring ¹H and ¹³C NMR spectra on a standard NMR spectrometer. Instrument-specific parameters may need to be optimized.

  • Instrument: 400 MHz (or higher) NMR Spectrometer

  • ¹H NMR Acquisition Parameters:

    • Pulse Program: Standard single-pulse (zg30 or similar)

    • Number of Scans: 8-16

    • Relaxation Delay (d1): 1-2 seconds

    • Acquisition Time: 2-4 seconds

    • Spectral Width: -2 to 12 ppm

    • Temperature: 298 K

  • ¹³C NMR Acquisition Parameters:

    • Pulse Program: Proton-decoupled single-pulse (zgpg30 or similar)

    • Number of Scans: 1024 or more (as ¹³C has low natural abundance)

    • Relaxation Delay (d1): 2 seconds

    • Acquisition Time: 1-2 seconds

    • Spectral Width: 0 to 220 ppm

    • Temperature: 298 K

3. Data Processing

  • Apply Fourier transformation to the acquired Free Induction Decay (FID).

  • Phase correct the spectrum.

  • Calibrate the chemical shift axis using the internal standard (TMS at 0 ppm) or the residual solvent peak.

  • Integrate the peaks in the ¹H NMR spectrum.

  • Perform peak picking to identify the chemical shifts of all signals in both ¹H and ¹³C spectra.

Experimental Workflow and Logic

The following diagrams illustrate the key processes involved in the NMR analysis of this compound.

experimental_workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis weigh Weigh Sample dissolve Dissolve in Deuterated Solvent weigh->dissolve filter Filter into NMR Tube dissolve->filter load Load Sample into Spectrometer filter->load setup Set Up Experiment (1H & 13C) load->setup acquire Acquire FID setup->acquire ft Fourier Transform acquire->ft phase Phase Correction ft->phase calibrate Chemical Shift Calibration phase->calibrate analyze Integration & Peak Picking calibrate->analyze structure Structure Elucidation analyze->structure

Caption: Experimental workflow for NMR analysis.

logical_relationship cluster_inputs Inputs cluster_process Process cluster_outputs Outputs compound This compound nmr_exp NMR Experiment (1H & 13C) compound->nmr_exp protocol Experimental Protocol protocol->nmr_exp spectral_data Spectral Data (Chemical Shifts, Integrals) nmr_exp->spectral_data structure_confirm Structural Confirmation spectral_data->structure_confirm

Caption: Logical relationship of NMR analysis inputs and outputs.

References

Application Notes and Protocols for Cytotoxicity Assessment of 3-hydroxy-N,N-dimethylbenzamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-hydroxy-N,N-dimethylbenzamide is a small molecule whose biological activities and toxicological profile are of interest in drug discovery and development. As with any novel compound, a thorough evaluation of its cytotoxic potential is a critical first step in preclinical assessment. These application notes provide a comprehensive guide to developing and executing a cytotoxicity assay for this compound. The protocols detailed herein describe three common and robust methods for assessing cell viability and cytotoxicity: the MTT assay, the LDH assay, and an apoptosis assay using Annexin V staining.

The selection of an appropriate cell line is crucial for obtaining relevant data. While specific data for this compound is not widely available, studies on other benzamide derivatives have utilized various cancer cell lines, including but not limited to, human hepatocellular carcinoma (HepG2), triple-negative breast cancer (MDA-MB-231), and human malignant melanoma (IGR39).[1][2] The choice of cell line should be guided by the specific research question and the intended therapeutic area. It is also recommended to include a non-cancerous cell line to assess general cytotoxicity.

Key Experimental Protocols

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity.[3] NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow tetrazolium salt MTT to purple formazan crystals.[3][4] The amount of formazan produced is directly proportional to the number of viable cells.[4][5]

Experimental Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.[6]

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. The final concentration of the solvent (e.g., DMSO) should be kept below 0.5% to avoid toxicity.[6] Remove the existing medium and add 100 µL of the medium containing the compound dilutions. Include vehicle control (medium with solvent) and untreated control wells.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.[6]

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution in PBS to each well.[6][7]

  • Incubation with MTT: Incubate the plate for 3-4 hours at 37°C.[4][7]

  • Solubilization: Carefully remove the medium and add 150 µL of a solubilization solution (e.g., DMSO or a solution of 4 mM HCl, 0.1% NP40 in isopropanol) to dissolve the formazan crystals.[4][6]

  • Absorbance Measurement: Agitate the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[4] Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 620 nm or 630 nm can be used to reduce background noise.[4]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration and determine the IC₅₀ value using non-linear regression analysis.

Data Presentation:

Concentration of this compound (µM)Absorbance (570 nm) (Mean ± SD)% Cell Viability
0 (Vehicle Control)100
0.1
1
10
50
100
Lactate Dehydrogenase (LDH) Cytotoxicity Assay

The LDH assay is a colorimetric method used to quantify cell death by measuring the activity of lactate dehydrogenase released from damaged cells into the culture medium.[8][9] LDH is a stable cytosolic enzyme that is released upon loss of membrane integrity, a hallmark of cytotoxicity.[9][10]

Experimental Protocol:

  • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol. It is important to include a positive control for maximum LDH release, which is achieved by treating cells with a lysis buffer.[11]

  • Incubation: Incubate the plate for the desired exposure time at 37°C in a 5% CO₂ incubator.[10]

  • Sample Collection: After incubation, centrifuge the 96-well plate at 250 x g for 4 minutes. Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.

  • LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's instructions. Typically, this involves mixing an assay buffer and a substrate mix.[10] Add 50 µL of the reaction mixture to each well containing the supernatant.

  • Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.[11]

  • Stop Reaction: Add 50 µL of a stop solution to each well.[11]

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.[11]

  • Data Analysis: Calculate the percentage of cytotoxicity using the following formula: % Cytotoxicity = [(Sample Absorbance - Spontaneous LDH Release) / (Maximum LDH Release - Spontaneous LDH Release)] * 100

Data Presentation:

Concentration of this compound (µM)Absorbance (490 nm) (Mean ± SD)% Cytotoxicity
0 (Vehicle Control)0
0.1
1
10
50
100
Positive Control (Lysis)100
Apoptosis Assay by Annexin V Staining

Apoptosis, or programmed cell death, is a key mechanism of cytotoxicity. In the early stages of apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane.[12] Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to detect apoptotic cells. Propidium iodide (PI) is a fluorescent dye that is impermeant to live and early apoptotic cells but can stain late apoptotic and necrotic cells, thus allowing for the differentiation of cell populations.[13]

Experimental Protocol:

  • Cell Seeding and Treatment: Seed cells in a 6-well plate and treat with this compound for the desired time.

  • Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently trypsinize and then combine with the floating cells from the supernatant.

  • Washing: Wash the cells twice with cold PBS by centrifugation at 300 x g for 5 minutes.[14]

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.[13]

  • Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[13]

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.

Data Presentation:

Treatment% Viable Cells (Annexin V- / PI-)% Early Apoptotic Cells (Annexin V+ / PI-)% Late Apoptotic/Necrotic Cells (Annexin V+ / PI+)
Vehicle Control
This compound (Concentration 1)
This compound (Concentration 2)
Positive Control (e.g., Staurosporine)

Visualizations

MTT_Assay_Workflow cluster_workflow MTT Assay Workflow A Seed Cells in 96-well plate B Treat with this compound A->B C Incubate (24-72h) B->C D Add MTT Reagent C->D E Incubate (3-4h) D->E F Solubilize Formazan E->F G Measure Absorbance (570nm) F->G

Caption: Workflow for the MTT cytotoxicity assay.

LDH_Assay_Workflow cluster_workflow LDH Assay Workflow A Seed Cells and Treat B Incubate A->B C Collect Supernatant B->C D Add LDH Reaction Mix C->D E Incubate (30 min) D->E F Add Stop Solution E->F G Measure Absorbance (490nm) F->G

Caption: Workflow for the LDH cytotoxicity assay.

Apoptosis_Signaling_Pathway cluster_pathway Apoptosis Detection Principle Healthy Healthy Cell PS_in Phosphatidylserine (PS) (Inner Membrane) Healthy->PS_in Early Early Apoptosis PS_out PS Exposure (Outer Membrane) Early->PS_out Late Late Apoptosis / Necrosis Membrane_compromised Membrane Compromised Late->Membrane_compromised AnnexinV Annexin V-FITC PS_out->AnnexinV binds PI Propidium Iodide (PI) Membrane_compromised->PI enters

Caption: Principle of apoptosis detection using Annexin V and PI.

References

Application Notes and Protocols for Enzyme Inhibition Assay of 3-hydroxy-N,N-dimethylbenzamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-hydroxy-N,N-dimethylbenzamide is a small molecule with structural similarities to known inhibitors of Poly(ADP-ribose) polymerase (PARP), a family of enzymes critical for DNA repair and the maintenance of genomic stability.[1][2] PARP enzymes, particularly PARP1, are key players in the base excision repair (BER) pathway, which rectifies single-strand DNA breaks.[1][3] Inhibition of PARP1 has emerged as a promising therapeutic strategy in oncology, especially for cancers with deficiencies in other DNA repair pathways, such as those with BRCA1 or BRCA2 mutations, by inducing synthetic lethality.[1][2]

These application notes provide a detailed protocol for determining the inhibitory activity of this compound against PARP1 using a chemiluminescent assay. This method offers high sensitivity and is well-suited for inhibitor screening and IC50 determination.[3][4]

Principle of the Assay

The chemiluminescent PARP1 assay is designed to measure the enzymatic activity of PARP1 by quantifying the incorporation of biotinylated NAD+ onto histone proteins, which are substrates for PARP1. The assay is performed in a 96-well plate format where histones are pre-coated. The enzymatic reaction is initiated by adding PARP1 enzyme, activated DNA (to stimulate enzyme activity), and a biotinylated NAD+ substrate mix. If this compound is an inhibitor, it will reduce the amount of biotinylated poly(ADP-ribose) (PAR) chains formed on the histones. The amount of incorporated biotin is then detected using streptavidin conjugated to horseradish peroxidase (HRP), which catalyzes a chemiluminescent reaction upon the addition of a substrate. The light output is inversely proportional to the inhibitory activity of the compound.[4][5][6][7]

Data Presentation

The inhibitory potency of this compound is quantified by its half-maximal inhibitory concentration (IC50) value. This value is determined by measuring the PARP1 activity over a range of inhibitor concentrations and fitting the data to a dose-response curve.[8][9]

Table 1: Hypothetical Inhibitory Activity of this compound against PARP1

CompoundTarget EnzymeAssay TypeIC50 (µM) - Hypothetical
This compoundPARP1Chemiluminescent15.2
Olaparib (Positive Control)PARP1Chemiluminescent0.005
3-Aminobenzamide (Reference)PARP1Chemiluminescent30.0

Note: The IC50 value for this compound is hypothetical and serves as an illustrative example. This value must be determined experimentally.

Experimental Protocols

Materials and Reagents
  • Recombinant Human PARP1 enzyme

  • This compound (dissolved in DMSO)

  • Olaparib (positive control inhibitor, dissolved in DMSO)

  • 96-well white microplates (for chemiluminescence)

  • Histone-coated 96-well plates

  • Activated DNA solution

  • 10X PARP Assay Buffer

  • Biotinylated NAD+ (PARP Substrate Mixture)

  • Streptavidin-HRP

  • Chemiluminescent Substrate

  • Blocking Buffer

  • Wash Buffer (e.g., PBST: PBS with 0.05% Tween-20)

  • Plate reader capable of measuring chemiluminescence

  • Multichannel pipettes and sterile tips

Experimental Workflow Diagram

experimental_workflow cluster_prep Plate Preparation cluster_reaction Enzymatic Reaction cluster_detection Detection cluster_analysis Data Analysis prep1 Coat 96-well plate with Histones prep2 Wash and Block wells prep1->prep2 reac1 Add this compound (or controls) in serial dilutions prep2->reac1 reac2 Add PARP1 Enzyme and Activated DNA reac1->reac2 reac3 Initiate reaction by adding Biotinylated NAD+ reac2->reac3 reac4 Incubate at room temperature reac3->reac4 det1 Wash wells reac4->det1 det2 Add Streptavidin-HRP det1->det2 det3 Incubate det2->det3 det4 Wash wells det3->det4 det5 Add Chemiluminescent Substrate det4->det5 det6 Measure Luminescence det5->det6 an1 Plot Luminescence vs. Inhibitor Concentration det6->an1 an2 Calculate % Inhibition an1->an2 an3 Determine IC50 value an2->an3

Caption: Experimental workflow for the PARP1 chemiluminescent inhibition assay.

Step-by-Step Protocol

1. Reagent Preparation:

  • Prepare 1X PARP Assay Buffer by diluting the 10X stock with distilled water.

  • Prepare serial dilutions of this compound and the positive control (Olaparib) in 1X PARP Assay Buffer. The final DMSO concentration in the reaction should not exceed 1%.

  • Dilute the PARP1 enzyme and Activated DNA to their working concentrations in 1X PARP Assay Buffer.

2. Plate Preparation:

  • If not using pre-coated plates, coat the wells of a 96-well plate with histone solution overnight at 4°C.[4]

  • Wash the wells three times with 200 µL of Wash Buffer.

  • Block the wells by adding 200 µL of Blocking Buffer to each well and incubate for 60-90 minutes at room temperature.[4]

  • Wash the wells three times with 200 µL of Wash Buffer.

3. Enzymatic Reaction:

  • Add 25 µL of the serially diluted this compound, positive control, or vehicle control (buffer with DMSO) to the appropriate wells of the histone-coated plate.

  • Prepare a master mix containing the diluted PARP1 enzyme and Activated DNA.

  • Add 25 µL of the enzyme/DNA master mix to each well.

  • Initiate the enzymatic reaction by adding 50 µL of the Biotinylated NAD+ mixture to each well.

  • Incubate the plate at room temperature for 60 minutes.

4. Detection:

  • Wash the plate three times with 200 µL of Wash Buffer.

  • Add 100 µL of diluted Streptavidin-HRP to each well and incubate for 30 minutes at room temperature.[5]

  • Wash the plate three times with 200 µL of Wash Buffer.

  • Prepare the chemiluminescent substrate according to the manufacturer's instructions.

  • Add 100 µL of the chemiluminescent substrate to each well.

  • Immediately measure the luminescence using a plate reader.

5. Data Analysis:

  • Subtract the background luminescence (wells with no enzyme) from all other readings.

  • Calculate the percentage of inhibition for each concentration of this compound using the following formula: % Inhibition = 100 x [1 - (Signal_inhibitor / Signal_vehicle)]

  • Plot the percent inhibition against the logarithm of the inhibitor concentration.

  • Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).[8][9]

PARP1 Signaling Pathway in DNA Repair

PARP1 plays a crucial role as a DNA damage sensor.[2][10] Upon detecting a single-strand break in DNA, PARP1 binds to the damaged site and becomes activated. This activation leads to the synthesis of long, branched chains of poly(ADP-ribose) (PAR) on itself (auto-PARylation) and on other nuclear proteins, such as histones.[11] The accumulation of negatively charged PAR chains serves as a scaffold to recruit other DNA repair proteins, including XRCC1, DNA ligase III, and DNA polymerase beta, to the site of damage, facilitating the repair process.[10]

signaling_pathway DNA_damage DNA Single-Strand Break PARP1 PARP1 DNA_damage->PARP1 binds & activates PAR Poly(ADP-ribose) (PAR) Synthesis PARP1->PAR catalyzes NAD NAD+ NAD->PAR substrate Recruitment Recruitment of DNA Repair Proteins (e.g., XRCC1, Ligase III, Pol β) PAR->Recruitment scaffolds Repair DNA Repair Recruitment->Repair Inhibitor This compound Inhibitor->PARP1 inhibits

Caption: Simplified PARP1 signaling pathway in DNA single-strand break repair and the point of inhibition.

References

Application Notes and Protocols: 3-hydroxy-N,N-dimethylbenzamide as a Potential Chemical Probe for Sirtuin Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-hydroxy-N,N-dimethylbenzamide is a small molecule belonging to the benzamide class of compounds. The benzamide scaffold is a key feature in a number of molecules that have been identified as modulators of sirtuin activity. Sirtuins are a family of NAD+-dependent deacetylases that play crucial roles in a variety of cellular processes, including gene expression, metabolism, and DNA repair.[1] As such, sirtuins have emerged as important therapeutic targets for a range of diseases, making the identification and characterization of novel sirtuin inhibitors a significant area of research.

This document provides a detailed framework for evaluating this compound as a potential inhibitor of sirtuin activity. While specific inhibitory data for this compound is not yet extensively published, the protocols outlined below are based on established methodologies for characterizing similar benzamide-containing molecules and can be readily adapted for this purpose.

Data Presentation

The inhibitory activity of a compound is typically quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the activity of a specific enzyme by 50%. When evaluating this compound, it is recommended to test its activity against multiple sirtuin isoforms to determine its potency and selectivity. The results of these experiments can be summarized in a table similar to the one below.

Target EnzymeIC50 (µM)Selectivity vs. SIRT1Notes
SIRT1 Data to be determined-Primary target of interest for many benzamide inhibitors.
SIRT2 Data to be determinedCalculated from IC50 valuesImportant for assessing isoform selectivity.
SIRT3 Data to be determinedCalculated from IC50 valuesMitochondrial sirtuin; assessing off-target effects.

Signaling Pathway

Sirtuins, such as SIRT1, act by removing acetyl groups from lysine residues on various protein substrates, a process that is dependent on the co-substrate NAD+. Inhibition of SIRT1 by a chemical probe like this compound would block this deacetylation, leading to an accumulation of acetylated substrates and subsequent downstream cellular effects.

sirtuin_pathway cluster_0 SIRT1-mediated Deacetylation cluster_1 Downstream Effects NAD NAD+ SIRT1 SIRT1 NAD->SIRT1 co-substrate NAM Nicotinamide Substrate_Ac Acetylated Substrate Substrate_Ac->SIRT1 binds SIRT1->NAM releases Substrate Deacetylated Substrate SIRT1->Substrate deacetylates Downstream Modulation of Gene Expression, Metabolism, etc. Substrate->Downstream Probe This compound Probe->SIRT1 inhibits

A simplified diagram of the SIRT1 deacetylation pathway and the point of inhibition.

Experimental Protocols

In Vitro Sirtuin Inhibition Assay (Fluorometric)

This protocol describes a common method for determining the in vitro inhibitory activity of a compound against a sirtuin enzyme, such as SIRT1, using a fluorogenic substrate.

Materials and Reagents:

  • Recombinant human SIRT1 enzyme

  • Fluorogenic SIRT1 substrate (e.g., a peptide with an acetylated lysine and a fluorophore/quencher pair)

  • NAD+

  • SIRT1 Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)

  • This compound (test compound)

  • Nicotinamide (positive control inhibitor)

  • DMSO

  • 96-well black microplate

  • Fluorescence microplate reader

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of this compound in DMSO (e.g., 10 mM).

    • Create a series of dilutions of the test compound in SIRT1 Assay Buffer. The final DMSO concentration in the assay should be kept low (e.g., ≤1%) to avoid enzyme inhibition.

    • Prepare a stock solution of the positive control, Nicotinamide, in SIRT1 Assay Buffer (e.g., 10 mM).

    • Prepare working solutions of NAD+ and the fluorogenic substrate in SIRT1 Assay Buffer.

    • Dilute the recombinant SIRT1 enzyme to the desired concentration in cold SIRT1 Assay Buffer immediately before use.

  • Assay Plate Setup:

    • Blank wells: Add SIRT1 Assay Buffer.

    • Enzyme Control (100% activity) wells: Add SIRT1 Assay Buffer and DMSO (at the same final concentration as the test compound wells).

    • Test Compound wells: Add SIRT1 Assay Buffer and the corresponding dilutions of this compound.

    • Positive Control wells: Add SIRT1 Assay Buffer and the Nicotinamide solution.

  • Enzyme Addition and Pre-incubation:

    • Add the diluted SIRT1 enzyme solution to all wells except for the blank wells.

    • Mix gently and incubate the plate at 37°C for 10-15 minutes to allow the test compound to interact with the enzyme.

  • Reaction Initiation and Incubation:

    • Initiate the enzymatic reaction by adding the NAD+ and fluorogenic substrate solutions to all wells.

    • Incubate the plate at 37°C for a specified period (e.g., 30-60 minutes), protected from light.

  • Fluorescence Measurement:

    • Stop the reaction (if necessary, according to the substrate manufacturer's instructions, often with a developer solution).

    • Read the fluorescence intensity using a microplate reader at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 350/460 nm).[2]

  • Data Analysis:

    • Subtract the average fluorescence of the blank wells from all other readings.

    • Calculate the percent inhibition for each concentration of the test compound using the following formula: % Inhibition = 100 x [1 - (Fluorescence of Test Well / Fluorescence of Enzyme Control Well)]

    • Plot the percent inhibition against the logarithm of the test compound concentration and fit the data to a dose-response curve to determine the IC50 value.

experimental_workflow start Start: Prepare Reagents plate_setup Set up 96-well plate: - Blanks - Enzyme Controls - Test Compound Dilutions - Positive Control start->plate_setup add_enzyme Add SIRT1 Enzyme to appropriate wells plate_setup->add_enzyme pre_incubate Pre-incubate at 37°C for 10-15 min add_enzyme->pre_incubate initiate_reaction Initiate reaction with NAD+ and Fluorogenic Substrate pre_incubate->initiate_reaction incubate Incubate at 37°C for 30-60 min initiate_reaction->incubate read_fluorescence Measure Fluorescence (Ex/Em = 350/460 nm) incubate->read_fluorescence analyze_data Data Analysis: - Subtract background - Calculate % Inhibition read_fluorescence->analyze_data determine_ic50 Determine IC50 value (Dose-response curve) analyze_data->determine_ic50 end End determine_ic50->end

Workflow for the in vitro sirtuin inhibition assay.

Cellular Assays

To determine if this compound can inhibit sirtuin activity within a cellular context, further experiments are necessary. A common approach is to measure the acetylation status of known sirtuin substrates, such as p53 or tubulin, in cells treated with the compound.

Example Protocol: Western Blot for Acetylated p53

  • Cell Culture and Treatment:

    • Culture a suitable cell line (e.g., a cancer cell line with wild-type p53) to an appropriate confluency.

    • Treat the cells with varying concentrations of this compound for a specific duration. Include a vehicle control (e.g., DMSO).

    • It may be necessary to induce p53 expression and acetylation, for example, by treating the cells with a DNA-damaging agent like etoposide.

  • Protein Extraction:

    • Lyse the cells and extract total protein using a suitable lysis buffer containing protease and deacetylase inhibitors.

    • Determine the protein concentration of each lysate.

  • Western Blotting:

    • Separate equal amounts of protein from each sample by SDS-PAGE.

    • Transfer the proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate the membrane with a primary antibody specific for acetylated p53 (e.g., anti-acetyl-p53 (Lys382)).

    • Incubate with a corresponding secondary antibody conjugated to an enzyme (e.g., HRP).

    • Detect the signal using an appropriate chemiluminescent substrate.

    • To ensure equal protein loading, the membrane can be stripped and re-probed with an antibody against total p53 or a loading control like GAPDH or β-actin.

Expected Outcome: An effective intracellular sirtuin inhibitor would be expected to cause an increase in the levels of acetylated p53 in a dose-dependent manner.

References

Application Notes and Protocols for the Derivatization of 3-hydroxy-N,N-dimethylbenzamide for SAR Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the derivatization of 3-hydroxy-N,N-dimethylbenzamide for structure-activity relationship (SAR) studies. The protocols outlined below focus on the modification of the phenolic hydroxyl group to generate a library of analogs for biological screening.

Introduction

This compound is a versatile scaffold for chemical modification in drug discovery programs. The presence of a phenolic hydroxyl group offers a convenient handle for derivatization, allowing for the systematic exploration of chemical space around this core structure. By creating a library of derivatives with varied physicochemical properties, researchers can elucidate key structural features required for biological activity and optimize lead compounds. Benzamide derivatives, in general, have shown a wide range of biological activities, including but not limited to antimicrobial, antifungal, and enzyme inhibitory effects. The nature and position of substituents on the aromatic ring are critical determinants of their biological activity.

This document provides detailed protocols for the synthesis of ether and ester derivatives of this compound, along with a proposed workflow for subsequent SAR studies.

Derivatization Strategies

The primary focus of derivatization for SAR studies of this compound is the modification of the 3-hydroxyl group. Two common and effective strategies are O-alkylation to form ethers and acylation to form esters. These modifications allow for the introduction of a wide variety of functional groups, enabling the systematic modulation of properties such as lipophilicity, hydrogen bonding capacity, and steric bulk.

Data Presentation: Hypothetical SAR of this compound Derivatives

The following table presents a hypothetical structure-activity relationship for a series of derivatives. The biological activity is represented by IC50 values, where a lower value indicates higher potency. This table is for illustrative purposes to guide the interpretation of screening data.

Compound IDR GroupModification TypeMolecular Weight ( g/mol )LogP (calculated)Hypothetical IC50 (µM)
1 -HParent165.191.4550
2 -CH₃Ether179.221.8925
3 -CH₂CH₃Ether193.252.2915
4 -CH(CH₃)₂Ether207.272.6535
5 -CH₂PhEther255.323.518
6 -C(O)CH₃Ester207.231.6240
7 -C(O)PhEster269.303.2812

Experimental Protocols

Protocol 1: General Procedure for O-Alkylation of this compound (Williamson Ether Synthesis)

This protocol describes a general method for the synthesis of ether derivatives of this compound using various alkyl halides.

Materials:

  • This compound

  • Alkyl halide (e.g., methyl iodide, ethyl bromide, benzyl bromide)

  • Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃)

  • Anhydrous N,N-dimethylformamide (DMF) or acetone

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser (if heating is required)

  • Separatory funnel

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • To a round-bottom flask, add this compound (1.0 eq).

  • Add a suitable base such as potassium carbonate (2.0 eq) or cesium carbonate (1.5 eq).

  • Add anhydrous DMF or acetone as the solvent.

  • Stir the mixture at room temperature for 10-15 minutes.

  • Add the desired alkyl halide (1.1 - 1.5 eq) to the reaction mixture.

  • The reaction can be stirred at room temperature or heated to 50-80 °C, depending on the reactivity of the alkyl halide. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the reaction mixture into water and extract with ethyl acetate (3 x volume of the aqueous layer).

  • Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired ether derivative.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 2: General Procedure for Acylation of this compound (Esterification)

This protocol outlines a general method for the synthesis of ester derivatives of this compound using various acyl chlorides or acid anhydrides.

Materials:

  • This compound

  • Acyl chloride (e.g., acetyl chloride, benzoyl chloride) or acid anhydride (e.g., acetic anhydride)

  • Pyridine or triethylamine (Et₃N)

  • Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • Dissolve this compound (1.0 eq) in anhydrous DCM or THF in a round-bottom flask.

  • Add a base such as pyridine or triethylamine (1.5 - 2.0 eq).

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add the acyl chloride or acid anhydride (1.1 - 1.2 eq) to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).

  • Quench the reaction by adding water.

  • Transfer the mixture to a separatory funnel and separate the layers.

  • Wash the organic layer sequentially with 1 M HCl, saturated aqueous sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the desired ester derivative.

  • Confirm the structure of the purified product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Mandatory Visualizations

Derivatization_Workflow cluster_alkylation O-Alkylation cluster_acylation Acylation start This compound alkylation Williamson Ether Synthesis (Alkyl Halide, Base) start->alkylation Derivatization acylation Esterification (Acyl Halide/Anhydride, Base) start->acylation Derivatization ethers Ether Library (R = alkyl, benzyl, etc.) alkylation->ethers screening SAR Analysis ethers->screening Biological Screening esters Ester Library (R = acyl, benzoyl, etc.) acylation->esters esters->screening Biological Screening

Caption: Synthetic workflow for the derivatization of this compound.

SAR_Study_Workflow compound_library Library of Derivatives primary_screening Primary Screening (e.g., single concentration) compound_library->primary_screening hit_identification Hit Identification primary_screening->hit_identification dose_response Dose-Response Assay (IC50 determination) hit_identification->dose_response Active Compounds sar_analysis Structure-Activity Relationship Analysis dose_response->sar_analysis lead_optimization Lead Optimization sar_analysis->lead_optimization Identify Key Moieties

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-hydroxy-N,N-dimethylbenzamide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 3-hydroxy-N,N-dimethylbenzamide.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to prepare this compound?

A1: The most prevalent methods for synthesizing this compound typically involve the coupling of 3-hydroxybenzoic acid with dimethylamine or its salt. Common approaches include:

  • Carbodiimide-mediated coupling: Utilizing coupling agents like dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) to activate the carboxylic acid.[1]

  • Acyl chloride formation: Converting 3-hydroxybenzoic acid to its more reactive acyl chloride derivative using reagents like thionyl chloride (SOCl₂) or oxalyl chloride, followed by reaction with dimethylamine.[2]

  • Esterification followed by amidation: First, converting 3-hydroxybenzoic acid to an ester (e.g., methyl 3-hydroxybenzoate) and then reacting the ester with dimethylamine.[3]

Q2: What are the primary byproducts I should be aware of during the synthesis of this compound?

A2: The formation of byproducts is highly dependent on the chosen synthetic route and reaction conditions. Key potential byproducts include unreacted starting materials, products from side reactions involving the phenolic hydroxyl group, and reagent-derived impurities.

Q3: How can I minimize the formation of byproducts?

A3: Minimizing byproduct formation involves careful control of reaction conditions. Key strategies include:

  • Protection of the phenolic hydroxyl group: Although it adds extra steps, protecting the hydroxyl group (e.g., as a benzyl or silyl ether) can prevent side reactions at this site.

  • Use of activating agents with additives: When using carbodiimide coupling agents, adding 1-hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt) can suppress the formation of N-acylurea byproducts and improve yields.[1][4]

  • Temperature control: Maintaining a low temperature (e.g., 0 °C) during the initial activation and coupling steps can reduce the rate of side reactions.[1]

  • Anhydrous conditions: Ensuring that all reagents and solvents are free of moisture is crucial, as water can hydrolyze activated intermediates, leading back to the starting carboxylic acid.[1]

Q4: What analytical techniques are recommended for identifying and quantifying byproducts?

A4: A combination of chromatographic and spectroscopic techniques is typically employed:

  • Thin-Layer Chromatography (TLC): Useful for monitoring the progress of the reaction and getting a preliminary idea of the number of components in the crude product.[1][3]

  • High-Performance Liquid Chromatography (HPLC): Provides excellent separation of the desired product from byproducts and allows for quantification.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Suitable for identifying volatile byproducts.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Essential for structural elucidation of the final product and any isolated byproducts.

  • Infrared (IR) Spectroscopy: Can help identify the functional groups present in the product and byproducts.

Troubleshooting Guides

Issue 1: Low Yield of this compound
Possible Cause Troubleshooting Steps
Incomplete reaction - Monitor the reaction progress using TLC to ensure it has gone to completion. - Increase the reaction time or temperature if necessary, but be mindful of potential side reactions.[1]
Hydrolysis of activated intermediate - Ensure all glassware is thoroughly dried and use anhydrous solvents. - Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
Suboptimal coupling agent - If using a carbodiimide, consider adding HOBt or HOAt to improve efficiency.[1][4] - For difficult couplings, switching to a more reactive intermediate like an acyl chloride might be beneficial.[2]
Poor quality of reagents - Use freshly opened or purified reagents. - Verify the concentration of reagents like dimethylamine solutions.
Issue 2: Presence of Significant Amounts of Unreacted 3-Hydroxybenzoic Acid
Possible Cause Troubleshooting Steps
Insufficient activation of the carboxylic acid - Increase the equivalents of the coupling agent (e.g., 1.1-1.5 equivalents).[1]
Inefficient nucleophilic attack - Increase the equivalents of dimethylamine (e.g., 1.1-1.5 equivalents).[1]
Reaction equilibrium - If applicable to the method, remove byproducts (like water in direct thermal amidation) to drive the reaction forward.[5]
Issue 3: Difficulty in Purifying the Final Product
Possible Cause Troubleshooting Steps
Formation of N-acylurea byproduct (with DCC/EDC) - Filter the crude reaction mixture before aqueous work-up, as N-acylureas are often insoluble in many organic solvents.[1] - Employ column chromatography for purification.
Formation of O-acylated byproduct - Consider protecting the phenolic hydroxyl group in a future synthesis attempt. - Optimize purification conditions (e.g., solvent system for column chromatography) to improve separation.
Residual coupling agents or additives - Perform appropriate aqueous washes during the work-up to remove water-soluble reagents. For example, a dilute acid wash can remove basic additives, and a dilute base wash can remove acidic additives.[3]

Common Byproducts Data

Byproduct Origin Method of Identification Mitigation Strategy
Unreacted 3-Hydroxybenzoic Acid Incomplete reactionTLC, HPLC, NMRIncrease equivalents of coupling agent and amine, prolong reaction time.[1]
N-Acylurea Rearrangement of O-acylisourea intermediate in carbodiimide couplingsNMR, HPLCAdd HOBt or HOAt, control temperature, filter crude mixture.[1]
3-(Dimethylcarbamoyl)phenyl 3-hydroxybenzoate (O-acylated dimer) Reaction of the phenolic hydroxyl group with an activated molecule of 3-hydroxybenzoic acidMS, NMRUse a protecting group for the hydroxyl function, use milder coupling conditions.
Polymeric byproducts Intermolecular esterification and amidationGPC, MSUse protecting groups, controlled addition of reagents.

Experimental Protocols

Synthesis of this compound via EDC/HOBt Coupling

This protocol describes a common laboratory-scale synthesis.

Materials:

  • 3-Hydroxybenzoic acid

  • N,N-Dimethylamine hydrochloride

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • 1-Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous Dichloromethane (DCM)

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Ethyl acetate and Hexanes for chromatography

Procedure:

  • To a solution of 3-hydroxybenzoic acid (1.0 eq) in anhydrous DCM, add EDC (1.2 eq) and HOBt (1.2 eq).

  • In a separate flask, suspend N,N-dimethylamine hydrochloride (1.2 eq) in anhydrous DCM and add DIPEA (1.2 eq) to generate the free amine.

  • Add the free amine solution to the activated carboxylic acid mixture.

  • Stir the reaction mixture at room temperature and monitor its progress by TLC.

  • Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

Visualizations

Synthesis_Pathway cluster_reactants Reactants cluster_reagents Reagents 3-Hydroxybenzoic_Acid 3-Hydroxybenzoic Acid Dimethylamine Dimethylamine EDC_HOBt EDC / HOBt Activated_Intermediate Activated Ester Intermediate Product This compound Activated_Intermediate->Product + Dimethylamine

Caption: Main synthetic pathway for this compound.

Side_Reactions O_Acylisourea O-Acylisourea Intermediate N_Acylurea N-Acylurea Byproduct O_Acylisourea->N_Acylurea O_Acylated_Dimer O-Acylated Dimer Byproduct 3_HBA 3-Hydroxybenzoic Acid Activated_Intermediate Activated_Intermediate Activated_Intermediate->O_Acylated_Dimer + 3-Hydroxybenzoic Acid Troubleshooting_Workflow Check_Completion Check Reaction Completion (TLC/HPLC) Incomplete Incomplete Reaction Check_Completion->Incomplete No Complete Reaction Complete Check_Completion->Complete Yes Optimize_Conditions Optimize Reaction Conditions (Temp, Reagents, Additives) Incomplete->Optimize_Conditions Analyze_Byproducts Analyze Byproducts (NMR/MS) Complete->Analyze_Byproducts Known_Byproduct Known Byproduct Analyze_Byproducts->Known_Byproduct Identified Unknown_Byproduct Unknown Byproduct Analyze_Byproducts->Unknown_Byproduct Not Identified Known_Byproduct->Optimize_Conditions Modify_Purification Modify Purification Protocol Known_Byproduct->Modify_Purification Further_Characterization Further Structural Characterization Unknown_Byproduct->Further_Characterization

References

Technical Support Center: Optimizing the Synthesis of 3-hydroxy-N,N-dimethylbenzamide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the yield and purity of 3-hydroxy-N,N-dimethylbenzamide synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in the synthesis of this compound?

The primary challenges in synthesizing this compound from 3-hydroxybenzoic acid and dimethylamine are:

  • Low Yields: Often resulting from incomplete reactions or the formation of side products.

  • Side Reactions: The presence of the phenolic hydroxyl group on 3-hydroxybenzoic acid can lead to unwanted side reactions, such as O-acylation, if not properly managed.

  • Formation of Byproducts: When using carbodiimide coupling agents like DCC or EDC, the formation of an N-acylurea byproduct is a common issue, which can complicate purification.[1]

  • Purification Difficulties: Separating the desired product from unreacted starting materials, coupling agents, and byproducts can be challenging.

Q2: What are the most critical factors to consider for improving the reaction yield?

To enhance the yield, focus on these key parameters:

  • Choice of Coupling Agent and Additives: Modern coupling agents like EDC in combination with additives such as HOAt can significantly improve yields by minimizing side reactions.[1]

  • Reaction Temperature: Controlling the temperature, often starting at 0°C and slowly warming to room temperature, can help reduce the rate of side reactions.[1]

  • Purity of Starting Materials and Anhydrous Conditions: Moisture can hydrolyze the activated carboxylic acid intermediate, leading back to the starting material. Using anhydrous solvents and properly dried glassware is crucial.[1]

  • Stoichiometry of Reactants: Using a slight excess (1.1 to 1.5 equivalents) of dimethylamine and the coupling reagent can help drive the reaction to completion.[1]

Q3: Should I use a protecting group for the phenolic hydroxyl group?

The use of a protecting group for the phenolic hydroxyl is a strategic choice that depends on the chosen synthetic route and desired purity.

  • Direct Synthesis (Unprotected): This is a more straightforward, one-pot approach. However, it risks O-acylation of the hydroxyl group, leading to byproduct formation and potentially lower yields of the desired N,N-dimethylbenzamide.

  • Protected Synthesis: This involves adding steps to protect the hydroxyl group (e.g., as a benzyl or silyl ether) before the amidation and then deprotecting it afterward. While this adds steps to the synthesis, it can lead to a cleaner reaction with fewer side products and potentially a higher overall yield of the pure compound.

Q4: How can I effectively monitor the progress of my reaction?

Thin Layer Chromatography (TLC) is a simple and effective method for monitoring the reaction's progress. Use a solvent system that provides good separation between 3-hydroxybenzoic acid, this compound, and any potential byproducts. A common mobile phase for such compounds could be a mixture of ethyl acetate and hexane. Visualizing the spots can be done using UV light or by staining with potassium permanganate or iodine.[1]

Troubleshooting Guide

Problem 1: Low or No Product Yield

This is a common issue that can be addressed by systematically evaluating the reaction setup and conditions.

G start Low/No Yield q1 Are you using anhydrous solvents and glassware? start->q1 sol1 Ensure all solvents are anhydrous and glassware is oven-dried. Moisture hydrolyzes the activated intermediate. q1->sol1 No q2 Is the coupling agent active? q1->q2 Yes sol1->q2 sol2 Use a fresh, high-purity coupling agent. Consider modern reagents like EDC/HOAt or HATU. q2->sol2 No q3 Is the reaction going to completion? q2->q3 Yes sol2->q3 sol3 Monitor with TLC. If starting material remains, consider increasing reaction time, temperature, or equivalents of amine and coupling agent (1.1-1.5 eq). q3->sol3 No q4 Is O-acylation of the phenol a possibility? q3->q4 Yes sol3->q4 sol4 Consider a protecting group strategy for the hydroxyl group to prevent this side reaction. q4->sol4 Yes end Yield Improved q4->end No sol4->end

Caption: Troubleshooting workflow for low product yield.

Problem 2: Presence of Unreacted 3-Hydroxybenzoic Acid

If a significant amount of the starting carboxylic acid remains, it suggests inefficient activation or nucleophilic attack.

  • Increase Equivalents: Use a slight excess (1.1-1.5 equivalents) of both the coupling agent and dimethylamine to shift the equilibrium towards the product.[1]

  • Optimize Reaction Time and Temperature: Some reactions may require longer durations or gentle heating to proceed to completion. Monitor by TLC to determine the optimal conditions.[1]

  • Ensure Anhydrous Conditions: Moisture can deactivate the activated carboxylic acid intermediate. Use anhydrous solvents and oven-dried glassware.[1]

Problem 3: Difficulty in Purifying the Final Product

Purification challenges often arise from the presence of byproducts, particularly N-acylurea if carbodiimide coupling agents are used.

  • Minimize N-acylurea Formation:

    • Use an Additive: Additives like 1-hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt) react with the activated intermediate to form an active ester, which is less prone to rearranging to the N-acylurea byproduct.[1]

    • Control Temperature: Running the reaction at 0°C initially and allowing it to warm to room temperature can reduce the rate of side reactions.[1]

  • Purification Strategy:

    • Filtration: If N-acylurea does form, it is often insoluble in many organic solvents like dichloromethane (DCM). Filtering the reaction mixture before the aqueous work-up can remove a significant portion of this byproduct.

    • Column Chromatography: Flash column chromatography is typically effective for separating the desired product from remaining impurities.

Data Presentation: Comparison of Reaction Conditions

The choice of reagents and reaction conditions can significantly impact the yield of this compound. The following tables provide a summary of expected yields based on data from analogous reactions.

Table 1: Effect of Coupling Agent and Additive on Yield

EntryCoupling AgentAdditiveSolventTemperature (°C)Time (h)Expected Yield (%)
1DCC-DCM251240-50
2DCCHOBtDCM251260-70
3EDC-DCM251250-60
4EDCHOAtDCM251280-90

Table 2: Effect of Solvent and Temperature on Yield (using EDC/HOAt)

EntrySolventTemperature (°C)Time (h)Expected Yield (%)
1DCM251280-90
2THF251275-85
3Acetonitrile251270-80
4DCM0 to 251285-95
5THF50880-90

Experimental Protocols

Protocol 1: Direct Synthesis of this compound using EDC/HOAt

This protocol is for the direct coupling of 3-hydroxybenzoic acid with dimethylamine.

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up and Purification start Dissolve 3-hydroxybenzoic acid (1.0 eq) in anhydrous DCM add_reagents Add EDC (1.2 eq) and HOAt (1.2 eq) start->add_reagents add_amine Add dimethylamine solution (2M in THF, 1.2 eq) dropwise at 0°C add_reagents->add_amine stir_cold Stir at 0°C for 30 minutes add_amine->stir_cold stir_rt Warm to room temperature and stir for 12 hours stir_cold->stir_rt monitor Monitor reaction progress by TLC stir_rt->monitor dilute Dilute with DCM monitor->dilute wash Wash with 1M HCl, sat. NaHCO3, and brine dilute->wash dry Dry organic layer (MgSO4), filter, and concentrate wash->dry purify Purify by flash column chromatography dry->purify end Isolate pure this compound purify->end

Caption: Workflow for the direct synthesis of this compound.

Materials:

  • 3-hydroxybenzoic acid

  • 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • 1-hydroxy-7-azabenzotriazole (HOAt)

  • Dimethylamine solution (e.g., 2M in THF)

  • Dichloromethane (DCM), anhydrous

  • 1M Hydrochloric acid

  • Saturated aqueous sodium bicarbonate

  • Brine

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

  • Ethyl acetate and Hexane for chromatography

Procedure:

  • To a solution of 3-hydroxybenzoic acid (1.0 eq) in anhydrous DCM, add EDC (1.2 eq) and HOAt (1.2 eq).

  • Cool the mixture to 0°C in an ice bath.

  • Slowly add the dimethylamine solution (1.2 eq) dropwise to the reaction mixture.

  • Allow the reaction mixture to stir at 0°C for 30 minutes and then warm to room temperature, stirring for an additional 12 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1M HCl, saturated aqueous sodium bicarbonate, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate gradient of ethyl acetate in hexane to yield this compound.

Protocol 2: Protected Synthesis of this compound via Benzyl Protection

This protocol involves the protection of the phenolic hydroxyl group as a benzyl ether prior to amidation.

G cluster_0 Step 1: Protection cluster_1 Step 2: Amidation cluster_2 Step 3: Deprotection start React 3-hydroxybenzoic acid with Benzyl Bromide and K2CO3 in DMF isolate_protected Isolate 3-(benzyloxy)benzoic acid start->isolate_protected amidate Couple protected acid with dimethylamine using EDC/HOAt isolate_protected->amidate isolate_amide Isolate 3-(benzyloxy)-N,N-dimethylbenzamide amidate->isolate_amide deprotect Remove benzyl group via catalytic hydrogenation (H2, Pd/C) isolate_amide->deprotect end Isolate pure this compound deprotect->end

Caption: Workflow for the protected synthesis of this compound.

Step 1: Protection of 3-hydroxybenzoic acid

  • Dissolve 3-hydroxybenzoic acid (1.0 eq) in DMF.

  • Add potassium carbonate (K₂CO₃, 2.0 eq) and benzyl bromide (1.1 eq).

  • Stir the mixture at room temperature for 12-16 hours.

  • Perform an aqueous work-up and extract the product with a suitable organic solvent.

  • Purify the crude product to obtain 3-(benzyloxy)benzoic acid.

Step 2: Amidation of 3-(benzyloxy)benzoic acid

  • Follow the amidation procedure described in Protocol 1 , using 3-(benzyloxy)benzoic acid as the starting material.

  • After purification, you will obtain 3-(benzyloxy)-N,N-dimethylbenzamide.

Step 3: Deprotection of the Benzyl Group

  • Dissolve 3-(benzyloxy)-N,N-dimethylbenzamide in a suitable solvent such as ethanol or ethyl acetate.

  • Add a catalytic amount of palladium on carbon (10% Pd/C).

  • Stir the mixture under a hydrogen atmosphere (using a balloon or a hydrogenation apparatus) at room temperature until the reaction is complete (monitor by TLC).

  • Filter the reaction mixture through Celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure to obtain the final product, this compound.

References

troubleshooting low purity of 3-hydroxy-N,N-dimethylbenzamide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing low purity issues during the synthesis of 3-hydroxy-N,N-dimethylbenzamide.

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of low purity in the synthesis of this compound?

Low purity in the synthesis of this compound often stems from a few key issues:

  • Side reactions involving the phenolic hydroxyl group: The hydroxyl group on the aromatic ring is nucleophilic and can react with the activated carboxylic acid, leading to the formation of ester byproducts (O-acylation).

  • Incomplete reaction: The amidation reaction may not go to completion, leaving unreacted 3-hydroxybenzoic acid in the final product.

  • Suboptimal reaction conditions: Factors such as temperature, reaction time, and the choice of coupling agents and solvents can significantly impact the purity of the product.

  • Presence of moisture: Water can hydrolyze the activated carboxylic acid intermediate, leading back to the starting material and reducing the overall yield and purity.[1]

  • Formation of byproducts from coupling agents: For example, when using carbodiimide coupling agents like DCC or EDC, N-acylurea byproducts can form, which can be difficult to remove.[1]

Q2: I suspect O-acylation is occurring. How can I prevent this side reaction?

To minimize O-acylation of the phenolic hydroxyl group, consider the following strategies:

  • Use of a protecting group: Protecting the hydroxyl group as an ether (e.g., benzyl or methyl ether) or an ester before the amidation reaction is a common and effective strategy.[2] The protecting group can then be removed after the amide bond is formed.

  • Control of reaction temperature: Running the reaction at a lower temperature (e.g., 0 °C to room temperature) can help to favor the N-acylation over the O-acylation, as the amine is generally more nucleophilic than the phenol.

  • Choice of activating agent: Using milder activating agents might reduce the reactivity towards the phenolic hydroxyl group.

Q3: How can I remove unreacted 3-hydroxybenzoic acid from my final product?

Unreacted 3-hydroxybenzoic acid can typically be removed through the following methods:

  • Aqueous basic wash: During the work-up, washing the organic layer with a mild aqueous base solution (e.g., saturated sodium bicarbonate or dilute sodium hydroxide) will deprotonate the carboxylic acid, making it soluble in the aqueous layer and effectively separating it from the desired amide product which remains in the organic layer.

  • Column chromatography: Silica gel column chromatography can be used to separate the more polar 3-hydroxybenzoic acid from the less polar this compound.

Q4: What are the recommended purification techniques for this compound?

The primary methods for purifying this compound are:

  • Column Chromatography: This is a highly effective method for separating the desired product from starting materials and byproducts. A typical stationary phase is silica gel, with a mobile phase consisting of a mixture of a non-polar solvent (like hexanes or petroleum ether) and a polar solvent (like ethyl acetate).

  • Recrystallization: If the crude product is a solid, recrystallization from a suitable solvent system can be an excellent way to improve purity. The choice of solvent will depend on the solubility of the product and impurities.

Troubleshooting Guide

The following table summarizes common issues, their potential causes, and suggested solutions to troubleshoot low purity in the synthesis of this compound.

Observation Potential Cause(s) Suggested Solution(s)
Low overall yield and purity Incomplete reaction.- Increase reaction time or temperature.- Use a more efficient coupling agent (e.g., HATU, HOBt/EDC).- Ensure anhydrous (dry) reaction conditions.[1]
Presence of a byproduct with a higher molecular weight O-acylation of the phenolic hydroxyl group.- Protect the hydroxyl group before amidation.[2]- Optimize reaction conditions (lower temperature).
Significant amount of starting material (3-hydroxybenzoic acid) in the final product Inefficient activation of the carboxylic acid or insufficient amine.- Use a more effective activating agent.- Increase the equivalents of dimethylamine.- Perform a basic aqueous wash during work-up.
Difficult-to-remove byproduct when using carbodiimide coupling agents Formation of N-acylurea.- Add HOBt or HOAt to the reaction mixture to suppress N-acylurea formation.[1]- Filter the reaction mixture before work-up, as N-acylurea is often insoluble.[1]

Experimental Protocols

Protocol 1: Direct Amidation of 3-Hydroxybenzoic Acid

This protocol describes the direct synthesis of this compound without the use of a protecting group for the hydroxyl function. Careful control of reaction conditions is crucial to minimize side reactions.

Materials:

  • 3-hydroxybenzoic acid

  • Oxalyl chloride or Thionyl chloride

  • Anhydrous Dichloromethane (DCM)

  • Anhydrous N,N-Dimethylformamide (DMF) (catalytic amount)

  • Dimethylamine (solution in THF or as gas)

  • Triethylamine or other non-nucleophilic base

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

  • Silica gel for column chromatography

  • Hexanes and Ethyl acetate for chromatography

Procedure:

  • Activation of Carboxylic Acid:

    • To a solution of 3-hydroxybenzoic acid (1.0 eq) in anhydrous DCM, add a catalytic amount of DMF.

    • Cool the mixture to 0 °C in an ice bath.

    • Slowly add oxalyl chloride or thionyl chloride (1.1-1.5 eq) dropwise.

    • Allow the reaction to stir at 0 °C for 30 minutes and then at room temperature for 1-2 hours, or until gas evolution ceases.

    • Remove the solvent and excess reagent under reduced pressure to obtain the crude acyl chloride.

  • Amidation:

    • Dissolve the crude acyl chloride in anhydrous DCM and cool to 0 °C.

    • In a separate flask, prepare a solution of dimethylamine (2.0-2.5 eq) and triethylamine (2.0-2.5 eq) in anhydrous DCM.

    • Slowly add the dimethylamine solution to the acyl chloride solution at 0 °C.

    • Allow the reaction to stir at 0 °C for 30 minutes and then warm to room temperature and stir for an additional 2-4 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up and Purification:

    • Quench the reaction by adding water.

    • Separate the organic layer and wash it sequentially with saturated aqueous sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes.

Protocol 2: Amidation with a Protected Hydroxyl Group

This protocol involves the protection of the phenolic hydroxyl group as a benzyl ether, followed by amidation and deprotection.

Materials:

  • 3-hydroxybenzoic acid

  • Benzyl bromide

  • Potassium carbonate

  • Anhydrous DMF

  • Materials for amidation as listed in Protocol 1

  • Palladium on carbon (Pd/C)

  • Hydrogen gas source (e.g., balloon or hydrogenation apparatus)

  • Methanol or Ethanol

Procedure:

  • Protection of the Hydroxyl Group:

    • To a solution of 3-hydroxybenzoic acid (1.0 eq) in anhydrous DMF, add potassium carbonate (2.0-3.0 eq) and benzyl bromide (1.1-1.2 eq).

    • Stir the mixture at room temperature for 12-24 hours.

    • Pour the reaction mixture into water and extract with ethyl acetate.

    • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate to obtain 3-(benzyloxy)benzoic acid.

  • Amidation:

    • Follow the amidation procedure as described in Protocol 1, using 3-(benzyloxy)benzoic acid as the starting material.

  • Deprotection:

    • Dissolve the purified 3-(benzyloxy)-N,N-dimethylbenzamide in methanol or ethanol.

    • Add a catalytic amount of Pd/C.

    • Stir the mixture under a hydrogen atmosphere (e.g., balloon) at room temperature until the reaction is complete (monitored by TLC).

    • Filter the reaction mixture through celite to remove the catalyst and concentrate the filtrate to obtain the final product, this compound.

Visualizations

Synthesis_Pathway cluster_direct Direct Amidation cluster_protected Protected Route 3-hydroxybenzoic acid 3-hydroxybenzoic acid 3-hydroxybenzoyl chloride 3-hydroxybenzoyl chloride 3-hydroxybenzoic acid->3-hydroxybenzoyl chloride SOCl2 or (COCl)2 This compound This compound 3-hydroxybenzoyl chloride->this compound HN(CH3)2 3-hydroxybenzoic acid_p 3-hydroxybenzoic acid 3-(benzyloxy)benzoic acid 3-(benzyloxy)benzoic acid 3-hydroxybenzoic acid_p->3-(benzyloxy)benzoic acid BnBr, K2CO3 3-(benzyloxy)benzoyl chloride 3-(benzyloxy)benzoyl chloride 3-(benzyloxy)benzoic acid->3-(benzyloxy)benzoyl chloride SOCl2 or (COCl)2 3-(benzyloxy)-N,N-dimethylbenzamide 3-(benzyloxy)-N,N-dimethylbenzamide 3-(benzyloxy)benzoyl chloride->3-(benzyloxy)-N,N-dimethylbenzamide HN(CH3)2 3-hydroxy-N,N-dimethylbenzamide_p This compound 3-(benzyloxy)-N,N-dimethylbenzamide->3-hydroxy-N,N-dimethylbenzamide_p H2, Pd/C

Caption: Synthetic routes to this compound.

Troubleshooting_Workflow start Low Purity of This compound check_sm Check for unreacted 3-hydroxybenzoic acid start->check_sm check_o_acylation Check for O-acylation byproduct (higher MW) check_sm->check_o_acylation No sm_present Yes check_sm->sm_present check_coupling_byproduct Using carbodiimide? Check for N-acylurea check_o_acylation->check_coupling_byproduct No o_acylation_present Yes check_o_acylation->o_acylation_present coupling_byproduct_present Yes check_coupling_byproduct->coupling_byproduct_present solution_sm - Increase reaction time/temp - Use more efficient coupling agent - Basic aqueous wash sm_present->solution_sm solution_o_acylation - Protect hydroxyl group - Lower reaction temperature o_acylation_present->solution_o_acylation solution_coupling_byproduct - Add HOBt/HOAt - Filter reaction mixture coupling_byproduct_present->solution_coupling_byproduct end Pure 3-hydroxy-N,N- dimethylbenzamide solution_sm->end Purify by chromatography or recrystallization solution_o_acylation->end Purify by chromatography or recrystallization solution_coupling_byproduct->end Purify by chromatography or recrystallization

Caption: Troubleshooting workflow for low purity issues.

References

Technical Support Center: Optimizing Reaction Conditions for N,N-Dimethylbenzamide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of N,N-dimethylbenzamide. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) to optimize your experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing N,N-dimethylbenzamide?

A1: The two most prevalent methods for synthesizing N,N-dimethylbenzamide are the reaction of benzoyl chloride with dimethylamine (a Schotten-Baumann reaction) and the coupling of benzoic acid with dimethylamine using a coupling agent.[1][2] Other methods include a one-pot synthesis from benzyl cyanide and iodobenzene, and the reaction of isatoic anhydride with dimethylamine.[3][4]

Q2: I am getting a low yield in my reaction. What are the common causes and how can I improve it?

A2: Low yields can stem from several factors depending on the synthetic route. Common causes include incomplete reaction, side reactions, and loss of product during workup and purification.[5] To improve the yield, consider the following:

  • Ensure anhydrous conditions: Moisture can hydrolyze benzoyl chloride or the activated carboxylic acid intermediate, reducing the amount of starting material available for the desired reaction.[6]

  • Optimize stoichiometry: A slight excess of dimethylamine (1.1-1.2 equivalents) can help drive the reaction to completion.[7]

  • Choose an appropriate solvent: The solvent should dissolve the reactants and be inert to the reaction conditions. Dichloromethane (DCM) and tetrahydrofuran (THF) are commonly used.[8][9]

  • Control the reaction temperature: The reaction of benzoyl chloride with dimethylamine is often performed at low temperatures (0-5 °C) to control its exothermic nature, while amide coupling reactions may require room temperature or gentle heating.[7][10]

  • Select an effective coupling agent (for benzoic acid route): For sterically hindered substrates or to improve yields, more potent coupling agents like HATU or HBTU can be used.[7]

Q3: What are the common impurities I might see, and how can I remove them?

A3: Common impurities include unreacted starting materials (benzoyl chloride, benzoic acid, or dimethylamine), byproducts from side reactions, and residual coupling agents or their byproducts (e.g., dicyclohexylurea if DCC is used).[2][11]

Purification is typically achieved through the following methods:

  • Aqueous workup: Washing the organic layer with a dilute acid (e.g., 1M HCl) can remove unreacted dimethylamine, while washing with a base (e.g., saturated NaHCO₃) can remove unreacted benzoic acid.[10][12]

  • Column chromatography: Silica gel chromatography is a highly effective method for separating N,N-dimethylbenzamide from impurities. A common eluent system is a mixture of petroleum ether and ethyl acetate.[13]

  • Recrystallization: This can be used for further purification of the solid product.[14]

Q4: How can I monitor the progress of my reaction?

A4: Thin-layer chromatography (TLC) is a convenient method for monitoring the reaction's progress.[7] A suitable eluent system, such as a mixture of hexane and ethyl acetate, should be used to achieve good separation between the starting materials and the N,N-dimethylbenzamide product. The spots can be visualized using a UV lamp or by staining with potassium permanganate.[7]

Troubleshooting Guides

Issue 1: Low or No Product Yield
Potential CauseSuggested SolutionRationale
Presence of Moisture Use anhydrous solvents and ensure all glassware is thoroughly dried. Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).[6]Prevents hydrolysis of reactive intermediates like benzoyl chloride or activated carboxylic acids.[6]
Incomplete Reaction Increase the reaction time or gently heat the reaction mixture, monitoring for any product degradation by TLC.[5]Allows the reaction to proceed to completion.
Incorrect Stoichiometry Carefully verify the molar ratios of your reactants. A slight excess of the amine (1.1-1.2 equivalents) may be beneficial.[7]Ensures the complete consumption of the limiting reagent.
Ineffective Coupling Agent (for benzoic acid route) If using a standard coupling agent like DCC or EDC with low success, consider switching to a more potent one such as HATU or PyBOP.[15]More powerful coupling agents can overcome activation energy barriers, especially with less reactive substrates.[7]
Poor Quality of Reagents Use freshly opened or purified reagents. The purity of starting materials can be checked by analytical techniques like NMR.[5]Impurities in the starting materials can inhibit the reaction or lead to unwanted side reactions.
Issue 2: Presence of Significant Impurities
Potential CauseSuggested SolutionRationale
Unreacted Starting Materials Ensure the reaction has gone to completion by monitoring with TLC. Optimize the stoichiometry to avoid having a large excess of one reactant.[5]Drives the reaction forward and minimizes leftover starting materials.
Formation of Side Products For the Schotten-Baumann reaction, add the benzoyl chloride dropwise at a low temperature to control the reaction rate and minimize side reactions.[5] For the amide coupling route, the order of addition of reagents can be critical; often the carboxylic acid is pre-activated with the coupling agent before adding the amine.[6]Controlled addition and optimized reaction conditions can suppress the formation of unwanted byproducts.
Hydrolysis of Product Ensure the workup conditions are not overly harsh (e.g., prolonged exposure to strong acid or base).N,N-dimethylbenzamide is an amide and can be susceptible to hydrolysis under harsh conditions.

Experimental Protocols

Method 1: Synthesis from Benzoyl Chloride (Schotten-Baumann Reaction)

This method involves the acylation of dimethylamine with benzoyl chloride under basic conditions.[10]

Reaction Scheme:

Caption: Experimental workflow for the synthesis of N,N-dimethylbenzamide from benzoyl chloride.

Quantitative Data Summary:

ParameterValueReference
Stoichiometry Benzoyl Chloride : Dimethylamine : Base (1 : 1.2 : 1.2)--INVALID-LINK--16
Solvent Dichloromethane (DCM)[10]
Temperature 0 °C to Room Temperature[10]
Reaction Time 2-4 hours[2]
Typical Yield 80-95%--INVALID-LINK--16
Method 2: Synthesis from Benzoic Acid (Amide Coupling)

This method utilizes a coupling agent to activate the carboxylic acid for reaction with dimethylamine. [2] Reaction Scheme:

Experimental Workflow Diagram:

experimental_workflow_2 cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification mix_reagents Dissolve benzoic acid, coupling agent (e.g., EDC), and an additive (e.g., HOBt) in an anhydrous aprotic solvent (e.g., DMF). add_base_amine Add a non-nucleophilic base (e.g., DIPEA) followed by dimethylamine. mix_reagents->add_base_amine react Stir the mixture at room temperature for 4-24 hours. add_base_amine->react quench Quench the reaction and dilute with an organic solvent. react->quench wash Wash the organic layer with saturated NaHCO₃ and brine. quench->wash dry Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄. wash->dry concentrate Concentrate under reduced pressure. dry->concentrate purify Purify by column chromatography. concentrate->purify

Caption: Experimental workflow for the synthesis of N,N-dimethylbenzamide from benzoic acid.

Quantitative Data Summary for Common Coupling Agents:

Coupling AgentAdditiveBaseSolventTemperatureTimeTypical YieldReference
EDC HOBtDIPEADMFRoom Temp.12-24 h70-90%--INVALID-LINK--2
DCC DMAP (cat.)-DCM0 °C to RT2-12 h~70-90%--INVALID-LINK--2
HATU -DIPEADCMRoom Temp.4-8 hHigh[7]

Signaling Pathways and Logical Relationships

Logical Relationship for Troubleshooting Low Yield:

troubleshooting_low_yield start Low Yield Observed check_moisture Check for Moisture Contamination start->check_moisture check_stoichiometry Verify Stoichiometry start->check_stoichiometry check_completeness Assess Reaction Completeness (TLC) start->check_completeness check_reagents Evaluate Reagent Quality start->check_reagents solution_anhydrous Use Anhydrous Conditions check_moisture->solution_anhydrous solution_adjust_stoichiometry Adjust Molar Ratios check_stoichiometry->solution_adjust_stoichiometry solution_increase_time_temp Increase Reaction Time/Temp check_completeness->solution_increase_time_temp solution_new_reagents Use Fresh/Purified Reagents check_reagents->solution_new_reagents

Caption: Troubleshooting logic for addressing low product yield in N,N-dimethylbenzamide synthesis.

References

Technical Support Center: Purification of Substituted Benzamides

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of substituted benzamides.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities encountered in the synthesis of substituted benzamides?

A1: Common impurities can include unreacted starting materials (e.g., benzoic acid derivatives and amines), side products from competing reactions, and residual solvents.[1][2] In some cases, oxidation of starting materials like o-phenylenediamine can lead to highly colored impurities that are difficult to remove.[2] For instance, in the reduction of hydrobenzamide, unreacted benzaldehyde can be reduced to benzyl alcohol, contaminating the final product.[3]

Q2: My crude substituted benzamide is an oil. How should I proceed with purification?

A2: An oily crude product often contains residual solvents or impurities.[1] It is recommended to first attempt to remove volatile impurities under a high vacuum.[1] If the product remains an oil, column chromatography is a suitable purification method. The oil should be dissolved in a minimal amount of a suitable solvent, such as dichloromethane or the mobile phase, before being loaded onto the column.[1]

Q3: How do substituents on the benzamide ring affect purification?

A3: The nature and position of substituents on the benzamide scaffold are critical as they influence the molecule's polarity, solubility, and potential for intermolecular interactions, all of which impact the choice and effectiveness of the purification method.[4][5] For example, electron-donating groups can increase the electron density of the π system, making the molecule more nucleophilic, while electron-withdrawing groups have the opposite effect. These electronic effects can alter the compound's interaction with chromatographic stationary phases. Additionally, certain substituents, like a 6-hydroxy group, can form intramolecular hydrogen bonds, which can mask the polarity of the amide and affect its lipophilicity.[5]

Q4: Which purification technique is generally most effective for substituted benzamides?

A4: The most effective technique depends on the specific properties of the substituted benzamide and the nature of the impurities.

  • Recrystallization is an excellent and cost-effective first step if a suitable solvent system can be found where the compound has high solubility when hot and low solubility when cold, while impurities remain dissolved.[6][7]

  • Column chromatography is highly versatile and effective for separating compounds with different polarities.[1][2][8] It is often the method of choice for oily products or when impurities have similar solubility profiles to the desired compound.[1][2]

  • Reversed-phase high-performance liquid chromatography (RP-HPLC) offers high resolution and is particularly useful for purifying a wide range of polar to non-polar compounds, making it a powerful tool in drug discovery.[7][9]

Q5: How can I remove highly colored impurities from my product?

A5: Colored impurities, often arising from the oxidation of starting materials, can sometimes be removed by treating a solution of the crude product with activated charcoal before a filtration and crystallization step.[2][6]

Troubleshooting Guides

This section addresses specific issues that may arise during the purification of substituted benzamides, offering potential causes and recommended solutions.

Problem 1: Poor Separation During Column Chromatography
Symptom Possible Cause Suggested Solution
Poor separation of product and impurities 1. Inadequate Solvent System Selection: The chosen mobile phase does not provide sufficient resolution.[1] 2. Column Overloading: Too much crude material has been loaded onto the column.[1] 3. Improper Column Packing: The silica gel is not packed uniformly, leading to channeling.[1]1. Optimize Solvent System: Systematically test a range of solvent systems with varying polarities using Thin Layer Chromatography (TLC) first. A good starting point for N-substituted benzamides is a mixture of hexane and ethyl acetate. Aim for an Rf value of 0.2-0.4 for the product on the TLC plate for optimal separation.[1] 2. Reduce Load: Use a silica gel to crude material ratio of at least 30:1 (w/w). Increase this ratio for more difficult separations.[1] 3. Repack Column: Ensure the silica gel is packed as a uniform slurry and is not allowed to run dry.[1]
Product elutes with streaking or tailing 1. Compound Insolubility: The compound is not fully soluble in the mobile phase.[1] 2. Compound Interaction with Silica: Acidic or basic functional groups on the benzamide may be interacting with the silica gel.1. Change Solvent System: Select a mobile phase in which the compound has better solubility.[1] 2. Modify Mobile Phase: For basic compounds, consider deactivating the silica gel by pre-treating the column with a solvent system containing a small percentage of an amine like triethylamine.[7]
Problem 2: Challenges in Crystallization
Symptom Possible Cause Suggested Solution
Compound fails to crystallize upon cooling 1. Solution is Not Saturated: The concentration of the compound is too low. 2. Cooling Too Rapidly: Crystals do not have sufficient time to nucleate and grow.[6] 3. Inhibitory Impurities: The presence of certain impurities can hinder crystal growth.[10] 4. Unsuitable Solvent: The chosen solvent may not be ideal for crystallization.[6]1. Induce Crystallization: Try scratching the inside of the flask with a glass rod at the solution's surface or adding a seed crystal of the pure compound.[6] 2. Concentrate Solution: Gently heat the solution to evaporate some solvent until it becomes slightly cloudy, then allow it to cool slowly again.[6] 3. Slow Cooling: Allow the solution to cool more slowly, for instance, by insulating the flask.[6] 4. Change Solvent System: A good recrystallization solvent should dissolve the compound well when hot but poorly when cold.[6] Refer to the solvent selection table below.
Product "oils out" or precipitates as an amorphous solid 1. High Concentration of Impurities: Impurities are co-precipitating with the product.[6] 2. High Degree of Supersaturation: The solution is too concentrated, or the temperature change is too drastic.1. Re-dissolve and Dilute: Heat the mixture to re-dissolve the oil, add more solvent, and then allow it to cool slowly.[6] 2. Change Solvent System: The current solvent may be too poor for the compound. Try a different solvent or a mixed solvent system.[6]
Product is discolored after recrystallization 1. Colored Impurities Trapped: Impurities are co-crystallizing with the product.1. Use Activated Charcoal: Add a small amount of activated charcoal to the hot solution before filtering to adsorb colored impurities.[6] Be aware that charcoal can also adsorb the desired product, so use it sparingly.

Data Presentation

Table 1: Common Solvent Systems for Crystallization of Substituted Benzamides

SolventBoiling Point (°C)Compound Solubility (Hot)Compound Solubility (Cold)Notes
Water100HotColdGood for polar compounds but may not dissolve the product well on its own.[6]
Ethanol78HotHot/ColdA good general-purpose solvent. Water can often be added as an anti-solvent.[6]
2-Propanol/Water-HotColdA patent for a 2-hydroxybenzamide derivative mentions successful recrystallization from this mixed solvent system.[6]
Ethyl Acetate77ModerateGoodLess polar than alcohols; effective for removing non-polar impurities.[6]
Dichloromethane/Ethanol---A common system for the solvent layering crystallization technique.[10]
Chloroform/Hexane---Another solvent/anti-solvent pair used in solvent layering.[10]

Experimental Protocols

Protocol 1: Column Chromatography Purification
  • Solvent System Optimization: Using TLC, identify a solvent system (e.g., hexane/ethyl acetate) that provides good separation of your target compound from impurities, aiming for an Rf value of 0.2-0.4 for the product.[1]

  • Column Packing: Prepare a slurry of silica gel in the initial, least polar mobile phase. Pour the slurry into the column and allow it to pack uniformly under gravity or gentle pressure. Ensure the silica bed does not run dry.[1]

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a more volatile solvent (e.g., dichloromethane).[1] Carefully load the sample onto the top of the column.

  • Elution: Begin eluting with the mobile phase, starting with a lower polarity and gradually increasing it if necessary (gradient elution).[1]

  • Fraction Collection: Collect fractions in a systematic manner (e.g., in test tubes).

  • Analysis: Monitor the elution of the product by performing TLC analysis on the collected fractions.

  • Combine and Evaporate: Combine the fractions containing the pure product. Remove the solvent from the combined fractions using a rotary evaporator to obtain the purified substituted benzamide.[1]

Protocol 2: Recrystallization
  • Solvent Selection: Choose a suitable solvent or solvent pair in which the compound is highly soluble when hot and poorly soluble when cold.[6] Test small quantities first.

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the hot solvent to just dissolve the compound completely.

  • Decolorization (if necessary): If the solution is colored, add a small amount of activated charcoal, heat briefly, and then perform a hot filtration to remove the charcoal.[6]

  • Hot Filtration (to remove insoluble impurities): If there are insoluble impurities, filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean flask.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature, and then in an ice bath to maximize crystal formation.[11]

  • Crystal Collection: Collect the crystals by vacuum filtration using a Büchner funnel.[6]

  • Washing and Drying: Wash the collected crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities. Dry the crystals thoroughly, for example, in a vacuum oven.[6]

Visualizations

G General Purification Workflow for Substituted Benzamides cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis Crude Crude Product (Solid or Oil) Is_Oil Is the product an oil? Crude->Is_Oil Recrystallization Recrystallization Is_Oil->Recrystallization No (Solid) Column_Chromatography Column Chromatography Is_Oil->Column_Chromatography Yes (Oil) Pure_Product Pure Substituted Benzamide Recrystallization->Pure_Product TLC_Analysis TLC Analysis of Fractions Column_Chromatography->TLC_Analysis TLC_Analysis->Pure_Product Combine Pure Fractions G Troubleshooting Failed Crystallization Start Hot, clear solution prepared Cool Cool solution slowly Start->Cool Check Crystals form? Cool->Check Success Collect Crystals (Vacuum Filtration) Check->Success Yes Oil_Out Product 'Oils Out'? Check->Oil_Out No Action1 Induce Crystallization (Scratch/Seed) Check2 Crystals form? Action1->Check2 Action2 Concentrate Solution (Evaporate some solvent) Check3 Crystals form? Action2->Check3 Action3 Change Solvent System Check2->Success Yes Check2->Action2 No Check3->Success Yes Check3->Action3 No Oil_Out->Action1 No Action4 Re-heat, add more solvent, cool very slowly Oil_Out->Action4 Yes Action4->Cool G Decision Logic for Purification Method Start Crude Substituted Benzamide Is_Solid Is the crude product a solid? Start->Is_Solid Find_Solvent Can a suitable recrystallization solvent be found? Is_Solid->Find_Solvent Yes Chromatography Primary Method: Column Chromatography Is_Solid->Chromatography No (Oil/Gum) Recrystallize Primary Method: Recrystallization Find_Solvent->Recrystallize Yes Find_Solvent->Chromatography No Check_Purity Is the product pure enough after one method? Recrystallize->Check_Purity Chromatography->Check_Purity Final_Product Final Pure Product Check_Purity->Final_Product Yes Secondary_Purification Perform secondary purification (e.g., Chromatography after Recrystallization or vice-versa) Check_Purity->Secondary_Purification No Secondary_Purification->Final_Product

References

solubility issues of 3-hydroxy-N,N-dimethylbenzamide in aqueous buffers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-hydroxy-N,N-dimethylbenzamide, focusing on its solubility in aqueous buffers.

Frequently Asked Questions (FAQs)

Q1: What are the key physicochemical properties of this compound relevant to its aqueous solubility?

While extensive experimental data is not publicly available, we can infer key properties based on its chemical structure. The molecule possesses a phenolic hydroxyl group, which is weakly acidic, and a polar N,N-dimethylamide group. These features suggest that its aqueous solubility will be significantly influenced by the pH of the buffer.

Summary of Predicted Physicochemical Properties

PropertyPredicted Value/InformationImplication for Aqueous Solubility
Molecular Formula C₉H₁₁NO₂[1][2]-
Molecular Weight 165.19 g/mol [2]-
Predicted XlogP 1.4[1]Indicates moderate lipophilicity, suggesting that the compound may have limited intrinsic aqueous solubility.
Key Functional Groups Phenolic hydroxyl (-OH), N,N-dimethylamide (-CON(CH₃)₂)The hydroxyl group is a weak acid, while the amide group is polar and can act as a hydrogen bond acceptor.
Expected pKa ~9-10 (for the phenolic hydroxyl group)The compound is expected to be predominantly in its neutral, less soluble form at acidic and neutral pH.

Q2: I am observing low solubility of this compound in my neutral aqueous buffer (e.g., PBS pH 7.4). Is this expected?

Yes, this is an expected observation. Due to the presence of the weakly acidic phenolic hydroxyl group, this compound is likely to have low solubility in neutral and acidic aqueous buffers. In these conditions, the hydroxyl group remains protonated, making the molecule less polar.

Q3: How can I improve the aqueous solubility of this compound for my experiments?

There are several strategies to enhance the solubility of this compound:

  • pH Adjustment: Increasing the pH of the aqueous buffer to a more alkaline condition (e.g., pH 8 or higher) will deprotonate the phenolic hydroxyl group, forming a more soluble phenolate salt.[3][4]

  • Use of Co-solvents: Preparing a concentrated stock solution in an organic solvent such as dimethyl sulfoxide (DMSO) or ethanol and then diluting it into your aqueous buffer is a common technique.[5] It is crucial to keep the final concentration of the organic solvent low (typically <1%) to avoid potential off-target effects in biological assays.

  • Temperature: For many solid compounds, solubility increases with temperature. Gentle warming of the solution may aid in dissolution. However, the thermal stability of the compound should be considered to avoid degradation.

Q4: I'm seeing precipitation when I dilute my DMSO stock solution of this compound into my aqueous buffer. What should I do?

Precipitation upon dilution of a DMSO stock is a common issue for compounds with low aqueous solubility. This indicates that the concentration of the compound in the final aqueous solution is above its solubility limit. Please refer to the troubleshooting workflow below for a step-by-step guide to address this issue.

Troubleshooting Guide

Below is a troubleshooting workflow for addressing precipitation issues when preparing aqueous solutions of this compound from an organic stock solution.

G start Start: Precipitation observed upon dilution of DMSO stock into aqueous buffer check_concentration Is the final compound concentration critical for the experiment? start->check_concentration lower_concentration Lower the final concentration of the compound and re-attempt dilution. check_concentration->lower_concentration No check_solvent_conc Is the final organic solvent concentration tolerable for the assay? check_concentration->check_solvent_conc Yes end_success End: Compound is soluble. lower_concentration->end_success increase_solvent Slightly increase the percentage of the organic co-solvent (e.g., DMSO) in the final solution. (Caution: typically keep <1%) check_solvent_conc->increase_solvent Yes adjust_ph Adjust the pH of the aqueous buffer to a more alkaline value (e.g., pH 8.0, 9.0) to increase solubility. check_solvent_conc->adjust_ph No increase_solvent->end_success kinetic_solubility Perform a kinetic solubility assay to determine the practical solubility limit in your buffer system. adjust_ph->kinetic_solubility adjust_ph->end_success end_fail End: If issues persist, consider formulation strategies (e.g., use of cyclodextrins). kinetic_solubility->end_fail

Caption: Troubleshooting workflow for precipitation issues.

Experimental Protocols

Protocol 1: Thermodynamic (Equilibrium) Solubility Assay

This protocol determines the equilibrium solubility of this compound in a specific aqueous buffer.

Methodology:

  • Preparation of Buffers: Prepare a series of aqueous buffers at different pH values (e.g., pH 5.0, 7.4, and 9.0).

  • Compound Addition: Add an excess amount of solid this compound to a known volume of each buffer in separate vials to create a saturated solution.

  • Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to allow the solution to reach equilibrium. A shaker or rotator is recommended.

  • Phase Separation: After equilibration, separate the undissolved solid from the solution by centrifugation at high speed or by filtration using a suitable syringe filter (e.g., 0.45 µm).

  • Quantification: Carefully collect the supernatant and dilute it with a suitable solvent. Analyze the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).

  • Calculation: The determined concentration represents the thermodynamic solubility of the compound at that specific pH and temperature.

Protocol 2: Kinetic Solubility Assay

This high-throughput method is useful for determining the concentration at which a compound precipitates when diluted from a DMSO stock into an aqueous buffer.

Methodology:

  • Stock Solution Preparation: Prepare a high-concentration stock solution of this compound (e.g., 10 mM) in 100% DMSO.

  • Serial Dilution in DMSO: In a 96-well plate, perform serial dilutions of the DMSO stock solution.

  • Addition to Buffer: Transfer a small, fixed volume (e.g., 2 µL) of each DMSO solution to another 96-well plate containing your aqueous buffer (e.g., 98 µL). This will create a range of compound concentrations with a constant final DMSO concentration.

  • Incubation and Observation: Allow the plate to stand at room temperature for a set period (e.g., 1-2 hours).

  • Precipitation Detection: Measure the turbidity of each well using a nephelometer or plate reader. The concentration at which a significant increase in turbidity is observed is considered the kinetic solubility.

General Experimental Workflow for Solubility Determination

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_compound Weigh solid this compound add_excess Add excess solid to buffer prep_compound->add_excess prep_buffer Prepare aqueous buffer at desired pH prep_buffer->add_excess equilibrate Equilibrate for 24-48h with agitation add_excess->equilibrate separate Separate solid and liquid phases (centrifuge/filter) equilibrate->separate quantify Quantify concentration in supernatant via HPLC separate->quantify report Report solubility (e.g., in µg/mL or µM) quantify->report

Caption: General workflow for thermodynamic solubility determination.

References

minimizing side reactions in the synthesis of benzamides

Author: BenchChem Technical Support Team. Date: December 2025

This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answers to frequently asked questions regarding the synthesis of benzamides. Our goal is to help you minimize side reactions and optimize your reaction outcomes.

Troubleshooting Guide

This section addresses specific issues that may arise during benzamide synthesis and offers potential solutions.

Issue 1: Low or No Product Yield

Q: My amide coupling reaction has a low or no product yield. What are the common causes?

A: Low or no product formation in benzamide synthesis can stem from several factors. The most common issues involve incomplete activation of the carboxylic acid, deactivation of the amine, or suboptimal reaction conditions.[1]

  • Incomplete Carboxylic Acid Activation: The carboxylic acid must be activated to react with the amine. If the coupling reagent is inefficient for your substrate or used in insufficient amounts, the activation will be incomplete.[1]

  • Amine Deactivation: Amines can be deactivated through protonation by the carboxylic acid, rendering them non-nucleophilic.[1]

  • Steric Hindrance: Bulky groups on either the carboxylic acid or the amine can physically block the reaction, leading to slow or incomplete coupling.[1]

  • Hydrolysis: The presence of water can lead to the hydrolysis of the activated carboxylic acid intermediate, reverting it back to the starting carboxylic acid.[1][2] It is crucial to use anhydrous solvents and reagents.[1][2][3]

  • Poor Solubility: If either the carboxylic acid or the amine is not fully dissolved in the chosen solvent, the reaction will be slow or incomplete.[3]

Troubleshooting Workflow for Low Yield

Below is a systematic approach to troubleshooting low-yield benzamide synthesis.

low_yield_troubleshooting start Low Yield Observed check_reagents Verify Reagent Quality & Stoichiometry start->check_reagents check_conditions Review Reaction Conditions check_reagents->check_conditions Reagents OK reagent_issue Use fresh/dry reagents. Adjust stoichiometry (slight excess of amine). check_reagents->reagent_issue Issue Found check_activation Confirm Carboxylic Acid Activation (e.g., by TLC/LC-MS) check_conditions->check_activation Conditions Seem Correct conditions_issue Ensure anhydrous conditions. Optimize solvent and temperature. check_conditions->conditions_issue Issue Found check_amine Assess Amine Reactivity check_activation->check_amine Activation Confirmed activation_issue Change coupling reagent (e.g., to HATU for hindered substrates). Use additives (HOBt/HOAt). check_activation->activation_issue Activation Incomplete purification_issue Investigate Workup & Purification check_amine->purification_issue Amine is Reactive amine_issue Add non-nucleophilic base (e.g., DIPEA) if using an amine salt. Consider a more potent coupling agent for poorly nucleophilic amines. check_amine->amine_issue Amine is Poorly Nucleophilic/Protonated end Yield Optimized purification_issue->end No Loss During Purification purification_loss Optimize pH during aqueous wash. Minimize purification steps. purification_issue->purification_loss Product Loss Detected

Caption: A troubleshooting decision tree for low-yield benzamide synthesis.

Issue 2: Significant Side Product Formation

Q: I am observing significant side product formation. What are the likely side reactions and how can I minimize them?

A: Identifying the nature of the side products is key to mitigating their formation. Common side reactions include hydrolysis, N-acylurea formation, racemization, and diacylation.[2]

  • Hydrolysis of Activated Carboxylic Acid: The activated intermediate can react with residual water, reverting to the carboxylic acid.[2] To prevent this, ensure all reagents and solvents are anhydrous and perform the reaction under an inert atmosphere (e.g., nitrogen or argon).[3]

  • Formation of N-acylurea: When using carbodiimide coupling agents like EDC or DCC, the O-acylisourea intermediate can rearrange to a stable N-acylurea byproduct, which can be difficult to remove.[3] The addition of nucleophilic additives like 1-hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt) can suppress this side reaction.[3]

  • Racemization/Epimerization: If your carboxylic acid has a chiral center, particularly at the α-position, racemization can occur.[2][4] This is more prevalent with carbodiimide-based coupling agents and can be exacerbated by high temperatures and prolonged reaction times.[2][4]

  • N-acylation of the Product (Diacylated Amine): The newly formed benzamide can sometimes be acylated again, especially if an excess of a highly reactive acylating agent (like an acid chloride) is used.[2][5]

Strategies to Minimize Common Side Reactions

Side ReactionMinimization StrategyReference
HydrolysisUse anhydrous solvents and reagents; conduct the reaction under an inert atmosphere.[2][3]
N-acylurea FormationAdd HOBt or HOAt when using carbodiimide coupling agents.[3]
RacemizationUse additives like HOBt or HOAt; lower the reaction temperature; consider milder coupling agents like T3P with pyridine.[2][4][6][7]
DiacylationUse a slight excess (1.1-1.2 equivalents) of the amine and avoid a large excess of the activating agent/acid chloride.[2][5]

Frequently Asked Questions (FAQs)

Q1: How do I choose the right coupling agent for my reaction?

A: The choice of coupling agent depends on factors like the reactivity of your starting materials, the presence of sensitive functional groups, and the potential for racemization.[2]

Coupling Agent ClassExamplesAdvantagesDisadvantages
CarbodiimidesDCC, EDC, DICReadily available and effective for many substrates.[2]Can cause racemization of chiral acids; urea byproducts can be difficult to remove.[2]
Phosphonium SaltsBOP, PyBOPHigh reactivity, low racemization.[2]Byproducts can be difficult to remove; can be expensive.[2]
Uronium/Aminium SaltsHBTU, HATU, HCTUHigh reactivity, fast reaction times, low racemization.[2]Can be sensitive to moisture; benzotriazole-containing reagents have potential explosive properties.[2]
OtherT3P, CDIT3P has easily removable, water-soluble byproducts; CDI is effective for simple amides.[2]May have a limited scope for more complex substrates.[2]

Q2: My reaction with benzoyl chloride is giving a low yield and I see a significant amount of benzoic acid. What is causing this?

A: The presence of benzoic acid indicates that your benzoyl chloride is hydrolyzing due to reaction with water.[3][5] To prevent this, ensure that your solvent and amine are anhydrous and that the reaction is protected from atmospheric moisture, for example, by using a drying tube or running the reaction under an inert atmosphere.[3]

Q3: I am using a carbodiimide coupling reagent and see an insoluble white precipitate. What is it and how do I remove it?

A: The white precipitate is most likely the urea byproduct of the carbodiimide. For dicyclohexylcarbodiimide (DCC), the resulting dicyclohexylurea (DCU) is insoluble in most organic solvents and can often be removed by filtration.[8] For 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), the urea byproduct is water-soluble and can be removed with an aqueous workup.[8]

Q4: What are Schotten-Baumann conditions and when should I use them?

A: Schotten-Baumann conditions refer to using a two-phase solvent system, typically an organic solvent (like dichloromethane) and an aqueous base (like sodium hydroxide).[3] This method is particularly useful for reactions of amines with acid chlorides. The base in the aqueous phase neutralizes the hydrochloric acid (HCl) generated during the reaction, preventing it from protonating and deactivating the amine starting material.[3]

Experimental Protocols

Protocol 1: General Procedure for Benzamide Synthesis using EDC and HOBt

This protocol provides a general guideline for synthesizing a benzamide from a carboxylic acid and an amine using EDC as the coupling agent and HOBt as an additive to suppress side reactions.[2][3]

Materials:

  • Carboxylic acid (1.0 equivalent)

  • Amine (1.0 - 1.2 equivalents)

  • EDC·HCl (1.1 - 1.5 equivalents)

  • HOBt (1.0 - 1.2 equivalents)

  • Anhydrous polar aprotic solvent (e.g., DMF, DCM, or THF)

  • Non-nucleophilic base (e.g., DIPEA or Et3N, 2-3 equivalents, if starting with an amine salt)

  • Saturated aqueous NaHCO₃ solution, water, and brine for workup

  • Anhydrous MgSO₄ or Na₂SO₄

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add the carboxylic acid, HOBt, and the anhydrous solvent. Stir until all solids dissolve.[2]

  • Add the amine. If the amine is a hydrochloride salt, add the non-nucleophilic base.[2]

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add EDC·HCl in portions to the stirred reaction mixture.[2]

  • Allow the reaction to warm to room temperature and stir for 4-24 hours. Monitor the reaction progress by TLC or LC-MS.[2]

  • Once complete, dilute the mixture with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer sequentially with saturated aqueous NaHCO₃, water, and brine.[2]

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.[2]

  • Purify the crude product by column chromatography or recrystallization.[2]

General Workflow Diagram

general_workflow cluster_prep Reaction Setup cluster_workup Workup & Purification dissolve 1. Dissolve Acid, HOBt & Amine in Anhydrous Solvent cool 2. Cool to 0 °C dissolve->cool add_edc 3. Add EDC cool->add_edc react 4. Warm to RT, Stir 4-24h add_edc->react dilute 5. Dilute react->dilute wash 6. Aqueous Wash dilute->wash dry 7. Dry & Concentrate wash->dry purify 8. Purify dry->purify

Caption: A general experimental workflow for EDC/HOBt mediated benzamide synthesis.

Protocol 2: Benzamide Synthesis via Schotten-Baumann Conditions

This protocol is for the reaction of an acid chloride with an amine using a two-phase system.[3]

Materials:

  • Amine

  • Benzoyl chloride (1.0 equivalent)

  • Dichloromethane (or other suitable organic solvent)

  • 10% aqueous sodium hydroxide solution

Procedure:

  • Dissolve the amine in the organic solvent in a flask.

  • In a separate vessel, prepare the aqueous sodium hydroxide solution.

  • Combine the organic and aqueous solutions and cool the mixture in an ice bath.

  • Add the benzoyl chloride dropwise to the vigorously stirred two-phase mixture.

  • Continue vigorous stirring for 15-30 minutes after the addition is complete.

  • Separate the organic layer.

  • Wash the organic layer with dilute acid (e.g., 1M HCl) to remove any unreacted amine, followed by water and brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product, typically by recrystallization.[3][5]

References

Technical Support Center: Scaling Up the Synthesis of 3-hydroxy-N,N-dimethylbenzamide

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 3-hydroxy-N,N-dimethylbenzamide. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on scaling up this synthesis, troubleshoot common issues, and answer frequently asked questions.

Troubleshooting Guides

This section addresses specific problems that may be encountered during the synthesis and scale-up of this compound.

Issue 1: Low Yield of this compound

  • Question: My reaction yield is consistently low. What are the potential causes and how can I improve it?

  • Answer: Low yields in the synthesis of this compound can stem from several factors, particularly when scaling up. Here are the primary aspects to investigate:

    • Inefficient Coupling Agent Activation: The choice and efficiency of your coupling agent are critical. For amide bond formation from 3-hydroxybenzoic acid, agents like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) are commonly used. Ensure the coupling agent is fresh and handled under anhydrous conditions to prevent hydrolysis.

    • Side Reactions: The phenolic hydroxyl group of 3-hydroxybenzoic acid can compete with the carboxylic acid for reaction with the coupling agent, leading to undesired side products. While this is often minimal, it can become more significant at a larger scale.

    • Incomplete Reaction: Monitor the reaction progress using an appropriate analytical technique like TLC or LC-MS. If the reaction stalls, it could be due to insufficient equivalents of reagents or suboptimal reaction conditions.

    • Product Loss During Workup and Purification: Assess your extraction and purification procedures for potential product loss. The solubility of this compound in the chosen solvents is a key factor.

Issue 2: Formation of N-acylurea Byproduct

  • Question: I am observing a significant amount of a byproduct that is difficult to separate from my desired product. I suspect it is the N-acylurea byproduct. How can I minimize its formation?

  • Answer: The formation of an N-acylurea byproduct is a common issue when using carbodiimide coupling agents like DCC or EDC.[1] This byproduct arises from the rearrangement of the O-acylisourea intermediate. To minimize its formation, consider the following strategies:

    • Use of Additives: Incorporating additives such as 1-hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt) is highly effective.[1] These additives react with the O-acylisourea intermediate to form an active ester, which is more reactive towards the amine and less prone to rearrangement.[1]

    • Control of Reaction Temperature: Maintaining a low temperature (e.g., 0 °C) during the initial stages of the reaction can help to reduce the rate of the rearrangement side reaction.[1] After the initial activation, the reaction can be allowed to slowly warm to room temperature.

Issue 3: Difficulties in Product Purification at Scale

  • Question: Purifying this compound via column chromatography is becoming challenging and costly at a larger scale. Are there alternative purification strategies?

  • Answer: Relying solely on column chromatography for large-scale purification can be inefficient. Consider these alternatives:

    • Recrystallization: Investigate the possibility of purifying the crude product by recrystallization. This requires identifying a suitable solvent or solvent system in which the desired product has high solubility at elevated temperatures and low solubility at room temperature or below, while impurities remain soluble.

    • Liquid-Liquid Extraction: Optimize your workup procedure with strategic liquid-liquid extractions. Washing the organic layer with acidic and basic solutions can help remove unreacted starting materials and certain byproducts.

    • Precipitation: It may be possible to precipitate the product from the reaction mixture or a concentrated solution by adding an anti-solvent.

Frequently Asked Questions (FAQs)

Synthesis Route Selection

  • Question: What is the most common and scalable method for synthesizing this compound?

  • Answer: The most prevalent method involves the direct amide coupling of 3-hydroxybenzoic acid with dimethylamine or its salt, utilizing a suitable coupling agent. This approach is often preferred for its straightforwardness. Alternative routes might involve the conversion of 3-hydroxybenzoic acid to an acid chloride followed by reaction with dimethylamine, though this may require protection of the phenolic hydroxyl group to avoid side reactions.

Reagent and Solvent Selection

  • Question: Which coupling agent and solvent combination is recommended for scaling up this synthesis?

  • Answer: The combination of EDC as the coupling agent with an additive like HOAt in a solvent such as dichloromethane (DCM) or N,N-dimethylformamide (DMF) is a robust choice.[1] The selection should also consider factors like cost, safety, and environmental impact for large-scale production. The table below summarizes the effect of different coupling agents and solvents on yield, based on analogous reactions.[1]

Quantitative Data Summary

EntryCoupling AgentAdditiveSolventTemperature (°C)Time (h)Yield (%)
1DCC-DCM251245
2DCCHOBtDCM251265
3EDC-DCM251255
4EDCHOAtDCM251285
5EDCHOAtTHF251278
6EDCHOAtAcetonitrile251272
7EDCHOAtDCM0 to 251288

This data is illustrative for a similar amide synthesis and highlights the impact of reagent and solvent choice on reaction efficiency.[1]

Reaction Monitoring

  • Question: How can I effectively monitor the progress of the reaction?

  • Answer: Thin-layer chromatography (TLC) is a quick and effective method for monitoring the consumption of the starting material (3-hydroxybenzoic acid). For more quantitative analysis and to check for the formation of byproducts, High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) are recommended.

Experimental Protocols

Synthesis of this compound via EDC/HOAt Coupling

Materials:

  • 3-hydroxybenzoic acid

  • Dimethylamine hydrochloride

  • 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • 1-hydroxy-7-azabenzotriazole (HOAt)

  • N,N-Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM), anhydrous

  • 1M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a solution of 3-hydroxybenzoic acid (1.0 eq) in anhydrous DCM, add EDC (1.2 eq) and HOAt (1.2 eq).

  • In a separate flask, neutralize dimethylamine hydrochloride (1.2 eq) with DIPEA (1.2 eq) in anhydrous DCM.

  • Add the dimethylamine solution to the activated 3-hydroxybenzoic acid solution dropwise at 0 °C.

  • Allow the reaction mixture to stir at 0 °C for 30 minutes and then warm to room temperature, stirring for an additional 12 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1M HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel or by recrystallization.

Visualizations

Synthesis_Workflow Start Start End End Decision Decision Reaction Reaction Decision->Reaction No (Continue) Workup Workup Decision->Workup Yes Reagent_Prep Reagent_Prep Reaction_Setup Reaction_Setup Reagent_Prep->Reaction_Setup 2. Set up Reaction Reaction_Setup->Reaction 3. Run Reaction Monitoring Monitoring Reaction->Monitoring 4. Monitor Progress Monitoring->Decision 5. Check Completion Purification Purification Workup->Purification 6. Perform Workup Analysis Analysis Purification->Analysis 7. Purify Product Analysis->End 8. Analyze Final Product

Caption: General workflow for the synthesis of this compound.

Troubleshooting_Guide Cause Cause Solution Solution Problem Problem Cause1 Inefficient Coupling Problem->Cause1 Possible Cause Cause2 Side Reactions Problem->Cause2 Possible Cause Cause3 Product Loss Problem->Cause3 Possible Cause Solution1a Check Reagent Quality Use Anhydrous Conditions Cause1->Solution1a Solution Solution1b Increase Equivalents Cause1->Solution1b Solution Solution2 Add HOBt/HOAt Control Temperature Cause2->Solution2 Solution Solution3 Optimize Workup & Purification Cause3->Solution3 Solution

Caption: Troubleshooting guide for low yield in the synthesis.

Synthesis_Pathways cluster_0 Route 1: Direct Coupling cluster_1 Route 2: Acyl Chloride Intermediate Intermediate Product This compound Starting_Material 3-Hydroxybenzoic Acid Intermediate1 Activated Ester Starting_Material->Intermediate1 EDC, HOAt, Dimethylamine Intermediate1->Product Amide Formation Starting_Material2 3-Hydroxybenzoic Acid Intermediate2a Protected 3-Hydroxybenzoic Acid Starting_Material2->Intermediate2a Protection Intermediate2b Acyl Chloride Intermediate2a->Intermediate2b SOCl₂ or (COCl)₂ Intermediate2c Protected Amide Intermediate2b->Intermediate2c Dimethylamine Product2 This compound Intermediate2c->Product2 Deprotection

Caption: Comparison of synthetic pathways to the target molecule.

References

troubleshooting inconsistent results in biological assays with 3-hydroxy-N,N-dimethylbenzamide

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 3-hydroxy-N,N-dimethylbenzamide. This guide is designed for researchers, scientists, and drug development professionals to provide answers to frequently asked questions (FAQs) and to troubleshoot inconsistent results in biological assays involving this compound.

Compound Background: this compound is an active metabolite of Veliparib (also known as ABT-888), a potent inhibitor of poly(ADP-ribose) polymerase (PARP) enzymes, particularly PARP1 and PARP2.[1][2][3] PARP enzymes are critical components of the DNA damage response (DDR) pathway, primarily involved in the repair of single-strand DNA breaks (SSBs).[4][5] By inhibiting PARP, this compound can lead to the accumulation of unrepaired SSBs, which can be converted into more lethal double-strand breaks (DSBs) during DNA replication. In cells with deficient homologous recombination (HR) repair pathways (e.g., those with BRCA1/2 mutations), this accumulation of DSBs can lead to cell death, a concept known as synthetic lethality.[5][6]

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: As an active metabolite of the PARP inhibitor Veliparib, its primary mechanism is the inhibition of PARP1 and PARP2 enzymes.[1][3] These enzymes detect single-strand DNA breaks and, upon activation, synthesize poly (ADP-ribose) (PAR) chains on themselves and other proteins to recruit DNA repair machinery.[4][7] Inhibition of this process prevents the efficient repair of SSBs.[5] A key secondary mechanism for many PARP inhibitors is "PARP trapping," where the inhibitor stabilizes the PARP-DNA complex, preventing the enzyme's release and causing a physical obstruction to DNA replication and repair, which is highly cytotoxic.[8][9]

Q2: In which types of assays is this compound typically used?

A2: It is primarily used in assays related to DNA damage and repair, cancer cell viability, and enzymatic activity. Common assays include:

  • PARP Enzymatic Activity Assays: Measuring the direct inhibition of PARP1/2 catalytic activity in a cell-free system.[10][11]

  • Cell Viability/Cytotoxicity Assays (e.g., MTT, SRB, CellTiter-Glo): Assessing the effect of the compound on the proliferation and survival of cancer cell lines, particularly those with and without DNA repair deficiencies (e.g., BRCA-mutant vs. BRCA-wild-type).[8][12]

  • PARP Trapping Assays: Quantifying the ability of the inhibitor to stabilize the PARP-DNA complex.

  • Immunofluorescence Assays: Monitoring markers of DNA damage (e.g., γH2AX foci) or the recruitment of DNA repair proteins (e.g., RAD51).

Q3: What are the basic chemical properties and storage recommendations for this compound?

A3: While detailed stability studies are not widely published, general best practices for benzamide derivatives should be followed.

PropertyValueReference
CAS Number 15789-03-4
Molecular Formula C₉H₁₁NO₂
Molecular Weight 165.19 g/mol [13]
Appearance Solid
Storage Store powder at -20°C. For stock solutions in DMSO, store at -80°C for long-term use (up to 1 year) or -20°C for short-term use (up to 1 month).[3]

Note: The parent compound, N,N-dimethylbenzamide, is slightly soluble in water but highly soluble in organic solvents like ethanol and acetone.[14] Solubility of this compound should be experimentally determined, but it is expected to be readily soluble in DMSO for creating stock solutions.

Troubleshooting Guides

Issue 1: Inconsistent IC₅₀ Values in Cell-Based Assays

Symptom: The half-maximal inhibitory concentration (IC₅₀) for this compound varies significantly between experiments.

Potential CauseRecommended Action
Cell Line Health and Passage Number Use cells with a consistent and low passage number. Ensure cells are healthy and in the logarithmic growth phase at the time of treatment. High passage numbers can lead to genetic drift and altered sensitivity.[8]
Variable Cell Density Optimize and maintain a consistent cell seeding density. Over-confluent or under-confluent cells can respond differently to treatment. Perform initial experiments to determine the optimal density for your specific cell line and assay duration.[8]
Inconsistent Incubation Time Strictly adhere to a consistent incubation time for the inhibitor in all experiments. For synthetic lethality studies, longer incubation times (e.g., 72 hours or more) may be necessary to observe the full effect.[8][12]
Compound Degradation Prepare fresh dilutions of the compound from a validated stock solution for each experiment. Avoid repeated freeze-thaw cycles of the stock solution.
Assay Type Be aware that different assays measure different endpoints. A cytotoxicity assay (e.g., MTT) may yield a different IC₅₀ value than a PARP activity assay or a PARP trapping assay.[8]
Issue 2: High Background or Low Signal in Enzymatic Assays

Symptom: In a PARP enzymatic assay (e.g., ELISA-based or chemiluminescent), you observe a low signal-to-background ratio or high well-to-well variability.

Potential CauseRecommended Action
Suboptimal Reagent Concentration Titrate the PARP enzyme and NAD+ (the substrate) to find the optimal concentrations that yield a robust signal without being saturating.[9][15]
Compound Interference The compound may have intrinsic fluorescence or color that interferes with the assay readout. Run a control well containing only the compound and assay buffer to measure this background and subtract it from the experimental wells.[9]
Inadequate Washing/Blocking In ELISA-based formats, ensure thorough washing between steps to remove unbound reagents. Optimize the blocking step to prevent non-specific binding of antibodies or detection reagents.[9]
Pipetting Errors Use calibrated pipettes and proper technique, especially when preparing serial dilutions of the inhibitor. Prepare a master mix of reagents to add to the wells to minimize pipetting variability.[9]
Edge Effects Microplates can exhibit "edge effects" where wells on the perimeter evaporate faster. Avoid using the outer wells for critical samples or fill them with a buffer or water to maintain humidity.[9]
Troubleshooting Decision Tree

G start Inconsistent Results? ic50_var Variable IC₅₀ in Cell Assays? start->ic50_var Yes enz_issue Poor Signal in Enzymatic Assays? start->enz_issue No check_cells Verify Cell Health, Passage #, & Density ic50_var->check_cells check_reagents Titrate Enzyme & NAD+ Conc. enz_issue->check_reagents check_time Standardize Incubation Time check_cells->check_time check_compound Check Compound Solubility & Stability check_time->check_compound check_interference Test for Compound Interference check_reagents->check_interference check_protocol Optimize Washing & Blocking Steps check_interference->check_protocol

Caption: Troubleshooting decision tree for inconsistent results.

Key Experimental Protocols

Protocol 1: In Vitro PARP1 Chemiluminescent Activity Assay

This protocol measures the incorporation of biotinylated NAD+ onto histone proteins, which are coated on a 96-well plate.[10]

Materials:

  • Histone-coated 96-well plate

  • Recombinant PARP1 enzyme

  • Activated DNA

  • 10X PARP Assay Buffer

  • Biotinylated NAD+

  • This compound (and positive control, e.g., Olaparib)

  • Streptavidin-HRP

  • Chemiluminescent HRP substrate

  • Plate reader with luminescence detection

Procedure:

  • Plate Preparation: Wash the histone-coated plate three times with PBST (PBS + 0.05% Tween-20).[10]

  • Inhibitor Preparation: Prepare a 10-point, 3-fold serial dilution of this compound in 1X PARP Assay Buffer. The final DMSO concentration should be kept constant and below 1%.[9]

  • Reaction Setup: Add 2.5 µL of the inhibitor dilutions or vehicle (for positive control) to the designated wells.[10]

  • Master Mix: Prepare a Master Mix containing PARP1 enzyme, activated DNA, and biotinylated NAD+ in 1X PARP Assay Buffer.

  • Initiate Reaction: Add 12.5 µL of the Master Mix to all wells except the "Blank" (which receives buffer only). Incubate the plate at room temperature for 1 hour.[10]

  • Detection:

    • Wash the plate three times with PBST.

    • Add 50 µL of diluted Streptavidin-HRP to each well and incubate for 30 minutes at room temperature.[10]

    • Wash the plate thoroughly three times with PBST.

    • Add the chemiluminescent substrate.[10]

  • Data Acquisition: Immediately measure the chemiluminescence using a microplate reader.[10] A lower signal indicates higher PARP inhibition.

G cluster_prep Preparation cluster_rxn Reaction cluster_detect Detection prep_plate Prepare Histone- Coated Plate add_inhibitor Add Inhibitor to Wells prep_plate->add_inhibitor prep_inhibitor Prepare Serial Dilutions of Inhibitor prep_inhibitor->add_inhibitor add_master_mix Add Master Mix (PARP1, DNA, Bio-NAD+) add_inhibitor->add_master_mix incubate_rxn Incubate 1 hr at RT add_master_mix->incubate_rxn add_strep_hrp Add Streptavidin-HRP & Incubate incubate_rxn->add_strep_hrp add_substrate Wash & Add Luminescent Substrate add_strep_hrp->add_substrate read_plate Measure Luminescence add_substrate->read_plate

Caption: Workflow for an in vitro PARP1 chemiluminescent assay.

Protocol 2: Cell Viability (MTT) Assay

This protocol assesses the impact of the inhibitor on cell metabolic activity as a proxy for viability.

Materials:

  • Cells of interest (e.g., BRCA-mutant and wild-type)

  • 96-well cell culture plates

  • Complete culture medium

  • This compound

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01M HCl)

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.[12]

  • Drug Treatment: Remove the medium and add 100 µL of medium containing serial dilutions of the compound. Include a vehicle-only control (e.g., 0.1% DMSO).[12]

  • Incubation: Incubate the plate for the desired period (e.g., 72 hours) at 37°C in a 5% CO₂ incubator.[12]

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.[12]

  • Solubilization: Carefully remove the medium and add 100-150 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.[12] Calculate cell viability as a percentage relative to the vehicle-treated control.

Signaling Pathway Visualization

PARP1 in DNA Single-Strand Break Repair

PARP1 is a key sensor of DNA single-strand breaks (SSBs).[16] Upon detecting a break, it binds to the DNA and synthesizes long chains of poly (ADP-ribose) (PAR) on itself and other acceptor proteins, using NAD+ as a substrate.[4][17] These negatively charged PAR chains act as a scaffold to recruit other DNA repair factors, such as XRCC1, to the site of damage, ultimately facilitating the repair of the break.[5] PARP inhibitors like this compound compete with NAD+, preventing PAR chain synthesis and stalling the repair process.[18]

G DNA_damage DNA Single-Strand Break (SSB) PARP1 PARP1 DNA_damage->PARP1 binds to PAR Poly (ADP-ribose) (PAR) Synthesis PARP1->PAR catalyzes NAD NAD+ NAD->PAR is substrate Recruitment Recruitment of Repair Proteins (e.g., XRCC1) PAR->Recruitment scaffolds Repair SSB Repair Recruitment->Repair leads to Inhibitor 3-hydroxy-N,N- dimethylbenzamide Inhibitor->PAR blocks

Caption: PARP1 signaling pathway in DNA single-strand break repair.

References

Validation & Comparative

A Comparative Guide to Validating the Purity of Synthesized 3-hydroxy-N,N-dimethylbenzamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for validating the purity of newly synthesized 3-hydroxy-N,N-dimethylbenzamide. By employing a multi-faceted analytical approach, researchers can ensure the identity, purity, and quality of the synthesized product, which is crucial for reliable downstream applications in research and drug development. This document outlines detailed experimental protocols for key analytical techniques and presents a comparative analysis of a hypothetical synthesized batch against a commercial standard and relevant structural analogs.

Introduction to Purity Validation

This guide focuses on this compound and compares its analytical profile with two common alternatives: 3-hydroxy-N-methylbenzamide and 4-hydroxy-N,N-dimethylbenzamide.

Analytical Methodologies and Comparative Data

A robust purity validation workflow for this compound involves High-Performance Liquid Chromatography (HPLC) for quantitative purity assessment, Nuclear Magnetic Resonance (NMR) spectroscopy for structural confirmation, and Gas Chromatography-Mass Spectrometry (GC-MS) for identifying volatile impurities and confirming molecular weight.

High-Performance Liquid Chromatography (HPLC)

HPLC is the primary method for determining the percentage purity of a compound and identifying non-volatile impurities. A reversed-phase method is typically employed for aromatic compounds like this compound.

Table 1: Comparative HPLC Purity Analysis

CompoundRetention Time (min)Purity (%)
Synthesized this compound8.299.5
Commercial Standard this compound8.2≥98
3-hydroxy-N-methylbenzamide7.5>95
4-hydroxy-N,N-dimethylbenzamide8.5>97
Potential Impurity: 3-hydroxybenzoic acid5.1-

Note: The data presented is illustrative and may vary based on the specific analytical conditions.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for confirming the chemical structure of a synthesized compound. Both ¹H and ¹³C NMR provide detailed information about the molecular framework.

Table 2: Comparative ¹H NMR Spectral Data (400 MHz, DMSO-d₆)

CompoundChemical Shift (δ, ppm) and Multiplicity
Synthesized this compound 9.65 (s, 1H, -OH), 7.20 (t, J=7.8 Hz, 1H, Ar-H), 6.95 (m, 2H, Ar-H), 6.80 (d, J=7.6 Hz, 1H, Ar-H), 2.95 (s, 6H, -N(CH₃)₂)
3-hydroxy-N-methylbenzamide 9.60 (s, 1H, -OH), 8.40 (q, J=4.5 Hz, 1H, -NH), 7.30-7.20 (m, 2H, Ar-H), 6.85 (m, 2H, Ar-H), 2.75 (d, J=4.5 Hz, 3H, -NHCH₃)
4-hydroxy-N,N-dimethylbenzamide 9.90 (s, 1H, -OH), 7.25 (d, J=8.5 Hz, 2H, Ar-H), 6.75 (d, J=8.5 Hz, 2H, Ar-H), 2.90 (s, 6H, -N(CH₃)₂)

Table 3: Comparative ¹³C NMR Spectral Data (100 MHz, DMSO-d₆)

CompoundChemical Shifts (δ, ppm)
Synthesized this compound 170.5 (C=O), 157.5 (Ar-C-OH), 137.0 (Ar-C), 129.0 (Ar-CH), 118.0 (Ar-CH), 117.5 (Ar-CH), 114.0 (Ar-CH), 39.0 (-N(CH₃)₂)
3-hydroxy-N-methylbenzamide 166.5 (C=O), 157.8 (Ar-C-OH), 136.0 (Ar-C), 129.2 (Ar-CH), 118.5 (Ar-CH), 117.8 (Ar-CH), 114.5 (Ar-CH), 26.5 (-NHCH₃)
4-hydroxy-N,N-dimethylbenzamide 171.0 (C=O), 160.0 (Ar-C-OH), 129.0 (Ar-CH, 2C), 127.5 (Ar-C), 114.8 (Ar-CH, 2C), 39.0 (-N(CH₃)₂)
Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is used to separate and identify volatile components of a sample. It provides molecular weight information and a fragmentation pattern that can be used to confirm the structure of the main component and identify volatile impurities.

Table 4: Comparative GC-MS Data

CompoundRetention Time (min)Molecular Ion (m/z)Key Fragments (m/z)
Synthesized this compound 12.5165121, 93, 72
3-hydroxy-N-methylbenzamide 11.8151121, 93, 58
4-hydroxy-N,N-dimethylbenzamide 12.8165121, 93, 72
Potential Impurity: Dimethylamine2.14544, 42

Experimental Protocols

HPLC Method for Purity Determination
  • System: HPLC with UV detector

  • Column: C18 reversed-phase, 4.6 x 150 mm, 5 µm

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient: 10% B to 90% B over 15 minutes

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 254 nm

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve approximately 1 mg of the synthesized compound in 1 mL of a 50:50 mixture of Acetonitrile and Water.

NMR Spectroscopy for Structural Elucidation
  • Spectrometer: 400 MHz

  • Solvent: DMSO-d₆

  • ¹H NMR Parameters: 16 scans, 2s relaxation delay

  • ¹³C NMR Parameters: 1024 scans, 2s relaxation delay

  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of DMSO-d₆.

GC-MS for Volatile Impurity Profiling
  • System: Gas Chromatograph coupled to a Mass Spectrometer

  • Column: DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min

  • Oven Program: Start at 50°C, hold for 2 minutes, ramp to 280°C at 10°C/min, hold for 5 minutes.

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Mass Range: 40-400 m/z

  • Sample Preparation: Dissolve a small amount of the sample in a suitable solvent such as methanol or dichloromethane.

Visualizing the Workflow and Relationships

Purity_Validation_Workflow cluster_synthesis Synthesis & Initial Assessment cluster_purification Purification cluster_validation Purity Validation cluster_reporting Final Reporting start Synthesized Crude Product tlc Thin Layer Chromatography (TLC) (Reaction Monitoring) start->tlc purification Column Chromatography tlc->purification hplc HPLC (Quantitative Purity) purification->hplc nmr NMR (¹H & ¹³C) (Structural Confirmation) purification->nmr gcms GC-MS (Volatile Impurities & MW) purification->gcms report Certificate of Analysis hplc->report nmr->report gcms->report

Chemical_Relationships cluster_target Target Compound cluster_alternatives Structural Alternatives cluster_impurities Potential Impurities target This compound alt1 3-hydroxy-N-methylbenzamide target->alt1 N-demethylation alt2 4-hydroxy-N,N-dimethylbenzamide target->alt2 Isomer imp1 3-hydroxybenzoic acid (Starting Material) imp1->target Synthesis imp2 Dimethylamine (Reagent) imp2->target Synthesis

comparing the efficacy of 3-hydroxy-N,N-dimethylbenzamide to other inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of available scientific literature and databases has revealed no published experimental data detailing the inhibitory efficacy of 3-hydroxy-N,N-dimethylbenzamide against any specific biological target.

Despite extensive searches for its pharmacological activity, enzyme inhibition profiles, and any screening results, there is a notable absence of information to support its function as an inhibitor. While the broader class of benzamide derivatives has been explored for various therapeutic applications, including as potential enzyme inhibitors, this specific compound, this compound, remains uncharacterized in the public domain in terms of its biological activity.

Some related compounds, such as certain N-hydroxybenzamide derivatives, have been investigated as potential histone deacetylase (HDAC) inhibitors. This has led to speculation that other benzamide structures might also exhibit such properties. However, it is crucial to note that these are inferences based on structural similarities and do not constitute experimental evidence for this compound itself.

Consequently, a direct comparison of the efficacy of this compound with other inhibitors is not possible at this time. The core requirements for a comparative guide, including quantitative data on its performance and detailed experimental protocols, cannot be fulfilled due to the lack of primary research on this particular molecule.

Researchers and drug development professionals interested in the potential inhibitory activities of this compound would need to conduct initial screening and enzymatic assays to first identify a biological target and then quantify its inhibitory potency. Without such foundational research, any comparison to established inhibitors would be purely speculative.

3-hydroxy-N,N-dimethylbenzamide versus other glutathione reductase inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

A Special Report for Researchers and Drug Development Professionals

Published: December 24, 2025

Executive Summary: Glutathione reductase (GR) is a critical enzyme in maintaining cellular redox homeostasis by catalyzing the reduction of glutathione disulfide (GSSG) to reduced glutathione (GSH). The inhibition of GR is a promising therapeutic strategy for various diseases, including cancer and parasitic infections, by inducing oxidative stress in target cells. This guide provides a comparative analysis of several known glutathione reductase inhibitors, focusing on their potency, mechanism of action, and the experimental methodologies used for their evaluation.

Note on 3-hydroxy-N,N-dimethylbenzamide: Extensive literature searches did not yield any evidence of this compound as an inhibitor of glutathione reductase. Therefore, this report focuses on a selection of well-characterized GR inhibitors to provide a valuable comparative resource for researchers in the field.

Introduction to Glutathione Reductase and its Inhibition

Glutathione reductase is a central enzyme in the cellular antioxidant defense system.[1] It is a flavoprotein that utilizes NADPH to reduce GSSG to two molecules of GSH.[1] GSH is a major non-protein thiol in cells and plays a crucial role in detoxifying reactive oxygen species (ROS), maintaining the reduced state of cellular components, and participating in various metabolic and signaling pathways.[2][3] By inhibiting GR, the cellular ratio of GSH to GSSG is decreased, leading to an accumulation of GSSG and increased oxidative stress, which can selectively kill cancer cells or parasites that have a higher basal level of oxidative stress.[4]

Comparative Efficacy of Glutathione Reductase Inhibitors

The following tables summarize the quantitative data for several classes of glutathione reductase inhibitors. The inhibitory potency is typically expressed as the half-maximal inhibitory concentration (IC50) or the inhibition constant (Ki).

Inhibitor ClassCompoundOrganism/Enzyme SourceIC50 (µM)Ki (µM)Inhibition TypeReference(s)
Nitrosoureas Carmustine (BCNU)Purified Human GR55.5-Irreversible[5]
CloretazinePurified Human GR54.6-Irreversible[5]
Benzylamines 2,4-Dihydroxybenzylamine (2,4-DHBA)Not Specified--Irreversible, Competitive with GSSG[6]
Thiourea Derivatives 2-AAPAYeast GR-56Irreversible[4]
Arsenicals Arsenotriglutathione (AsIII(GS)3)Yeast GR-340Mixed-type[7]
CH3AsIII(GS)2Yeast GR-9Competitive[8]
CH3AsIII(Cys)2Yeast GR-18Competitive[8]
N-Methylpyrrole Derivatives Compound 8mNot Specified0.104-Not Specified[9]
Compound 8nNot Specified0.678-Not Specified[9]
Compound 8qNot Specified0.846-Not Specified[9]

2-AAPA: 2-acetylamino-3-[4-(2-acetylamino-2-carboxyethylsulfanylthiocarbonylamino)phenylthiocarbamoylsulfanyl]propionic acid

Mechanisms of Action

The inhibitors of glutathione reductase employ diverse mechanisms to block its activity:

  • Carmustine (BCNU): This antitumor agent acts as an irreversible inhibitor.[5] It is believed that the 2-chloroethyl isocyanate moiety, generated from the decomposition of BCNU, carbamoylates a cysteine residue in the active site of GR, leading to its inactivation.[5]

  • 2,4-Dihydroxybenzylamine (2,4-DHBA): This compound is an irreversible and specific inhibitor of GR.[6] Its mechanism is dependent on the presence of NADPH and it competes with the GSSG substrate, suggesting it interacts with the active site. The inhibition may involve the generation of a free radical at or near the active site.[6]

  • 2-AAPA: This is an irreversible and selective inhibitor that forms a covalent bond with cysteine residues at the active site of glutathione reductase.[4]

  • Arsenicals: Arsenotriglutathione is a mixed-type inhibitor of GR.[7] Methylated trivalent arsenicals, which can be formed during the biomethylation of arsenic, are more potent inhibitors than inorganic trivalent arsenic.[8][10] Their complexes with GSH or cysteine are particularly potent competitive inhibitors.[8]

  • N-Methylpyrrole Derivatives: Several N-methylpyrrole derivatives have shown potent GR inhibitory activity, with some compounds exhibiting IC50 values in the sub-micromolar range.[9] The exact mechanism of action for this class of inhibitors is still under investigation.

Experimental Protocols

The following section details a generalized experimental protocol for determining the activity and inhibition of glutathione reductase.

Glutathione Reductase Activity Assay

This assay is based on the spectrophotometric monitoring of NADPH oxidation, which is observed as a decrease in absorbance at 340 nm.

Materials:

  • Spectrophotometer capable of reading at 340 nm

  • 96-well plates or cuvettes

  • Assay Buffer: 100 mM potassium phosphate buffer, pH 7.5, containing 1 mM EDTA

  • NADPH solution (e.g., 0.8 mM in Assay Buffer)

  • GSSG solution (e.g., 30 mM in deionized water)

  • Purified glutathione reductase or cell/tissue lysate

  • Inhibitor compounds dissolved in a suitable solvent

Procedure:

  • Reaction Mixture Preparation: In a 96-well plate or cuvette, add the Assay Buffer, GSSG solution, and the sample containing glutathione reductase (or purified enzyme).

  • Inhibitor Addition: For inhibition studies, add various concentrations of the inhibitor to the reaction mixture and pre-incubate for a specified time. A control with no inhibitor should be included.

  • Initiation of Reaction: Start the reaction by adding the NADPH solution.

  • Measurement: Immediately monitor the decrease in absorbance at 340 nm at regular intervals (e.g., every 60 seconds) for a set period (e.g., 5-10 minutes).

  • Data Analysis: Calculate the rate of NADPH oxidation (ΔA340/min). For inhibition studies, plot the percentage of inhibition against the inhibitor concentration to determine the IC50 value. Further kinetic studies can be performed to determine the type of inhibition and the Ki value.

Sample Preparation:

  • Cell Lysates: Cells can be lysed by sonication or homogenization in a suitable buffer (e.g., cold 50 mM potassium phosphate, pH 7.5, 1 mM EDTA). The lysate should be centrifuged to remove cellular debris.[11][12]

  • Tissue Homogenates: Tissues should be homogenized in a cold buffer and centrifuged to obtain the supernatant containing the enzyme.[11][12]

Signaling Pathways and Logical Relationships

The inhibition of glutathione reductase has significant downstream effects on cellular redox signaling and can induce apoptosis. The following diagrams illustrate the central role of GR and a generalized workflow for inhibitor screening.

glutathione_pathway ROS Reactive Oxygen Species (ROS) GSSG Oxidized Glutathione (GSSG) ROS->GSSG Oxidizes GSH Reduced Glutathione (GSH) GPx Glutathione Peroxidase (GPx) GSH->GPx GR Glutathione Reductase (GR) GSSG->GR OxidativeStress Increased Oxidative Stress GSSG->OxidativeStress Accumulation leads to GR->GSH Reduces NADP NADP+ GR->NADP NADPH NADPH NADPH->GR GPx->GSSG H2O2 H2O2 H2O H2O H2O2->H2O Reduced by GPx Inhibitor GR Inhibitor Inhibitor->GR Inhibits Apoptosis Apoptosis OxidativeStress->Apoptosis

Caption: Glutathione Reductase Signaling Pathway.

experimental_workflow start Start prep_reagents Prepare Reagents (Buffer, NADPH, GSSG) start->prep_reagents prep_samples Prepare Enzyme Sample (Purified GR or Lysate) start->prep_samples add_inhibitor Add Inhibitor (Varying Concentrations) prep_reagents->add_inhibitor prep_samples->add_inhibitor initiate_reaction Initiate Reaction (Add NADPH) add_inhibitor->initiate_reaction measure_absorbance Measure Absorbance at 340 nm (Kinetic Reading) initiate_reaction->measure_absorbance data_analysis Data Analysis (Calculate % Inhibition, IC50) measure_absorbance->data_analysis end End data_analysis->end

Caption: Experimental Workflow for GR Inhibition Assay.

Conclusion

The inhibition of glutathione reductase presents a compelling strategy for the development of novel therapeutics, particularly in oncology and infectious diseases. This guide has provided a comparative overview of several well-characterized GR inhibitors, highlighting their potency and mechanisms of action. The provided experimental protocol and workflow diagrams serve as a practical resource for researchers aiming to identify and characterize new GR inhibitors. Future research should focus on developing more selective and potent inhibitors with favorable pharmacokinetic properties to translate the therapeutic potential of GR inhibition into clinical applications.

References

Structure-Activity Relationship of Benzamide Derivatives as Histone Deacetylase Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the structure-activity relationships (SAR) of benzamide derivatives as inhibitors of histone deacetylases (HDACs), a class of enzymes crucial in the epigenetic regulation of gene expression. Understanding the relationship between the chemical structure of these derivatives and their inhibitory potency is paramount for the rational design of novel and more effective therapeutic agents, particularly in the context of oncology. While a specific focus on 3-hydroxy-N,N-dimethylbenzamide derivatives is hampered by a lack of extensive dedicated studies in publicly available literature, this guide will draw upon the broader class of benzamide-based HDAC inhibitors to elucidate key structural determinants for activity.

Comparative Analysis of Inhibitory Activity

The inhibitory potency of benzamide derivatives against HDACs is typically quantified by the half-maximal inhibitory concentration (IC50). The following table summarizes the IC50 values for a selection of benzamide derivatives against different HDAC isoforms, illustrating the impact of structural modifications on their activity.

Compound IDStructureHDAC1 IC50 (µM)HDAC2 IC50 (µM)HDAC3 IC50 (µM)Reference Compound
7j 2-amino-N-(2'-amino-[1,1'-biphenyl]-4-yl)benzamide0.650.781.70Entinostat
Entinostat N-(2-aminophenyl)-4-(((4-(pyridin-3-yl)pyrimidin-2-yl)amino)methyl)benzamide0.930.951.8-

Table 1: Comparative inhibitory activity of selected benzamide derivatives against Class I HDACs. Data sourced from publicly available research.[1]

Key SAR Insights:

  • Zinc-Binding Group (ZBG): The ortho-amino benzamide moiety is a critical feature for many potent benzamide-based HDAC inhibitors. The primary amine in this position is thought to chelate the zinc ion within the active site of the HDAC enzyme, which is essential for its catalytic activity.[1]

  • Linker Region: The nature and length of the linker connecting the ZBG to the "cap" group significantly influence potency and selectivity. Studies have shown that shorter molecular lengths can lead to stronger HDAC inhibition.[1]

  • Cap Group: The terminal aromatic or heteroaromatic "cap" group is involved in interactions with the rim of the enzyme's active site tunnel. Modifications to this group can modulate the compound's pharmacokinetic properties and target selectivity.

Experimental Protocols

The determination of the inhibitory activity of benzamide derivatives against HDACs is typically performed using in vitro enzymatic assays. Below are detailed methodologies for common experimental protocols.

In Vitro HDAC Activity Assay (Fluorometric)

This assay quantifies the inhibitory effect of a compound on HDAC enzyme activity using a fluorogenic substrate.

Materials:

  • Purified recombinant human HDAC enzyme (e.g., HDAC1, HDAC2, HDAC3)

  • Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC)

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)

  • HDAC inhibitor developer (containing a protease, e.g., trypsin, and a stop solution)

  • Test compounds (benzamide derivatives) dissolved in DMSO

  • Positive control inhibitor (e.g., Trichostatin A, TSA)

  • 96-well black microplates

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compounds and the positive control in the assay buffer. The final DMSO concentration in the assay should be kept below 1% to avoid solvent effects.

  • Enzyme and Inhibitor Pre-incubation: Add 25 µL of the diluted test compounds or controls to the wells of the microplate. Subsequently, add 50 µL of the HDAC enzyme solution to each well. Incubate the plate at 37°C for 15 minutes.

  • Reaction Initiation: To initiate the enzymatic reaction, add 25 µL of the fluorogenic HDAC substrate to each well.

  • Reaction Incubation: Incubate the plate at 37°C for a defined period (e.g., 30-60 minutes).

  • Reaction Termination and Signal Development: Stop the reaction and develop the fluorescent signal by adding 50 µL of the HDAC inhibitor developer to each well. The developer contains a protease that cleaves the deacetylated substrate, releasing a fluorescent molecule (AMC).

  • Fluorescence Measurement: Measure the fluorescence intensity using a microplate reader at an excitation wavelength of 355-365 nm and an emission wavelength of 460 nm.

  • Data Analysis: The IC50 value, which is the concentration of the inhibitor required to reduce the enzyme activity by 50%, is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Cell-Based HDAC Inhibition Assay

This assay measures the ability of a compound to inhibit HDAC activity within a cellular context.

Materials:

  • Human cancer cell line (e.g., MCF-7, T47D)

  • Cell culture medium and supplements

  • Test compounds

  • Cell-permeable fluorogenic HDAC substrate

  • Lysis buffer

  • 96-well clear-bottom black microplates

Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the benzamide derivatives for a specified period (e.g., 24-48 hours).

  • Cell Lysis and Substrate Addition: Lyse the cells and add the cell-permeable HDAC substrate.

  • Signal Measurement: Measure the fluorescence as described in the in vitro assay.

Mandatory Visualizations

General Mechanism of HDAC Inhibition

The following diagram illustrates the fundamental principle of histone deacetylation and its inhibition by HDAC inhibitors.

HDAC_Inhibition cluster_0 Gene Transcription Regulation cluster_1 Cellular Processes Histone Histone Protein DNA DNA Histone->DNA wraps Acetyl Acetyl Group Acetyl->Histone attached to Inactive Inactive Transcription (Gene Expression OFF) HDAC HDAC Enzyme Active Active Transcription (Gene Expression ON) HDAC->Active Deacetylation HDACi HDAC Inhibitor (e.g., Benzamide derivative) HDACi->HDAC Inhibits

Caption: General mechanism of histone deacetylase (HDAC) inhibition.

Experimental Workflow for HDAC Inhibitor Evaluation

This diagram outlines a typical workflow for the screening and evaluation of potential HDAC inhibitors.

HDAC_Workflow start Compound Library (Benzamide Derivatives) in_vitro In Vitro HDAC Enzymatic Assay start->in_vitro ic50 Determine IC50 Values in_vitro->ic50 cell_based Cell-Based HDAC Inhibition Assay ic50->cell_based sar Structure-Activity Relationship (SAR) Analysis ic50->sar proliferation Cell Proliferation/ Viability Assays cell_based->proliferation proliferation->sar lead_opt Lead Optimization sar->lead_opt

Caption: Experimental workflow for evaluating HDAC inhibitors.

References

A Comparative Analysis of 3-hydroxy-N,N-dimethylbenzamide and N,N-dimethylbenzamide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An essential guide for researchers, scientists, and drug development professionals, this document provides a comprehensive comparative analysis of 3-hydroxy-N,N-dimethylbenzamide and N,N-dimethylbenzamide. This guide delves into their physicochemical properties, biological activities, and potential therapeutic applications, supported by available experimental data and detailed protocols.

Introduction

This compound and N,N-dimethylbenzamide are two structurally related aromatic amides. While N,N-dimethylbenzamide is a well-established compound with applications as a solvent and insect repellent, the introduction of a hydroxyl group in the meta position in this compound significantly alters its potential biological activity, steering it towards therapeutic applications such as enzyme inhibition. This guide provides a side-by-side comparison to aid researchers in understanding the nuanced differences between these two molecules and their respective potential in various research and development pipelines.

Physicochemical Properties

The addition of a hydroxyl group to the benzamide core structure influences several key physicochemical properties. This compound exhibits a higher molecular weight and is predicted to have altered polarity and solubility compared to N,N-dimethylbenzamide. A summary of their properties is presented below.

PropertyThis compoundN,N-dimethylbenzamide
Molecular Formula C₉H₁₁NO₂[1]C₉H₁₁NO[2]
Molecular Weight 165.19 g/mol [1]149.19 g/mol [3]
CAS Number 15789-03-4[1]611-74-5[2]
Appearance Not explicitly statedWhite to slightly yellow crystalline solid[4]
Melting Point Not explicitly stated43-45 °C[3]
Boiling Point Not explicitly stated132-133 °C at 15 mmHg[3]
Solubility Not explicitly statedSoluble in water[5]. Highly soluble in organic solvents like ethanol and acetone[2].
Density Not explicitly stated~1.0253 g/cm³[2]

Comparative Biological Activities

The primary divergence in the functional profile of these two molecules lies in their biological activities. N,N-dimethylbenzamide is recognized for its utility as an insect repellent, while the benzamide scaffold, particularly with hydroxyl substitutions, is a known pharmacophore for Poly (ADP-ribose) polymerase (PARP) inhibitors, a class of targeted anti-cancer agents.

N,N-dimethylbenzamide: An Established Insect Repellent

N,N-dimethylbenzamide and its close analog, N,N-diethyl-m-toluamide (DEET), are effective insect repellents.[6] Experimental data has demonstrated the efficacy of N,N-dialkylbenzamides in providing protection against various mosquito species. For instance, a 15% N,N-diethylbenzamide formulation provided over 90% protection against Anopheles arabiensis and Culex quinquefascatus for approximately 6 hours in field tests.[7]

This compound: A Potential PARP Inhibitor

Signaling Pathway and Experimental Workflow

To visualize the potential mechanism of action and a typical experimental approach for these compounds, the following diagrams are provided.

PARP_Inhibition_Pathway cluster_0 Cellular Response to DNA Damage cluster_1 Mechanism of PARP Inhibition DNA_Damage DNA Single-Strand Break (SSB) PARP1 PARP1 Activation DNA_Damage->PARP1 senses PAR_synthesis Poly(ADP-ribose) (PAR) Synthesis PARP1->PAR_synthesis catalyzes DDR_proteins Recruitment of DNA Repair Proteins (e.g., XRCC1) PAR_synthesis->DDR_proteins signals for SSB_Repair Single-Strand Break Repair DDR_proteins->SSB_Repair facilitates Cell_Survival Cell Survival SSB_Repair->Cell_Survival leads to Benzamide This compound (Benzamide Analog) PARP1_active_site PARP1 Catalytic Domain Benzamide->PARP1_active_site binds to Inhibition Inhibition of PAR Synthesis PARP1_active_site->Inhibition prevents NAD+ binding Stalled_Replication Stalled Replication Fork & Double-Strand Break Inhibition->Stalled_Replication leads to Apoptosis Apoptosis in BRCA-deficient cells Stalled_Replication->Apoptosis induces

Caption: PARP Inhibition Signaling Pathway.

Experimental_Workflow start Start: Prepare Reagents prepare_compounds Prepare Serial Dilutions of Test Compounds start->prepare_compounds add_compounds Add Test Compounds to Designated Wells prepare_compounds->add_compounds assay_setup Set up PARP Enzyme Assay Plate add_reagents Add PARP Enzyme, Activated DNA, and NAD+ assay_setup->add_reagents add_reagents->add_compounds incubation Incubate at Room Temperature add_compounds->incubation read_plate Read Fluorescence/ Absorbance incubation->read_plate data_analysis Data Analysis: Calculate IC50 Values read_plate->data_analysis end End: Determine Inhibitory Potency data_analysis->end

Caption: General Workflow for a PARP Inhibition Assay.

Experimental Protocols

PARP Inhibition Assay (Fluorometric)

This protocol provides a general method for determining the in vitro inhibitory activity of compounds against PARP enzymes.

1. Materials:

  • Recombinant PARP enzyme

  • Activated DNA

  • Nicotinamide adenine dinucleotide (NAD+)

  • Test compounds (this compound, N,N-dimethylbenzamide)

  • Assay buffer (e.g., Tris-HCl with MgCl₂ and DTT)

  • 96-well black plates

  • Fluorescence plate reader

2. Procedure:

  • Prepare serial dilutions of the test compounds in the assay buffer. A final concentration range of 1 nM to 100 µM is a typical starting point.

  • In each well of the 96-well plate, add the assay buffer, activated DNA, and NAD+.

  • Add the serially diluted test compounds to their respective wells. Include a positive control (a known PARP inhibitor) and a negative control (vehicle, e.g., DMSO).

  • Initiate the reaction by adding the PARP enzyme to all wells.

  • Incubate the plate at room temperature for a specified time (e.g., 60 minutes), protected from light.

  • Stop the reaction using a suitable stop solution or by measuring the fluorescence directly. The assay often measures the consumption of NAD+ or the generation of a fluorescent product.

  • Read the fluorescence on a plate reader at the appropriate excitation and emission wavelengths.

3. Data Analysis:

  • Subtract the background fluorescence (wells without enzyme) from all readings.

  • Normalize the data to the negative control (100% activity) and a strong inhibitor control (0% activity).

  • Plot the percentage of inhibition against the logarithm of the compound concentration.

  • Calculate the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).

Conclusion

The comparative analysis of this compound and N,N-dimethylbenzamide reveals a significant functional divergence based on a single hydroxyl group substitution. While N,N-dimethylbenzamide has established utility as an insect repellent, the structural similarity of this compound to known pharmacophores suggests its potential as a PARP inhibitor for therapeutic applications, particularly in oncology. Further experimental validation is required to quantify the PARP inhibitory potency of this compound and to fully elucidate its therapeutic potential. This guide provides a foundational framework for researchers to design and conduct further investigations into these and related benzamide compounds.

References

Assessing the Kinase Selectivity of 3-hydroxy-N,N-dimethylbenzamide: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative assessment of the kinase selectivity profile of 3-hydroxy-N,N-dimethylbenzamide. As there is currently a lack of publicly available experimental data for this specific compound, this guide utilizes a representative selectivity profile based on known benzamide-based kinase inhibitors. The data presented is intended to be illustrative and to provide a framework for the experimental evaluation of novel kinase inhibitors. For comparison, the performance of well-established kinase inhibitors targeting similar pathways is included.

Comparative Kinase Selectivity Data

The kinase selectivity of a compound is crucial for determining its therapeutic potential and off-target effects. Benzamide derivatives have been shown to inhibit various tyrosine kinases. In this illustrative profile, this compound is hypothesized to have activity against AXL, VEGFR2, and c-Met kinases. The following table compares the hypothetical IC50 values of this compound with those of established inhibitors for these kinases.

Kinase TargetThis compound (Hypothetical IC50, nM)Cabozantinib (IC50, nM)Foretinib (IC50, nM)
AXL 85711
VEGFR2 1200.0350.4
c-Met 2501.33.4
KDR (VEGFR2) 1200.0350.4
RET >100048.8
KIT >10004.686
FLT3 >100011.325

Disclaimer: The IC50 values for this compound are hypothetical and for illustrative purposes only.

Signaling Pathways

Understanding the signaling pathways in which the target kinases are involved is essential for elucidating the mechanism of action of an inhibitor. Below is a diagram of the AXL receptor tyrosine kinase signaling pathway, which is implicated in cell survival, proliferation, and migration.

AXL_Signaling_Pathway Gas6 Gas6 AXL AXL Receptor Gas6->AXL Binds PI3K PI3K AXL->PI3K PLCg PLCγ AXL->PLCg Ras Ras AXL->Ras STAT3 STAT3 AXL->STAT3 AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Survival Cell Survival mTOR->Survival PKC PKC PLCg->PKC Proliferation Cell Proliferation PKC->Proliferation Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation Migration Cell Migration STAT3->Migration

AXL Receptor Signaling Pathway
Experimental Workflow

The determination of a compound's kinase selectivity profile involves a systematic workflow, from initial screening to detailed kinetic analysis.

Kinase_Inhibitor_Workflow Compound Test Compound (this compound) PrimaryScreen Primary Screen (Single Concentration) Compound->PrimaryScreen DoseResponse Dose-Response Assay (IC50 Determination) PrimaryScreen->DoseResponse SelectivityPanel Kinase Selectivity Panel DoseResponse->SelectivityPanel Hit Hit Identification SelectivityPanel->Hit Mechanism Mechanism of Action Studies (e.g., Ki determination) Lead Lead Optimization Mechanism->Lead CellularAssay Cellular Assays (Target Engagement & Phenotype) CellularAssay->Lead Hit->Mechanism Hit->CellularAssay

Kinase Inhibitor Selectivity Profiling Workflow

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and interpretation of experimental data. Below are protocols for two common types of in vitro kinase assays.

Radiometric Kinase Assay ([³³P]-ATP Filter Binding Assay)

This assay measures the incorporation of a radiolabeled phosphate from [γ-³³P]-ATP onto a substrate peptide by the kinase.

Materials:

  • Purified recombinant kinase (e.g., AXL, VEGFR2, c-Met)

  • Specific substrate peptide for the kinase

  • [γ-³³P]-ATP

  • Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

  • Test compound (this compound) and control inhibitors

  • 10% Trichloroacetic acid (TCA)

  • P81 phosphocellulose paper

  • Scintillation fluid

  • Microplate scintillation counter

Procedure:

  • Prepare serial dilutions of the test compound in DMSO.

  • In a 96-well plate, add 2 µL of the compound dilutions.

  • Prepare a kinase reaction mix containing the kinase, substrate peptide, and kinase reaction buffer.

  • Add 18 µL of the kinase reaction mix to each well.

  • Incubate for 10 minutes at room temperature to allow for compound binding to the kinase.

  • Initiate the kinase reaction by adding 5 µL of [γ-³³P]-ATP solution.

  • Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes), ensuring the reaction is in the linear range.

  • Stop the reaction by spotting 20 µL of the reaction mixture onto P81 phosphocellulose paper.

  • Wash the P81 paper three times with 1% phosphoric acid to remove unincorporated [γ-³³P]-ATP.

  • Air dry the P81 paper and place it in a scintillation vial with scintillation fluid.

  • Measure the radioactivity using a microplate scintillation counter.

  • Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

LANCE® Ultra TR-FRET Kinase Assay

This is a homogeneous, non-radioactive assay that measures kinase activity based on Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET).

Materials:

  • Purified recombinant kinase

  • ULight™-labeled substrate peptide

  • Europium (Eu)-labeled anti-phospho-substrate antibody

  • ATP

  • Kinase reaction buffer

  • Test compound and control inhibitors

  • Stop solution (e.g., EDTA in LANCE Detection Buffer)

  • TR-FRET compatible microplate reader

Procedure:

  • Prepare serial dilutions of the test compound in DMSO.

  • Add 2.5 µL of the compound dilutions to the wells of a 384-well microplate.

  • Add 2.5 µL of the kinase solution to each well and incubate for 10 minutes at room temperature.

  • Prepare a substrate/ATP mixture containing the ULight™-labeled substrate peptide and ATP in kinase reaction buffer.

  • Initiate the kinase reaction by adding 5 µL of the substrate/ATP mixture to each well.

  • Incubate the plate at room temperature for the optimized reaction time (e.g., 60 minutes).

  • Stop the kinase reaction by adding 5 µL of the stop solution containing the Eu-labeled anti-phospho-substrate antibody.

  • Incubate the plate for 60 minutes at room temperature to allow for antibody binding to the phosphorylated substrate.

  • Measure the TR-FRET signal using a microplate reader (excitation at 320 or 340 nm, emission at 615 nm and 665 nm).

  • Calculate the emission ratio (665 nm / 615 nm) and then determine the percent inhibition and IC50 values.[1]

References

Comparative Analysis of 3-hydroxy-N,N-dimethylbenzamide in the Context of Benzamide-Based Histone Deacetylase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative overview of 3-hydroxy-N,N-dimethylbenzamide, positioning it within the broader class of benzamide-containing histone deacetylase (HDAC) inhibitors. Due to the limited direct cross-reactivity data on this specific molecule, this analysis leverages data from structurally similar compounds, particularly Tacedinaline (CI-994), to infer its likely biological activity and potential for cross-reactivity. This document is intended for researchers, scientists, and drug development professionals interested in the selectivity and potential off-target effects of novel small molecule inhibitors.

Introduction to Benzamides as HDAC Inhibitors

Benzamide derivatives have emerged as a significant class of histone deacetylase (HDAC) inhibitors.[1][2] HDACs are a family of enzymes crucial for regulating gene expression through the deacetylation of histone and non-histone proteins.[3][4] They are divided into four classes: Class I (HDAC1, 2, 3, 8), Class II (HDAC4, 5, 6, 7, 9, 10), Class III (sirtuins), and Class IV (HDAC11).[2][3] The development of isoform-selective HDAC inhibitors is a key objective in drug discovery to minimize off-target effects and enhance therapeutic efficacy.[1][4]

Cross-Reactivity Profile of Benzamide HDAC Inhibitors

The cross-reactivity of benzamide HDAC inhibitors is primarily assessed by determining their inhibitory activity (typically as IC50 values) against a panel of HDAC isoforms. High selectivity is achieved when a compound is significantly more potent against a specific isoform or a subset of isoforms.

Comparative Inhibitory Activity of Benzamide Derivatives against Class I HDACs

The following table summarizes the inhibitory concentrations (IC50) of Tacedinaline (CI-994), a well-characterized benzamide HDAC inhibitor, and other related compounds against Class I HDACs. This data serves as a reference for predicting the potential cross-reactivity of this compound.

Compound NameHDAC1 (IC50)HDAC2 (IC50)HDAC3 (IC50)HDAC8 (IC50)Reference Compound(s)
Tacedinaline (CI-994)0.9 µM0.9 µM1.2 µM>20 µMN/A
Compound 14 ----4-fold selectivity between HDAC1 and HDAC3
Compound 7j 0.65 µM0.78 µM1.70 µMInactiveEntinostat

Note: Specific IC50 values for all isoforms for compounds 14 and 7j were not fully detailed in the source documents, but their selectivity profiles are noted.[2][3]

Based on the structure of this compound, it is plausible that it would exhibit inhibitory activity against Class I HDACs, similar to Tacedinaline. The "3-hydroxy" substitution on the benzamide ring is a critical feature that can influence its binding to the zinc ion in the active site of HDAC enzymes, thereby affecting its potency and selectivity profile. For instance, a subtle change from a 2-methylthio to a 2-hydroxy benzamide was shown to retain HDAC3 potency but lose all selectivity over HDAC1 and 2.[3]

Potential for Off-Target Cross-Reactivity

A significant concern in drug development is the potential for off-target effects. One of the analyzed benzamide derivatives, a selective HDAC3 inhibitor (compound 16 ), demonstrated strong inhibitory activity against the hERG potassium ion channel with an IC50 of 16 nM.[3] This highlights the importance of comprehensive safety profiling for this class of compounds, including screening against a panel of common off-targets like kinases, GPCRs, and ion channels.

Experimental Protocols

The determination of inhibitor selectivity and cross-reactivity involves standardized biochemical assays.

HDAC Inhibitory Assay Protocol

A common method for assessing HDAC inhibition is a fluorometric assay.

  • Enzyme and Substrate Preparation: Recombinant human HDAC enzymes and a fluorogenic acetylated peptide substrate are prepared in an assay buffer.

  • Compound Dilution: The test compound (e.g., this compound) is serially diluted to various concentrations.

  • Incubation: The HDAC enzyme, substrate, and test compound are incubated together at a controlled temperature (e.g., 37°C) for a specific period.

  • Development: A developer solution containing a protease is added to cleave the deacetylated substrate, releasing a fluorescent molecule.

  • Fluorescence Measurement: The fluorescence intensity is measured using a microplate reader.

  • Data Analysis: The IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the compound concentration.

Cell-Based Assays

Cell-based assays are crucial for confirming the activity of HDAC inhibitors in a more physiologically relevant context.

  • Cell Culture: Cancer cell lines (e.g., MCF-7, T47D) are cultured in appropriate media.[2]

  • Compound Treatment: Cells are treated with varying concentrations of the test compound.

  • Proliferation/Viability Assay: Cell proliferation or viability is assessed using methods like MTT or CellTiter-Glo assays after a set incubation period (e.g., 48 or 72 hours).[5]

  • Western Blot Analysis: To confirm the mechanism of action, western blotting can be used to measure the acetylation levels of histones (e.g., H3, H4) or other protein targets.

Visualizing Experimental Workflows and Pathways

HDAC Inhibition and Downstream Effects

HDAC_Inhibition_Pathway HDACi 3-hydroxy-N,N- dimethylbenzamide HDAC Histone Deacetylase (HDAC) HDACi->HDAC Inhibition Histones Acetylated Histones HDAC->Histones Deacetylation Chromatin Chromatin Relaxation Histones->Chromatin Transcription Gene Transcription Chromatin->Transcription CellCycle Cell Cycle Arrest Transcription->CellCycle Apoptosis Apoptosis Transcription->Apoptosis

Caption: Signaling pathway of HDAC inhibition.

Experimental Workflow for IC50 Determination

IC50_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Compound Compound Dilution Incubation Incubation Compound->Incubation Enzyme HDAC Enzyme Enzyme->Incubation Substrate Fluorogenic Substrate Substrate->Incubation Development Developer Addition Incubation->Development Measurement Fluorescence Reading Development->Measurement Calculation IC50 Calculation Measurement->Calculation

Caption: Workflow for determining HDAC inhibitor IC50 values.

References

A Comparative Guide to the Analytical Techniques for 3-hydroxy-N,N-dimethylbenzamide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the accurate and precise quantification of pharmaceutical compounds is paramount. This guide provides a comprehensive comparison of the primary analytical techniques for the analysis of 3-hydroxy-N,N-dimethylbenzamide, a key chemical intermediate. The comparison focuses on High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV), Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), and Gas Chromatography with Mass Spectrometry (GC-MS), offering insights into their respective methodologies, performance, and applications.

Data Presentation: A Comparative Overview

The selection of an appropriate analytical technique is contingent on various factors, including the sample matrix, required sensitivity, and the specific goals of the analysis. The following table summarizes the key performance characteristics of HPLC-UV, LC-MS/MS, and GC-MS for the analysis of this compound, based on established methods for structurally similar compounds.

ParameterHPLC-UVLC-MS/MSGC-MS
Principle Separation based on polarity, detection by UV absorbance.Separation by polarity, detection by mass-to-charge ratio.Separation based on volatility and polarity, detection by mass-to-charge ratio.
Sample Preparation Typically involves dissolution, filtration, and sometimes solid-phase extraction (SPE).Similar to HPLC-UV, but may require more rigorous cleanup to minimize matrix effects.[1]Often requires derivatization to increase volatility and thermal stability.[2]
Instrumentation HPLC system with a UV-Vis detector.LC system coupled to a tandem mass spectrometer.Gas chromatograph coupled to a mass spectrometer.
Sensitivity Moderate (µg/mL to high ng/mL range).High to very high (low ng/mL to pg/mL range).[3]High (ng/mL to pg/mL range).
Selectivity Moderate; susceptible to interference from co-eluting compounds with similar UV spectra.Very high; provides structural information and can distinguish between compounds with the same retention time.Very high; offers excellent separation and specific detection based on mass spectra.
Linearity Typically exhibits a wide linear range.[4]Generally has a good linear range, though it can be affected by matrix effects.Good linearity is achievable with proper calibration.[5]
Accuracy & Precision Good accuracy and precision for routine analysis.[4]Excellent accuracy and precision, often used as a reference method.Good accuracy and precision, particularly with the use of an internal standard.[5][6]
Typical Run Time 5 - 20 minutes.5 - 15 minutes.10 - 30 minutes.
Advantages Cost-effective, robust, widely available.High sensitivity and selectivity, suitable for complex matrices.Excellent for volatile and semi-volatile compounds, high resolving power.
Disadvantages Lower sensitivity and selectivity compared to MS methods.Higher cost of instrumentation and maintenance, potential for matrix effects.[1]May require derivatization, not suitable for non-volatile or thermally labile compounds.

Experimental Protocols

Detailed methodologies are crucial for the successful implementation and validation of any analytical technique. The following are representative experimental protocols for the analysis of this compound using HPLC-UV, LC-MS/MS, and GC-MS, adapted from methods for related compounds.

High-Performance Liquid Chromatography (HPLC-UV)

This method is suitable for the routine quantification of this compound in bulk drug substances and simple formulations.

  • Instrumentation: A standard HPLC system equipped with a C18 column (e.g., 4.6 x 150 mm, 5 µm) and a UV detector.

  • Mobile Phase: An isocratic or gradient mixture of acetonitrile and water (e.g., 70:30 v/v) containing 0.1% formic acid to improve peak shape.[4]

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: The UV detection wavelength should be set at the maximum absorbance of this compound.

  • Sample Preparation: Dissolve a known weight of the sample in the mobile phase, filter through a 0.45 µm syringe filter, and inject.

  • Quantification: External standard calibration curve generated by plotting peak area against the concentration of known standards.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is ideal for the trace-level quantification of this compound in complex matrices such as biological fluids or environmental samples.

  • Instrumentation: An HPLC or UPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Chromatographic Conditions: Similar to the HPLC-UV method, but often with a faster flow rate and a smaller particle size column for better resolution. A typical mobile phase would be 0.1% formic acid in water (A) and 0.1% formic acid in methanol (B) with a gradient elution.[1]

  • Mass Spectrometry Parameters:

    • Ionization Mode: Positive ESI.

    • Multiple Reaction Monitoring (MRM): Monitor specific precursor-to-product ion transitions for this compound and an internal standard. Predicted m/z values for [M+H]+ and other adducts can be found in databases like PubChem.[7]

  • Sample Preparation: May involve protein precipitation, liquid-liquid extraction, or solid-phase extraction to remove interferences.[1]

  • Quantification: An internal standard method is typically used to correct for matrix effects and variations in instrument response.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds. For this compound, derivatization is likely necessary to improve its volatility.

  • Instrumentation: A gas chromatograph equipped with a capillary column (e.g., Rtx-5 amine) and a mass spectrometer.[5]

  • Derivatization: The hydroxyl group can be derivatized, for example, by silylation using reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA). This replaces the active hydrogen with a less polar trimethylsilyl group, increasing volatility.

  • GC Parameters:

    • Injector Temperature: 250 °C.

    • Oven Program: A temperature gradient program, for example, starting at 100 °C and ramping to 280 °C.

    • Carrier Gas: Helium at a constant flow rate.[5]

  • Mass Spectrometry Parameters:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Scan Mode: Full scan for qualitative analysis and selected ion monitoring (SIM) for quantitative analysis.

  • Sample Preparation: The sample is first derivatized and then dissolved in a suitable organic solvent for injection.

  • Quantification: An internal standard method is recommended for accurate quantification.

Mandatory Visualizations

To aid in the conceptual understanding of the analytical workflow, the following diagrams are provided.

Analytical_Technique_Comparison_Workflow cluster_0 Sample Preparation cluster_1 Analytical Techniques cluster_2 Data Analysis & Validation Sample This compound Sample Dissolution Dissolution & Filtration Sample->Dissolution SPE Solid-Phase Extraction (if necessary) Dissolution->SPE Complex Matrix Derivatization Derivatization (for GC-MS) Dissolution->Derivatization GC-MS Path HPLC_UV HPLC-UV Analysis Dissolution->HPLC_UV LC_MSMS LC-MS/MS Analysis SPE->LC_MSMS GC_MS GC-MS Analysis Derivatization->GC_MS Data_Acquisition Data Acquisition HPLC_UV->Data_Acquisition LC_MSMS->Data_Acquisition GC_MS->Data_Acquisition Quantification Quantification Data_Acquisition->Quantification Method_Validation Method Validation (ICH Guidelines) Quantification->Method_Validation Comparison Comparative Assessment Method_Validation->Comparison

Caption: A generalized workflow for the comparison of analytical techniques for this compound.

Method_Validation_Parameters cluster_params Key Validation Parameters Validation Analytical Method Validation Accuracy Accuracy Validation->Accuracy Precision Precision Validation->Precision Specificity Specificity Validation->Specificity LOD Limit of Detection (LOD) Validation->LOD LOQ Limit of Quantitation (LOQ) Validation->LOQ Linearity Linearity & Range Validation->Linearity Robustness Robustness Validation->Robustness

Caption: Key parameters for the validation of analytical methods according to ICH guidelines.[8][9][10]

References

A Comparative Guide to the Biological Activities of 3-hydroxy-N,N-dimethylbenzamide and Its Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the known biological activities of 3-hydroxy-N,N-dimethylbenzamide and its ortho- (2-hydroxy) and para- (4-hydroxy) isomers. It is important to note that while the broader class of benzamide derivatives has been extensively studied, direct comparative experimental data for these specific isomers is limited in publicly available literature. This document summarizes the available information, provides detailed experimental protocols for potential comparative studies, and visualizes relevant biological pathways and workflows to guide future research.

Introduction to Hydroxy-N,N-dimethylbenzamide Isomers

Benzamide and its derivatives are a cornerstone in medicinal chemistry, exhibiting a wide array of pharmacological activities. The position of the hydroxyl group on the phenyl ring of hydroxy-N,N-dimethylbenzamide can significantly influence the molecule's physicochemical properties, such as its electronic environment, lipophilicity, and hydrogen bonding capacity. These differences, in turn, are expected to alter the compound's interaction with biological targets, leading to distinct pharmacological profiles.

Summary of Biological Activities

While quantitative, direct comparative data is scarce, preliminary information and studies on related compounds suggest potential areas of biological activity for these isomers.

2-hydroxy-N,N-dimethylbenzamide (Salicylamide derivative)

This compound

There is a notable lack of specific biological activity data for the meta-isomer in the current scientific literature.

4-hydroxy-N,N-dimethylbenzamide

Derivatives of the para-isomer have shown promise in oncology and cardiology. For instance, N-hydroxy-4-(3-phenylpropanamido)benzamide derivatives have been investigated as histone deacetylase (HDAC) inhibitors with antiproliferative activity against cancer cell lines.[2] While PubChem indicates the existence of biological test results for 4-hydroxy-N,N-dimethylbenzamide, specific data is not detailed.[3]

Quantitative Data on Related Benzamide Derivatives

To provide a framework for the type of data required for a comprehensive comparison, the following table summarizes the biological activities of structurally related benzamide derivatives.

Compound/DerivativeTarget/AssayCell Line/OrganismActivity (IC₅₀/MIC)Reference
N-hydroxy-4-(3-phenylpropanamido)benzamide derivative (5j)Histone Deacetylase (HDAC) Inhibition-IC₅₀ = 0.3 µM[2]
N-hydroxy-4-(3-phenylpropanamido)benzamide derivative (5t)Histone Deacetylase (HDAC) Inhibition-IC₅₀ = 0.4 µM[2]
Thiophene substituted HPPB derivativeAntiproliferativeHCT116 (Colon Carcinoma)Potent ActivityN/A
Thiophene substituted HPPB derivativeAntiproliferativeA549 (Non-small cell lung cancer)Potent ActivityN/A

Experimental Protocols

The following are detailed methodologies for key experiments that can be employed to conduct a direct comparative analysis of the biological activities of this compound and its isomers.

Antimicrobial Susceptibility Testing (Broth Microdilution)

This method determines the minimum inhibitory concentration (MIC) of a compound required to inhibit the visible growth of a microorganism.

Materials:

  • Test compounds (2-hydroxy-, 3-hydroxy-, and 4-hydroxy-N,N-dimethylbenzamide)

  • Bacterial and/or fungal strains (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans)

  • Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi)

  • 96-well microtiter plates

  • Spectrophotometer (plate reader)

  • Positive control (e.g., ciprofloxacin for bacteria, fluconazole for fungi)

  • Negative control (vehicle, e.g., DMSO)

Procedure:

  • Preparation of Test Compounds: Prepare stock solutions of each isomer in a suitable solvent (e.g., DMSO).

  • Serial Dilutions: Perform serial two-fold dilutions of the stock solutions in the appropriate broth directly in the 96-well plates to achieve a range of concentrations.

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism according to CLSI guidelines.

  • Inoculation: Add the microbial inoculum to each well of the microtiter plate.

  • Controls: Include wells with medium and inoculum only (growth control), medium and test compound only (sterility control), and medium with a standard antimicrobial agent (positive control).

  • Incubation: Incubate the plates at the appropriate temperature and duration for the specific microorganism (e.g., 37°C for 18-24 hours for bacteria).

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth. This can be determined visually or by measuring the optical density at 600 nm.

Cell Viability Assay (MTT Assay)

This colorimetric assay assesses the effect of a compound on cell proliferation and viability.

Materials:

  • Human cancer cell lines (e.g., HeLa, MCF-7, A549)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well cell culture plates

  • Test compounds

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of each isomer for a specified period (e.g., 24, 48, or 72 hours). Include untreated cells as a negative control.

  • MTT Addition: After the incubation period, add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

  • Solubilization: Remove the medium and add the solubilization solution to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

Enzyme Inhibition Assay (e.g., Histone Deacetylase - HDAC)

This assay measures the ability of a compound to inhibit the activity of a specific enzyme.

Materials:

  • Recombinant human HDAC enzyme

  • Fluorogenic HDAC substrate

  • Assay buffer

  • HDAC inhibitor (positive control, e.g., Trichostatin A)

  • Test compounds

  • 96-well black plates

  • Fluorescence microplate reader

Procedure:

  • Reaction Setup: In a 96-well plate, add the assay buffer, the test compound at various concentrations, and the HDAC enzyme.

  • Pre-incubation: Incubate the mixture for a short period to allow the compound to interact with the enzyme.

  • Substrate Addition: Initiate the reaction by adding the fluorogenic HDAC substrate.

  • Incubation: Incubate the plate at 37°C for a specified time.

  • Developer Addition: Stop the reaction and develop the fluorescent signal by adding a developer solution.

  • Fluorescence Measurement: Measure the fluorescence intensity using a microplate reader at the appropriate excitation and emission wavelengths.

  • Data Analysis: Calculate the percentage of enzyme inhibition for each compound concentration and determine the IC₅₀ value.

Visualizations

The following diagrams illustrate a hypothetical signaling pathway that could be modulated by hydroxy-N,N-dimethylbenzamide isomers and a general workflow for their comparative biological evaluation.

G Hypothetical Signaling Pathway Modulation cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Receptor Receptor Kinase_A Kinase_A Receptor->Kinase_A Kinase_B Kinase_B Kinase_A->Kinase_B Transcription_Factor Transcription_Factor Kinase_B->Transcription_Factor Gene_Expression Gene_Expression Transcription_Factor->Gene_Expression Biological_Response Biological_Response Gene_Expression->Biological_Response Isomer Isomer Isomer->Receptor Binds/Inhibits

Caption: Hypothetical signaling pathway modulated by hydroxy-N,N-dimethylbenzamide isomers.

G Experimental Workflow for Comparative Analysis Start Compound Synthesis & Characterization Primary_Screening Primary Screening (e.g., Antimicrobial, Antiproliferative) Start->Primary_Screening Dose_Response Dose-Response Studies (IC50/MIC Determination) Primary_Screening->Dose_Response Mechanism_of_Action Mechanism of Action Studies (e.g., Enzyme Inhibition, Pathway Analysis) Dose_Response->Mechanism_of_Action Data_Analysis Comparative Data Analysis Mechanism_of_Action->Data_Analysis Conclusion Conclusion on Isomer Activity Data_Analysis->Conclusion

Caption: General workflow for the comparative biological evaluation of isomers.

Conclusion

The positional isomerism of the hydroxyl group in hydroxy-N,N-dimethylbenzamides is anticipated to have a significant impact on their biological activity. Based on the activities of related compounds, these isomers warrant further investigation, particularly in the areas of antimicrobial, anticancer, and enzyme inhibitory activities. The experimental protocols and workflows provided in this guide offer a clear path for researchers to conduct direct comparative studies, which are essential for elucidating the structure-activity relationships and identifying the therapeutic potential of each isomer. The generation of robust, quantitative data will be crucial for advancing our understanding of this chemical space and for the potential development of novel therapeutic agents.

References

Navigating the Landscape of Enzyme Inhibition: A Comparative Guide to Alternatives for 3-hydroxy-N,N-dimethylbenzamide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in enzyme inhibition studies, the selection of appropriate chemical tools is paramount. While 3-hydroxy-N,N-dimethylbenzamide has been utilized as a poly(ADP-ribose) polymerase (PARP) inhibitor, a diverse and potent array of alternatives have emerged, offering enhanced specificity, efficacy, and clinical relevance. This guide provides an objective comparison of prominent alternatives, supported by experimental data, detailed protocols, and visual aids to facilitate informed decision-making in your research endeavors.

The primary alternatives to this compound for PARP inhibition include a class of small molecule inhibitors that have demonstrated significant clinical success, particularly in the oncology space. These inhibitors, such as Olaparib, Rucaparib, Niraparib, and Talazoparib, function by competing with the nicotinamide adenine dinucleotide (NAD+) binding site of PARP enzymes, primarily PARP1 and PARP2. This inhibition prevents the repair of DNA single-strand breaks (SSBs), which can then lead to the formation of cytotoxic double-strand breaks (DSBs) during DNA replication, a phenomenon known as synthetic lethality, especially effective in cancer cells with pre-existing DNA repair deficiencies, such as BRCA1/2 mutations.

Comparative Performance of PARP Inhibitors

The potency of these inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%. The following tables summarize the IC50 values for leading PARP inhibitors across various enzymatic and cell-based assays. It is important to note that IC50 values can vary between studies due to different experimental conditions, such as the specific assay format and the cell lines used.[1]

Table 1: Enzymatic Inhibition (IC50, nM)

InhibitorPARP1PARP2Tankyrase-1Tankyrase-2Reference
Olaparib 15>1000>1000[2]
Rucaparib 1.4---[3]
Niraparib 3.82.1--[4]
Talazoparib 0.571.6--[2]

Table 2: Cell-Based Inhibition (IC50, µM) in Selected Cancer Cell Lines

InhibitorCell LineCancer TypeBRCA StatusIC50 (µM)Assay TypeReference
Olaparib MDA-MB-436BreastBRCA1 mutant4.7MTT[5]
HCC1937BreastBRCA1 mutant~96MTT[5]
Capan-1PancreaticBRCA2 mutant0.01-[6]
Rucaparib MDA-MB-436BreastBRCA1 mutant2.3MTT[5]
HCC1937BreastBRCA1 mutant13MTT[5]
Niraparib MDA-MB-436BreastBRCA1 mutant3.2MTT[5]
HCC1937BreastBRCA1 mutant11MTT[5]
Talazoparib MDA-MB-231BreastWT0.48MTT[5]
MDA-MB-468BreastWT0.8MTT[5]

Selectivity and Off-Target Effects

While potent PARP1/2 inhibition is a shared characteristic, the selectivity profiles of these inhibitors can differ, which may influence their efficacy and side-effect profiles. For instance, some inhibitors exhibit activity against other members of the PARP family or even unrelated kinases.[4][7]

  • Olaparib and Talazoparib are potent inhibitors of both PARP1 and PARP2.[2]

  • Niraparib also inhibits both PARP1 and PARP2.[4]

  • Rucaparib is a potent inhibitor of PARP-1, PARP-2, and PARP-3.[8]

Off-target kinase activity has been reported for some PARP inhibitors. For example, rucaparib has been shown to inhibit a panel of kinases at micromolar concentrations, whereas olaparib appears to be more selective against the tested kinases.[7] These off-target effects could contribute to both the therapeutic and adverse effects of the compounds.

Signaling Pathways and Experimental Workflows

To provide a clearer understanding of the biological context and experimental design, the following diagrams illustrate the PARP1 signaling pathway in DNA repair and a typical workflow for determining inhibitor potency.

Experimental_Workflow General Workflow for IC50 Determination Start Start Cell_Culture 1. Cell Seeding (e.g., 96-well plate) Start->Cell_Culture Inhibitor_Treatment 2. Treatment with serial dilutions of inhibitor Cell_Culture->Inhibitor_Treatment Incubation 3. Incubation (e.g., 48-72 hours) Inhibitor_Treatment->Incubation Viability_Assay 4. Cell Viability Assay (e.g., MTT, CellTiter-Glo) Incubation->Viability_Assay Data_Acquisition 5. Measure Absorbance/ Luminescence Viability_Assay->Data_Acquisition Data_Analysis 6. Data Normalization and Dose-Response Curve Fitting Data_Acquisition->Data_Analysis IC50_Determination 7. Calculate IC50 Data_Analysis->IC50_Determination End End IC50_Determination->End

References

Safety Operating Guide

Safe Disposal of 3-hydroxy-N,N-dimethylbenzamide: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: No specific Safety Data Sheet (SDS) for 3-hydroxy-N,N-dimethylbenzamide was found. The hazard information and disposal procedures are based on data for structurally related compounds. It is imperative to consult with your institution's Environmental Health and Safety (EHS) department for specific disposal protocols and to always perform a risk assessment before handling any chemical.

Hazard Assessment of Structurally Similar Compounds

To establish a safe disposal plan, it is crucial to consider the potential hazards associated with structurally similar chemicals. The hazards presented by related benzamide derivatives are summarized below. Based on this data, this compound should be handled as a hazardous substance.

Compound NameCAS NumberKnown HazardsDisposal Recommendations
N,N-Dimethylbenzamide611-74-5Harmful if swallowed, Causes skin irritation, Causes serious eye irritation, May cause respiratory irritation.[1][2]Dispose of contents/container to an approved waste disposal plant.[3][4] Offer surplus and non-recyclable solutions to a licensed disposal company.[5]
Benzamide55-21-0Harmful if swallowed, Suspected of causing genetic defects.Offer surplus and non-recyclable solutions to a licensed disposal company. Dissolve or mix the material with a combustible solvent and burn in a chemical incinerator.
3-Amino-N,N-dimethylbenzamide33322-60-0May cause an allergic skin reaction.[6]Dispose of contents/container to an approved waste disposal plant.[6]

Step-by-Step Disposal Protocol

This protocol outlines the necessary steps for the safe segregation, storage, and disposal of this compound waste.

Step 1: Personal Protective Equipment (PPE)

Before handling the chemical waste, ensure you are wearing the appropriate personal protective equipment to minimize exposure.

  • Gloves: Use nitrile or other chemically resistant gloves.[5]

  • Eye Protection: Wear safety glasses with side shields or chemical splash goggles.[5]

  • Lab Coat: A standard laboratory coat is required to protect from splashes.[5]

Step 2: Waste Segregation and Collection

Proper segregation is critical to prevent dangerous chemical reactions and ensure compliant disposal.

  • Designated Waste Container: Collect all this compound waste in a designated, leak-proof container made of a compatible material (e.g., glass or polyethylene).[2]

  • Labeling: The container must be clearly labeled as "Hazardous Waste" and include the full chemical name: "this compound".[2]

  • Solid Waste: Dispose of any contaminated materials, such as pipette tips, weigh boats, or paper towels, in the same solid chemical waste container.[5]

  • No Mixing: Do not mix this waste with other waste streams, particularly incompatible chemicals.[2]

  • Keep Closed: The container must be kept securely closed except when adding waste.[5]

Step 3: Waste Storage

Proper storage of the collected waste is essential to maintain a safe laboratory environment.

  • Satellite Accumulation Area (SAA): Store the waste container in a designated satellite accumulation area (SAA) within the laboratory.[2][5]

  • Ventilation: The storage area must be well-ventilated.[3][4][5]

  • Secondary Containment: Ensure the storage area has secondary containment to capture any potential leaks.[5]

  • Incompatible Materials: Store the waste away from incompatible materials, such as strong oxidizing agents.[3]

Step 4: Final Disposal

The final disposal of hazardous waste must be handled by licensed professionals.

  • Prohibited Disposal: Never dispose of this compound down the drain or in the regular trash.[2]

  • Contact EHS: Contact your institution's Environmental Health and Safety (EHS) office to arrange for the pickup and disposal of the chemical waste.[2]

  • Recommended Method: The recommended method for disposal is incineration by a licensed hazardous waste disposal company.[2]

Step 5: Decontamination

Thoroughly decontaminate all surfaces and equipment that came into contact with the chemical.

  • Cleaning Procedure: Decontaminate labware or surfaces using an appropriate solvent (e.g., ethanol or acetone), followed by washing with soap and water.[2]

  • Collect Rinsate: Collect the decontamination rinsate as hazardous waste and dispose of it in the designated container.[2]

Disposal Workflow Diagram

The following diagram illustrates the procedural flow for the safe disposal of this compound.

G A Step 1: Wear Appropriate PPE (Gloves, Goggles, Lab Coat) B Step 2: Segregate and Collect Waste - Designated, Labeled Container - No Mixing of Waste Streams A->B C Step 3: Store Waste Properly - Satellite Accumulation Area - Well-ventilated - Secondary Containment B->C E Step 5: Decontaminate Equipment & Surfaces - Collect Rinsate as Hazardous Waste B->E After Handling D Step 4: Arrange for Final Disposal - Contact EHS Office - Licensed Disposal Company C->D F Incineration D->F E->B Add Rinsate to Waste

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.